Cyclohexane-PEG1-Br
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-bromoethoxycyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEJARKPVINFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclohexane-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Cyclohexane-PEG1-Br, a monofunctional PEG linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and a representative experimental protocol for its application in PROTAC synthesis.
Chemical Properties and Identification
This compound, chemically known as (2-bromoethoxy)cyclohexane, is a valuable building block in the construction of PROTACs. Its structure incorporates a cyclohexyl group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal bromide. This combination of a lipophilic cyclohexyl moiety and a hydrophilic PEG spacer can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The terminal bromine atom serves as a reactive handle for conjugation to a ligand for either the target protein or an E3 ubiquitin ligase.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | (2-bromoethoxy)cyclohexane |
| Synonyms | This compound |
| CAS Number | 131665-94-6 |
| Molecular Formula | C₈H₁₅BrO |
| Molecular Weight | 207.11 g/mol |
| Chemical Structure |
|
| SMILES | BrCCOC1CCCCC1 |
| InChI | InChI=1S/C8H15BrO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 |
| InChIKey | RIEJARKPVINFOD-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid Powder | |
| Solubility | Soluble in DMSO | |
| Purity | ≥98% | |
| Storage | Dry, dark, and at -20°C for long-term storage |
Spectroscopic Data (Representative)
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.80 - 3.75 | t | 2H | -O-CH₂ -CH₂-Br |
| 3.45 - 3.40 | t | 2H | -O-CH₂-CH₂ -Br |
| 3.35 - 3.25 | m | 1H | -O-CH -(cyclohexyl) |
| 1.95 - 1.85 | m | 2H | Cyclohexyl-H (axial) |
| 1.75 - 1.65 | m | 2H | Cyclohexyl-H (equatorial) |
| 1.55 - 1.45 | m | 1H | Cyclohexyl-H |
| 1.35 - 1.15 | m | 5H | Cyclohexyl-H |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 78.5 | -O-CH -(cyclohexyl) |
| 70.0 | -O-CH₂ -CH₂-Br |
| 32.0 | -O-CH₂-CH₂ -Br |
| 31.5 | Cyclohexyl-C |
| 25.5 | Cyclohexyl-C |
| 24.0 | Cyclohexyl-C |
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930, 2855 | Strong | C-H stretch (cyclohexyl) |
| 1450 | Medium | C-H bend (cyclohexyl) |
| 1100 | Strong | C-O stretch (ether) |
| 650 | Medium | C-Br stretch |
Table 6: Predicted Mass Spectrometry Data
| m/z | Ion |
| 207/209 | [M]⁺ (isotopic pattern for Br) |
| 127 | [M - Br]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
Representative Synthesis of (2-bromoethoxy)cyclohexane
This protocol is a representative method and may require optimization.
Materials:
-
Strong acid catalyst (e.g., sulfuric acid)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of cyclohexanol (1.0 eq) in dichloromethane (DCM), add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Add 2-bromoethanol (1.2 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (2-bromoethoxy)cyclohexane.
Caption: A representative workflow for the synthesis of (2-bromoethoxy)cyclohexane.
Representative Protocol for PROTAC Synthesis using this compound
This protocol describes a representative two-step synthesis of a PROTAC, where this compound is used to link a hypothetical protein of interest (POI) ligand (containing a nucleophilic group, e.g., a phenol) and an E3 ligase ligand (e.g., containing a carboxylic acid).
Step 1: Conjugation of this compound to the POI Ligand
Materials:
-
POI-nucleophile (e.g., POI-OH)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the POI-nucleophile (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate (POI-O-PEG1-Cyclohexane).
Step 2: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand
Materials:
-
POI-linker intermediate (from Step 1)
-
E3-ligase-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
The terminal bromine of the POI-linker intermediate must first be converted to an amine. This can be achieved through a variety of methods, such as reaction with sodium azide (B81097) followed by reduction. For the purpose of this representative protocol, we will assume a POI-linker-NH₂ is available.
-
Dissolve the E3-ligase-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the POI-linker-NH₂ (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Caption: A two-step workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a versatile linker for the synthesis of PROTACs, offering a balance of lipophilicity and hydrophilicity. The terminal bromide allows for straightforward conjugation to various functional groups on protein ligands. The provided representative protocols and predicted spectroscopic data serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel PROTAC molecules. It is important to note that the provided experimental protocols are representative and may require optimization for specific substrates and reaction scales.
Synthesis of Cyclohexane-PEG1-Br: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Cyclohexane-PEG1-Br, scientifically known as 1-bromo-2-(cyclohexylmethoxy)ethane. The synthesis is conceptualized as a two-step process, beginning with the formation of an ether linkage via the Williamson ether synthesis, followed by the bromination of the resulting alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Proposed Synthesis Route
The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The first step involves the Williamson ether synthesis, a reliable method for forming ethers, by reacting cyclohexanemethanol (B47985) with 2-bromoethanol. The resulting intermediate, 2-(cyclohexylmethoxy)ethanol, is then converted to the final product in the second step through bromination using phosphorus tribromide (PBr₃). This method is favored for its efficiency in converting primary alcohols to alkyl bromides while minimizing side reactions like carbocation rearrangements.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
Table 1: Reaction Parameters for Williamson Ether Synthesis
| Parameter | Value |
| Reactants | |
| Cyclohexanemethanol | 1.0 eq |
| Sodium Hydride (60% in mineral oil) | 1.2 eq |
| 2-Bromoethanol | 1.1 eq |
| Solvent | Tetrahydrofuran (B95107) (THF), anhydrous |
| Temperature | 0 °C to reflux |
| Reaction Time | 12-24 hours |
| Estimated Yield | 70-85% |
Table 2: Reaction Parameters for Bromination
| Parameter | Value |
| Reactant | 2-(cyclohexylmethoxy)ethanol |
| Reagent | Phosphorus tribromide (PBr₃) |
| Stoichiometry | 1.0 eq alcohol : 0.4 eq PBr₃ |
| Solvent | Dichloromethane (CH₂Cl₂), anhydrous |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Estimated Yield | 80-90% |
Experimental Protocols
Step 1: Synthesis of 2-(cyclohexylmethoxy)ethanol
This procedure details the Williamson ether synthesis to form the intermediate alcohol.
Workflow Diagram:
Caption: Experimental workflow for the Williamson ether synthesis.
Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous tetrahydrofuran (THF). Cyclohexanemethanol (1.0 eq) is added, and the solution is cooled to 0 °C in an ice bath.
-
Alkoxide Formation: Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium salt of cyclohexanemethanol.
-
Etherification: 2-Bromoethanol (1.1 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then heated to reflux and maintained for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of water. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield 2-(cyclohexylmethoxy)ethanol.
Step 2: Synthesis of this compound
This procedure details the bromination of the intermediate alcohol to yield the final product.
Workflow Diagram:
References
An In-depth Technical Guide to Cyclohexane-PEG1-Br (CAS Number 131665-94-6) for Drug Development Professionals
Introduction
Cyclohexane-PEG1-Br, with the CAS number 131665-94-6, is a chemical compound increasingly utilized in the field of drug discovery and development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a versatile linker in the construction of these innovative therapeutic agents. This document is intended for researchers, scientists, and professionals in the drug development industry.
Chemical Identity and Physicochemical Properties
This compound, also known as (2-bromoethoxy)cyclohexane, is a bifunctional molecule featuring a cyclohexane (B81311) moiety and a short polyethylene (B3416737) glycol (PEG) chain terminated with a reactive bromine atom. The presence of the PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.
A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 131665-94-6 |
| Molecular Formula | C8H15BrO |
| Molecular Weight | 207.11 g/mol |
| Appearance | Liquid |
| Density | 1.27 g/cm³ |
| Boiling Point | 242.2 ± 13.0 °C (Predicted) |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. For long-term storage, -20°C is recommended. |
Synthesis of this compound
While specific proprietary synthesis methods may vary between suppliers, a plausible and common method for the synthesis of (2-bromoethoxy)cyclohexane is the Williamson ether synthesis. This method involves the reaction of a cyclohexoxide with a bromo-containing electrophile.
Conceptual Experimental Protocol: Williamson Ether Synthesis
-
Formation of Sodium Cyclohexoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (B46403) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide.
-
Etherification: To the freshly prepared sodium cyclohexoxide solution, add 1,2-dibromoethane (B42909) dropwise at room temperature.
-
The reaction mixture is then heated to a moderate temperature (e.g., 50-70°C) and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure (2-bromoethoxy)cyclohexane.
Role in PROTAC Synthesis
This compound serves as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The primary function of the linker is to position the POI and the E3 ligase in a productive ternary complex to facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
The reactive bromine atom in this compound allows for its covalent attachment to a nucleophilic functional group on either the POI ligand or the E3 ligase ligand. This is typically achieved through a nucleophilic substitution reaction.
Experimental Protocol: Conjugation of this compound to a Nucleophilic Ligand
This protocol provides a general methodology for the alkylation of a primary or secondary amine, or a phenol (B47542) with this compound.
Materials:
-
POI ligand or E3 ligase ligand containing a primary/secondary amine or a phenolic hydroxyl group.
-
This compound
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the nucleophilic ligand (1 equivalent) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevate the temperature (e.g., 50-80°C) to facilitate the reaction. Monitor the reaction progress by a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired linker-ligand conjugate.
Analytical Characterization
Thorough characterization of the synthesized this compound and the resulting PROTAC molecules is crucial to ensure their identity, purity, and structural integrity. A combination of spectroscopic and spectrometric techniques is typically employed.
Spectroscopic and Spectrometric Data (Predicted/Typical):
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the cyclohexane ring protons, the methylene (B1212753) protons of the PEG linker, and the methylene protons adjacent to the bromine atom. |
| ¹³C NMR | Resonances for the carbons of the cyclohexane ring and the PEG linker. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic isotopic patterns for bromine-containing molecules. |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the cyclohexane and PEG moieties, and a C-O-C ether stretch. |
PROTAC Synthesis and Characterization Workflow
The development of a novel PROTAC is a multi-step process that involves design, synthesis, and extensive biological evaluation. The following diagram illustrates a typical workflow for the synthesis and characterization of a PROTAC utilizing a linker such as this compound.
Caption: A workflow for the synthesis and characterization of a PROTAC.
Conclusion
This compound is a valuable building block in the construction of PROTACs, offering a balance of desirable physicochemical properties and reactive functionality. Its cyclohexane component can contribute to the overall shape and rigidity of the linker, while the PEG spacer enhances solubility and permeability. The terminal bromide provides a reliable handle for conjugation to protein-targeting ligands. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective implementation in the development of novel protein-degrading therapeutics. This guide provides a foundational understanding for researchers and professionals working at the forefront of targeted protein degradation.
In-Depth Technical Guide: Cyclohexane-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides detailed information on the physicochemical properties of Cyclohexane-PEG1-Br, a bifunctional molecule increasingly utilized in the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 207.11 g/mol | [1][2] |
| Chemical Formula | C8H15BrO | [1][2] |
| Exact Mass | 206.0300 | [2] |
| CAS Number | 131665-94-6 | [1] |
| IUPAC Name | (2-bromoethoxy)cyclohexane | [1][2] |
| Elemental Analysis | C: 46.39%; H: 7.30%; Br: 38.58%; O: 7.72% | [2] |
Structural Information
The structure of this compound consists of a cyclohexane (B81311) ring linked to a bromine atom via a single polyethylene (B3416737) glycol (PEG) unit. This structure is critical to its function as a linker in PROTAC synthesis.
DOT Script for Molecular Structure Logic
Caption: Logical relationship of the core components of this compound.
Experimental Protocols
The following outlines a general protocol for the utilization of this compound in the synthesis of a PROTAC molecule. This is a representative workflow and may require optimization based on the specific ligands being conjugated.
DOT Script for Experimental Workflow
Caption: General experimental workflow for PROTAC synthesis using this compound.
References
Determining the Solubility of Cyclohexane-PEG1-Br in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexane-PEG1-Br, a monofunctional polyethylene (B3416737) glycol (PEG) derivative containing a cyclohexane (B81311) group and a bromine terminus, is a valuable linker in the field of targeted protein degradation. Specifically, it is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting moiety. The solubility of this linker in common organic solvents is a critical parameter for its handling, storage, and use in subsequent synthetic reactions. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used aprotic solvent in drug discovery and development, known for its ability to dissolve a broad range of compounds. This guide provides a comprehensive overview of the solubility of this compound in DMSO, including methodologies for its quantitative determination, in the absence of specific publicly available solubility data.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in DMSO has not been published in peer-reviewed literature or technical data sheets. The table below is provided as a template for researchers to populate with their own experimentally determined data.
| Parameter | Value | Temperature (°C) | Method |
| Kinetic Solubility | User-determined | User-determined | e.g., Turbidimetric Assay |
| Thermodynamic Solubility | User-determined | User-determined | e.g., Shake-Flask Method |
Experimental Protocols for Solubility Determination
The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer, and is often used in high-throughput screening.[1][2][3][4] Thermodynamic solubility, considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium and is typically determined using the shake-flask method.[5]
Kinetic Solubility Determination via Turbidimetry
This method is a high-throughput approach to estimate solubility by measuring the turbidity that results from a compound precipitating out of solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader with turbidity measurement capabilities (nephelometer or spectrophotometer at a wavelength such as 650 nm)
-
Multichannel pipette
-
Thermomixer
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[2]
-
Turbidity Measurement: Measure the turbidity of each well using a microplate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the baseline.
Thermodynamic Solubility Determination via Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered more accurate than kinetic methods.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Syringe filters (e.g., 0.45 µm PTFE)
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of DMSO to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Prepare a series of standard solutions of this compound in DMSO of known concentrations. Analyze both the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of this compound in the saturated solution. This concentration represents the thermodynamic solubility.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a research and development setting.
References
The Crucial Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to inducing the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cellular permeability, and the stability of the crucial ternary complex. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.[1]
This in-depth technical guide explores the multifaceted role of PEG linkers in the design and optimization of PROTACs. It provides a comprehensive overview of their impact on key drug-like properties, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental workflows.
The Impact of PEG Linkers on PROTAC Physicochemical Properties and Efficacy
The incorporation of PEG linkers into PROTACs significantly influences their pharmacological profile. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can address the common challenge of poor solubility often associated with the large and lipophilic nature of PROTAC molecules.[1] However, the impact on cell permeability is more complex; while increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cell entry.[2][3]
The length of the PEG linker is a paramount consideration in PROTAC design. An optimal linker length is essential for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] A linker that is too short can lead to steric hindrance, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[5] The optimal length is therefore empirically determined for each target and E3 ligase pair.
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficiency of various PROTACs, compiled from the literature.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds | Reference |
| BRD4-Targeting PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 | [2] |
| BRD4-Targeting PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 | [2] |
| BRD4-Targeting PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 | [2] |
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs. Data illustrates the trend of decreasing lipophilicity (cLogP) and increasing topological polar surface area (TPSA) and rotatable bonds with increasing PEG chain length.
| Target Protein | PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | PEG2 | >1000 | <20 | HeLa | [6] |
| BRD4 | PEG3 | 150 | ~60 | HeLa | [6] |
| BRD4 | PEG4 | 25 | >90 | HeLa | [6] |
| BRD4 | PEG5 | 8 | >95 | HeLa | [6] |
| BRD4 | PEG6 | 15 | >90 | HeLa | [6] |
| BTK | NC-1 (non-covalent) | 2.2 | 97 | Mino | [7] |
| BTK | IR-1 (irreversible, PEG linker) | 13 | 98 | Mino | [7] |
| BTK | IR-2 (irreversible, longer PEG linker) | 35 | 98 | Mino | [7] |
| ERα | 12-atom linker | ~100 | ~75 | MCF-7 | [8] |
| ERα | 16-atom linker | ~10 | >90 | MCF-7 | [8] |
| ERα | 20-atom linker | ~50 | ~80 | MCF-7 | [8] |
Table 2: Influence of PEG Linker Length on the Degradation Efficiency of Various PROTACs. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation observed. This data highlights the critical importance of optimizing linker length for maximal potency.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated PROTACs.
Protocol 1: General Synthesis of a PROTAC with a Bifunctional PEG Linker
This protocol outlines a common strategy for synthesizing a PROTAC using a bifunctional PEG linker, for example, an amine-PEG-acid linker, to connect a protein of interest (POI) ligand and an E3 ligase ligand.
Materials:
-
POI ligand with a suitable functional group (e.g., an amine).
-
E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid).
-
Amine-PEGn-COOH linker.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Base (e.g., DIPEA).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., preparative HPLC).
Procedure:
-
First Coupling Reaction (Formation of E3 Ligase-Linker Intermediate): a. Dissolve the E3 ligase ligand (1.0 eq) and the Amine-PEGn-COOH linker (1.1 eq) in anhydrous DMF. b. Add the coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 ligase-linker intermediate.
-
Second Coupling Reaction (Formation of the Final PROTAC): a. Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF. b. Add coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). c. Stir the reaction at room temperature overnight, monitoring progress by LC-MS. d. Upon completion, purify the final PROTAC molecule by preparative HPLC. e. Characterize the final product by 1H NMR, 13C NMR, and HRMS.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[5][9][10]
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution in DMSO.
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer on ice for 30 minutes. c. Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize protein bands using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation versus PROTAC concentration to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.[2][5]
Materials:
-
Purified target protein.
-
Purified E3 ligase (or its substrate-binding domain).
-
PROTAC solution.
-
ITC buffer (e.g., PBS or HEPES-buffered saline).
-
Isothermal titration calorimeter.
Procedure:
-
Determine Binary Binding Affinities: a. PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity. b. PROTAC to Target Protein (KD2): Titrate the PROTAC into a solution of the target protein to determine the binding affinity.
-
Determine Ternary Complex Formation: a. Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein. b. Alternatively, titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.
-
Data Analysis: a. Fit the titration data to an appropriate binding model to determine the dissociation constant (KD) for each interaction. b. Calculate the cooperativity factor (α) using the equation: α = (KD1 * KD2) / (KD_ternary1 * KD_ternary2), where KD_ternary represents the affinity of one protein for the PROTAC in the presence of the other protein. An α value greater than 1 indicates positive cooperativity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC technology. The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 10. resources.revvity.com [resources.revvity.com]
The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[5][6] This guide delves into the core principles of PROTAC linker chemistry, providing a technical overview of its design, synthesis, and profound impact on degrader efficacy.
Core Principles of PROTAC Linkers: More Than Just a Connection
The primary role of the linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[2] The linker's characteristics—its length, composition, rigidity, and attachment points—dictate the geometry and stability of this complex.[5][6]
-
Length: An optimal linker length is crucial. A linker that is too short can cause steric clashes, preventing the ternary complex from forming.[1][4] Conversely, a linker that is too long may lead to excessive flexibility and an unstable complex, resulting in inefficient ubiquitination.[1] The ideal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[7]
-
Composition: The chemical makeup of the linker significantly impacts the PROTAC's drug-like properties. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can enhance aqueous solubility.[8][9] Hydrophobic linkers, like alkyl chains, may improve cell permeability.[10]
-
Flexibility and Rigidity: Flexible linkers (e.g., alkyl and PEG chains) allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[6] However, high flexibility can also lead to an entropic penalty upon binding.[6] Rigid linkers (e.g., those containing cycloalkane, alkyne, or triazole moieties) can pre-organize the PROTAC into a favorable conformation, potentially improving selectivity and metabolic stability.[2][6]
-
Attachment Points (Exit Vectors): The points at which the linker connects to the two ligands are critical. The linker must be attached at a position that does not disrupt the essential binding interactions of the ligands with their respective proteins.[4][5]
// Nodes PROTAC [label="PROTAC\n(Warhead-Linker-Anchor)", fillcolor="#F1F3F4"]; POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#FBBC05", fontcolor="#202124"]; Ub [label="Ubiquitin (Ub)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUbPOI [label="Poly-ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=ellipse, fillcolor="#F1F3F4"];
// Edges PROTAC -> POI [label="Binds"]; PROTAC -> E3 [label="Binds"]; POI -> TernaryComplex; E3 -> TernaryComplex; TernaryComplex -> PolyUbPOI [label="Ubiquitination"]; Ub -> TernaryComplex [style=dashed]; PolyUbPOI -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Proteasome -> PROTAC [label="Release & Recycle", style=dashed, dir=back]; } caption: PROTAC-mediated protein degradation pathway.
Common Linker Chemistries
The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains.[8] These are often used due to their synthetic accessibility and the ease with which their length can be modified.[8]
-
Alkyl and Polyethylene Glycol (PEG) Linkers: These flexible linkers are the workhorses of initial PROTAC design.[8] Alkyl chains are hydrophobic, while PEG linkers are hydrophilic and can improve a PROTAC's solubility and pharmacokinetic properties.[8][9][10] Approximately 55% of reported PROTACs use PEG linkers, and about 30% use alkyl chains.[8]
-
Rigid Linkers: To improve upon the often-poor pharmacokinetic properties of flexible linkers, more rigid motifs are being incorporated. These include alkynes, triazoles (often formed via "click chemistry"), and saturated heterocycles like piperazine (B1678402) and piperidine.[2][8] These elements reduce the number of rotatable bonds, which can lead to improved cell permeability and metabolic stability.[6]
The Impact of Linker Properties on PROTAC Efficacy: Quantitative Insights
Systematic modification of the linker is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from studies that demonstrate the critical impact of linker length and composition on degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ).
Table 1: Effect of Linker Length on Degradation Potency
| Target Protein | E3 Ligase | PROTAC Series | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Reference(s) |
| ERα | VHL | Estradiol-based | 9 | >10 µM | ~50 | [11] |
| 12 | ~5 µM | ~75 | [11] | |||
| 16 | ~1 µM | ~95 | [11] | |||
| 19 | ~5 µM | ~70 | [11] | |||
| 21 | >10 µM | ~60 | [11] | |||
| TBK1 | CRBN | TBK1 inhibitor-based | < 12 | No degradation | - | [11] |
| 21 | 3 nM | 96 | [11] | |||
| 29 | 292 nM | 76 | [11] | |||
| BRD4 | CRBN | JQ1-based (PEG Linker) | 0 PEG units (short) | < 0.5 µM | - | [8] |
| 1-2 PEG units | > 5 µM | - | [8] | |||
| 4-5 PEG units (long) | < 0.5 µM | - | [8] |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. Optimal values are highlighted in bold.
Table 2: Effect of Linker Composition on Physicochemical Properties and Cell Permeability
This table presents data for a series of VHL-recruiting PROTACs targeting ERK5, demonstrating how linker composition affects key properties related to oral bioavailability.[12][13] Cell permeability is represented as the ratio of in-cellulo to in-vitro potency. A lower ratio indicates higher permeability.
| PROTAC ID | Linker Type | cLogP | TPSA (Ų) | Rotatable Bonds | Cell Permeability (in-cellulo/in-vitro ratio) |
| 1 | Flexible Aliphatic | 7.6 | 179 | 19 | 14 (Low) |
| 2 | Flexible PEG-like | 5.5 | 197 | 19 | 1.2 (High) |
| 3 | Amide-containing | 6.0 | 207 | 16 | 3.5 (Medium-High) |
| 4 | Phenyl-containing | 7.2 | 179 | 16 | 5.3 (Medium-Low) |
| 8 | Piperidine-containing | 6.2 | 179 | 14 | 3.9 (Medium-High) |
Note: TPSA stands for Topological Polar Surface Area.
Experimental Protocols
The development and evaluation of PROTACs involve a series of key experiments to synthesize the molecules and assess their biological activity.
PROTAC Synthesis via Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction used for the rapid synthesis of PROTACs, allowing for the assembly of diverse libraries to probe structure-activity relationships.[8][14][]
Objective: To couple a POI ligand functionalized with an alkyne to an E3 ligase ligand functionalized with an azide.
Materials:
-
Alkyne-functionalized POI ligand
-
Azide-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system.
-
Add sodium ascorbate (e.g., 0.3 equivalents) to the solution.
-
Add CuSO₄ (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product using flash column chromatography or preparative HPLC to yield the final 1,4-disubstituted triazole-linked PROTAC.[14][16]
// Nodes A [label="Select POI Ligand\n& E3 Ligase Ligand"]; B [label="Identify Attachment\nPoints (Exit Vectors)"]; C [label="Synthesize Ligands with\nReactive Handles\n(e.g., Azide, Alkyne)"]; D [label="Synthesize Linker Library\n(Varying Length/Composition)"]; E [label="Couple Ligands to Linkers\n(e.g., Click Chemistry, Amide Coupling)", fillcolor="#FBBC05"]; F [label="Purify & Characterize\nPROTAC Library"]; G [label="Biological Evaluation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Ternary Complex\nFormation Assay\n(e.g., AlphaScreen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Protein Degradation\nAssay (e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Analyze SAR\n(DC50, Dmax vs. Linker)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Lead Optimization", shape=oval];
// Edges A -> B -> C; D -> E; C -> E; E -> F -> G; G -> H [label="Assess Proximity"]; G -> I [label="Assess Function"]; H -> J; I -> J; J -> K [label="Identify Optimal Linker"]; K -> A [style=dashed, label="Iterate Design"]; } caption: Workflow for PROTAC linker optimization.
Western Blot for Protein Degradation
Western blotting is the most common method to directly measure the reduction in the level of a target protein following PROTAC treatment.[2][17][18]
Objective: To quantify the degradation of a POI in cultured cells after treatment with a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[2]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil the samples. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the POI.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[2]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity for each sample.[2]
-
AlphaScreen for Ternary Complex Formation
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[19][20]
Objective: To measure the relative ability of a PROTAC to induce the proximity of a POI and an E3 ligase.
Principle: One protein (e.g., a GST-tagged POI) is bound to Donor beads, and the other protein (e.g., a His-tagged E3 ligase) is bound to Acceptor beads. When the PROTAC brings the two proteins together, the beads come into close proximity (~200 nm). Upon excitation, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[19][21]
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged POI, the tagged E3 ligase, and the PROTAC at various concentrations in an appropriate assay buffer.
-
Assay Plate Setup: In a microplate, add the POI, the E3 ligase, and serially diluted concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Bead Addition: Add the Donor and Acceptor beads (e.g., Anti-GST Donor beads and Nickel Chelate Acceptor beads) and incubate in the dark.[21]
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration. A characteristic bell-shaped curve is typically observed.[19][20] The peak of the curve represents the maximum level of ternary complex formation, and its height can be used to rank the potency of different PROTACs in inducing this complex.
Conclusion and Future Directions
The linker is a central, multifaceted component that governs the ultimate success of a PROTAC. The historical "trial-and-error" approach to linker design is steadily being augmented by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and machine learning are beginning to provide deeper insights into the complex interplay between the linker and the ternary complex.[8] This will undoubtedly accelerate the development of next-generation protein degraders with superior potency, selectivity, and drug-like properties, further unlocking the vast therapeutic potential of the PROTAC modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labonline.com.au [labonline.com.au]
Navigating the Purity Landscape of Cyclohexane-PEG1-Br: A Technical Guide for Researchers
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the quality and characterization of chemical tools are paramount. This technical guide offers an in-depth perspective on the purity specifications of Cyclohexane-PEG1-Br, a monofunctional PEG linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document outlines typical purity standards, analytical methodologies for verification, and the functional context of this linker in the PROTAC mechanism.
Core Purity Specifications
This compound, chemically known as (2-bromoethoxy)cyclohexane, is a key building block in the construction of PROTACs. Its purity is critical to ensure the reproducibility and reliability of experimental results. While the exact specifications can vary by supplier and batch, a general standard has been established in the research chemicals market.
Quantitative data from various suppliers indicates a typical purity specification of ≥97% or ≥98% . For precise data, researchers are consistently advised to consult the Certificate of Analysis (CoA) provided with a specific batch. The appearance of the compound is generally a solid powder.
| Parameter | Typical Specification | Notes |
| Purity | ≥97% or ≥98% | As determined by analytical techniques such as HPLC or NMR. The Certificate of Analysis for a specific lot should be consulted for precise values.[1][2] |
| Chemical Name | (2-bromoethoxy)cyclohexane | - |
| CAS Number | 131665-94-6 | - |
| Molecular Formula | C8H15BrO | - |
| Molecular Weight | 207.11 g/mol | - |
| Appearance | Solid Powder | - |
| Solubility | Soluble in DMSO | - |
Analytical Methodologies for Purity Assessment
The characterization of polyethylene (B3416737) glycol (PEG) and its derivatives requires robust analytical techniques. Due to the lack of a strong chromophore in many PEG compounds, standard UV detection in HPLC can be challenging.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of PEGylated molecules.[5][6]
A representative experimental protocol for the purity assessment of a PEG derivative like this compound using Reversed-Phase HPLC (RP-HPLC) is outlined below. This method is generalized and may require optimization for specific instrumentation and sample characteristics.
Representative RP-HPLC Protocol for Purity Analysis
Objective: To determine the purity of this compound by separating the main compound from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Detector (e.g., Charged Aerosol Detector (CAD), Refractive Index Detector (RID), or UV detector at a low wavelength if applicable)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), optional mobile phase modifier
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% TFA (optional)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (optional)
-
Gradient: A time-dependent gradient from a lower to a higher concentration of Mobile Phase B (e.g., 5% to 95% B over 20 minutes). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Charged Aerosol Detector (CAD) is often suitable for PEG compounds which lack a strong UV chromophore.[3][4] If a UV detector is used, a low wavelength (e.g., < 220 nm) may be necessary.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
-
Functional Context: The PROTAC Mechanism
This compound serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The purity of the linker is crucial as impurities could lead to the formation of ineffective or off-target PROTACs.
Caption: The PROTAC mechanism of action.
Experimental Workflow for Purity Determination
The following diagram illustrates a generalized workflow for determining the purity of a chemical compound like this compound using HPLC.
Caption: A generalized workflow for HPLC-based purity analysis.
References
The Core Principles of PROTAC-Mediated Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven pharmacology to an event-driven mechanism that hijacks the cell's own machinery to eliminate disease-causing proteins.[1] Unlike conventional small molecule inhibitors that block a protein's function, PROTACs are designed to induce the degradation of a target protein, offering the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.[2] This in-depth guide elucidates the fundamental principles of PROTAC-mediated protein degradation, providing a technical overview of the mechanism, key components, and the experimental methodologies used to characterize these powerful molecules.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing the POI and an E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity-induced event triggers the transfer of ubiquitin from the E3 ligase to the POI.[2][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal system.[2][4] Following degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.[3]
The ubiquitin-proteasome system (UPS) is a highly regulated pathway responsible for maintaining protein homeostasis in eukaryotic cells.[3][6] It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[3][6] The specificity of this system is largely determined by the more than 600 E3 ligases encoded in the human genome, each responsible for recognizing specific substrate proteins.[7] PROTAC technology leverages this specificity by co-opting a particular E3 ligase to recognize and target a desired protein for degradation.[8]
Key Components of a PROTAC
The modular nature of PROTACs allows for their rational design and optimization. Each component plays a critical role in the efficiency and selectivity of protein degradation.
-
Protein of Interest (POI) Ligand: This "warhead" binds to the target protein. The affinity of this ligand for the POI is a factor in degradation efficiency, but high affinity is not always necessary for potent degradation.[9]
-
E3 Ligase Ligand: This "anchor" recruits the E3 ubiquitin ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[7][10]
-
Linker: The linker connects the POI and E3 ligase ligands. Its length, composition, and attachment points are crucial for the stability and cooperativity of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[5]
Quantitative Analysis of PROTAC Activity
The development of effective PROTACs relies on the quantitative assessment of their biochemical and cellular activities. Key parameters include binding affinities for the individual proteins and the ternary complex, as well as the efficiency of protein degradation.
Table 1: Quantitative Data for Representative PROTACs
| PROTAC | Target Protein (POI) | E3 Ligase | Binary Binding Affinity (KD) POI (nM) | Binary Binding Affinity (KD) E3 Ligase (nM) | Ternary Complex Cooperativity (α) | Cellular Degradation (DC50, nM) |
| MZ1 | BRD4BD2 | VHL | 1 (SPR), 4 (ITC)[11][12] | 29 (SPR), 66 (ITC)[11][12] | 15 (ITC), 26 (SPR)[9] | ~3 (in HEK293 cells) |
| ARV-771 | BRD4 | VHL | Not specified | Not specified | Not specified | 4.7 (in LNCaP cells) |
| dBET1 | BRD4 | CRBN | Not specified | Not specified | Not specified | 1.8 (in MOLM13 cells) |
| BRD-5110 | PPM1D | CRBN | 1 (SPR)[11] | ~3000 (SPR)[11] | Not specified | Not specified |
| MS21 | pan-Akt | VHL | Not specified | Not specified | Not specified | 10-100 (in various cell lines)[13] |
Note: KD (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. DC50 is the concentration of a PROTAC required to degrade 50% of the target protein. Cooperativity (α) is the ratio of the ternary complex affinity to the binary affinities; α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Experimental Protocols for PROTAC Characterization
A variety of in vitro and cellular assays are employed to characterize the mechanism of action and efficacy of PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to measure the formation and stability of this complex.
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[10]
-
Methodology:
-
Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a sensor chip.[10]
-
Flow a solution containing the PROTAC and the target protein over the sensor surface at various concentrations.[10]
-
Measure the change in the refractive index at the surface, which is proportional to the mass of molecules binding to the immobilized protein.
-
Calculate the association (kon) and dissociation (koff) rate constants to determine the binding affinity (KD).
-
To determine cooperativity, compare the binding of the target protein to the immobilized E3 ligase in the presence and absence of the PROTAC.[10]
-
b) NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
NanoBRET™ is a live-cell assay that measures protein-protein interactions.[14]
-
Methodology:
-
Genetically fuse one of the interacting proteins (e.g., the POI) to a NanoLuc® luciferase (the energy donor) and the other protein (e.g., the E3 ligase) to a HaloTag® protein (the energy acceptor).[14]
-
Express these fusion proteins in cells.
-
Add the PROTAC to the cells, followed by the NanoBRET™ substrate and the HaloTag® ligand.
-
If the PROTAC brings the POI and E3 ligase into close proximity (<10 nm), energy transfer will occur from the NanoLuc® luciferase to the HaloTag® ligand, resulting in a detectable BRET signal.[15]
-
The BRET ratio (acceptor emission / donor emission) is proportional to the extent of ternary complex formation.[15]
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[5]
-
Methodology:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, and the purified POI in a reaction buffer.[5]
-
Add the PROTAC at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Stop the reaction and analyze the results by Western blot using an antibody specific for the POI.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated POI indicates successful PROTAC-mediated ubiquitination.[5]
-
Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment in cells.[11]
-
Methodology:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a specified time course.[11]
-
Lyse the cells and quantify the total protein concentration in each lysate.[11]
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[11]
-
Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme for detection.[11]
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[16]
-
Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 value.[16]
-
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering a powerful strategy for targeted protein degradation. A thorough understanding of the underlying principles of the ubiquitin-proteasome system and the mechanism of PROTAC action is essential for the successful design and development of these novel therapeutics. The experimental methodologies outlined in this guide provide a framework for the comprehensive characterization of PROTACs, from initial binding events to cellular protein degradation. As research in this field continues to advance, the systematic application of these quantitative approaches will be crucial for unlocking the full therapeutic potential of PROTACs in a wide range of diseases.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. aragen.com [aragen.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Recruiter's Gambit: An In-Depth Technical Guide to E3 Ligase Recruitment for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitin-Proteasome System as a Therapeutic Target
The cellular machinery for maintaining protein homeostasis is a complex and elegant system. At its core lies the Ubiquitin-Proteasome System (UPS), responsible for the degradation of approximately 80-90% of the intracellular proteome.[1] This process is not random; it is a highly specific and regulated cascade that tags unwanted or damaged proteins for destruction. The specificity of this system is conferred by a diverse family of over 600 E3 ubiquitin ligases, which act as the primary substrate recognition components.[2][3][4][5]
The therapeutic potential of hijacking this natural disposal system has led to the development of novel drug modalities, primarily Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[6][7][8] Unlike traditional inhibitors that function through occupancy-driven pharmacology, these molecules are event-driven, acting catalytically to induce the degradation of target proteins.[6][9] This guide provides a technical overview of the mechanisms of E3 ligase recruitment, quantitative data on prominent degrader systems, detailed experimental protocols for their characterization, and visual workflows to guide research and development.
Core Mechanisms of E3 Ligase Recruitment
The recruitment of an E3 ligase to a specific protein of interest (POI) that is not its natural substrate is the central principle of targeted protein degradation (TPD). This is primarily achieved through two classes of small molecules: PROTACs and molecular glues.
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules composed of three distinct parts: a ligand that binds the POI, a ligand that recruits a specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[6][] The PROTAC simultaneously binds to both the POI and the E3 ligase, inducing the formation of a ternary complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6]
Molecular Glues: These are typically smaller, monovalent molecules that induce or stabilize an interaction between an E3 ligase and a "neo-substrate."[9][11][12] They achieve this by binding to the E3 ligase and altering its surface conformation, creating a novel interface that can be recognized by the target protein.[12] The most well-known examples are the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which recruit the transcription factors IKZF1 and IKZF3 to the E3 ligase CRBN for degradation.[13][14][15][16]
The formation of a stable and productive ternary complex is the critical event for successful degradation. The stability and kinetics of this complex are influenced by factors such as the specific E3 ligase, the binding affinities of the individual ligands, the length and composition of the PROTAC linker, and the concept of cooperativity—the extent to which the binding of one protein to the degrader influences the binding of the second protein.[17]
Data Presentation: Quantitative Analysis of Degraders
The efficacy of a degrader is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 represents the concentration required to degrade 50% of the target protein, while Dmax is the percentage of protein degraded at saturating concentrations.[3]
Table 1: Quantitative Degradation Data for BRD4-Targeting PROTACs
This table summarizes the performance of well-characterized PROTACs targeting the BRD4 protein, recruiting either the VHL or CRBN E3 ligase.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [3] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [3] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [3] |
| dBET1 | CRBN | BRD4 | BL cells | < 1 nM | Not Reported | [18] |
| QCA-276 derivative | CRBN | BRD4 | RS4;11 leukaemia cells | 51 pM | Not Reported | [18] |
Table 2: Quantitative Degradation Data for IKZF1/3-Targeting Molecular Glues
This table summarizes the performance of immunomodulatory drugs (IMiDs) that act as molecular glues to degrade the transcription factors IKZF1 and IKZF3.
| Molecular Glue | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax | Reference(s) |
| Pomalidomide | CRBN | IKZF1 | MM.1S | 8.7 nM | > 95% | [17] |
| Lenalidomide | CRBN | IKZF1/3 | Multiple Myeloma | Not specified, but effective | Not specified, but effective | [14][15][16] |
| MGD-A7 | CRBN | IKZF1/3 | Hematological Malignancy Cells | Nanomolar potency | Not specified | [18][19][20] |
| MGD-C9 | CRBN | IKZF1/3 | Hematological Malignancy Cells | Nanomolar potency | Not specified | [18][19][20] |
Signaling Pathways
E3 ligase recruitment can be used to intervene in critical cellular signaling pathways implicated in disease. Below are examples of pathways involving the degradation of key signaling proteins.
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in Toll-like receptor (TLR) and IL-1 receptor signaling, crucial for the innate immune response.[21][22][23] Degradation of IRAK4 can dampen hyperinflammatory responses.
IKZF1/3 Downstream Pathways
IKZF1 (Ikaros) and IKZF3 (Aiolos) are transcription factors that regulate lymphocyte differentiation.[4] Their degradation by molecular glues is a key therapeutic mechanism in multiple myeloma. Loss of IKZF1 function affects multiple downstream pathways, including B-cell receptor signaling and cell proliferation.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular glue - Wikipedia [en.wikipedia.org]
- 13. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 17. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. OR | Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines [techscience.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 23. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexane-PEG1-Br: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). A specific SDS for Cyclohexane-PEG1-Br was not available at the time of writing. The safety and handling guidelines presented herein are a synthesis of information available for the product and supplemented with data from the safety data sheet for Cyclohexane, a structurally related compound. Users should always consult with their institution's safety office and refer to the most current safety information available.
Introduction
This compound, also known as (2-bromoethoxy)cyclohexane, is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker utilized in the synthesis of PROTACs.[1][2] PROTACs are an emerging therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] This guide provides an in-depth overview of the safety and handling procedures for this compound to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
Proper handling of any chemical substance begins with a thorough understanding of its physical and chemical properties. The following table summarizes the available data for this compound and the more extensively characterized Cyclohexane.
| Property | This compound | Cyclohexane |
| CAS Number | 131665-94-6[1] | 110-82-7[3][4][5] |
| Molecular Formula | C8H15BrO[1] | C6H12 |
| Molecular Weight | 207.11 g/mol [1][2] | 84.16 g/mol [6] |
| Appearance | Solid Powder[1] | Clear, colorless liquid[6] |
| Solubility | Soluble in DMSO[1] | Insoluble in water[6] |
| Boiling Point | Not available | 80.7 °C / 177.3 °F |
| Melting Point | Not available | 4 - 7 °C / 39 - 45 °F |
| Density | Not available | 0.779 g/cm3 (at 25 °C / 77 °F) |
| Flash Point | Not available | -4 °F[6] |
| Autoignition Temperature | Not available | Not available |
Hazard Identification and Toxicology Summary
Due to the lack of a specific Safety Data Sheet for this compound, the hazard identification is based on the known hazards of Cyclohexane. Researchers should handle this compound with the assumption that it may possess similar hazards.
Cyclohexane is classified as:
-
May be fatal if swallowed and enters airways (Aspiration hazard, H304).[3][5][7][8]
-
Very toxic to aquatic life with long lasting effects (H410).[5][7]
| Hazard | Description |
| Inhalation | May cause respiratory tract irritation. Vapors may lead to drowsiness and dizziness.[7] |
| Skin Contact | Causes skin irritation.[7] Prolonged or repeated contact can lead to a skin rash, dryness, itching, and redness.[9] |
| Eye Contact | Causes eye irritation.[7] |
| Ingestion | May be harmful if swallowed. Aspiration hazard if swallowed, which can lead to lung damage.[7] |
| Chronic Exposure | May cause damage to the liver and kidneys.[9] |
Toxicity Data (Cyclohexane):
| Endpoint | Species | Value |
| Oral LD50 | Rat | 8.0 to 39 mL/kg[10] |
| Inhalation NOAEL (Neurobehavioral) | Rat | 400 ppm (1,400 mg/m³)[10] |
| Inhalation NOAEL (Neurobehavioral) | Human | 250 ppm (860 mg/m³)[10] |
| Inhalation RfC | - | 6 mg/m³[10] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following diagram illustrates a decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3][5][7]
-
Use non-sparking tools and take precautionary measures against static discharge.[4][5]
-
Ground and bond containers when transferring material.[5]
-
Wash hands thoroughly after handling.[3]
Storage
-
Storage Conditions: Store in a dry, dark place at -20°C for long-term storage (up to one year).[1] For short-term storage, 0 - 4°C is recommended.[2]
-
Container: Keep the container tightly closed in a well-ventilated place.[3]
-
Incompatible Materials: Store away from strong oxidizing agents.[4]
-
Inert Atmosphere: For enhanced stability, consider storing under an inert gas.[6]
First-Aid Measures
In the event of exposure, follow these first-aid guidelines and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs.[3][4][5][7] |
Accidental Release and Disposal
Accidental Release Measures
-
Small Spills: Absorb with a liquid-binding material (e.g., sand, diatomaceous earth, acid- or universal binding agents).[3] Place in an appropriate container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains, surface water, and ground water.[3] Cover drains.[3]
-
Ignition Sources: Remove all sources of ignition.[3]
Disposal
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains or water courses.[3]
Logical Workflow for Safe Use
The following diagram outlines the logical workflow for the safe use of this compound in a research setting.
Caption: Logical workflow for the safe laboratory use of this compound.
Signaling Pathway Context
This compound serves as a linker in the formation of PROTACs. The generalized signaling pathway involving a PROTAC is depicted below.
Caption: Generalized PROTAC mechanism of action.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medkoo.com [medkoo.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nwsci.com [nwsci.com]
- 8. cpchem.com [cpchem.com]
- 9. nj.gov [nj.gov]
- 10. epa.gov [epa.gov]
Methodological & Application
Application Note: Synthesis of a VHL Ligand-Linker Conjugate for PROTAC Development
Abstract
This application note provides a detailed protocol for the coupling of a PEG-based linker, Cyclohexane-PEG1-Br, to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This conjugation is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins. The protocol outlines a standard nucleophilic substitution (SN2) reaction, a common and effective method for attaching linkers to VHL ligands. This document includes a detailed experimental procedure, a summary of representative characterization data, and diagrams illustrating the experimental workflow and the relevant biological pathway.
Introduction
PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to the availability of potent and well-characterized small molecule ligands.[3]
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the final molecule. Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, are frequently employed in early-stage PROTAC development to allow for the optimal orientation of the two ligands for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3]
This application note details a representative procedure for the synthesis of a VHL ligand-linker conjugate by coupling this compound with a common VHL ligand scaffold, specifically one presenting a nucleophilic secondary amine. This reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the linker, displacing the bromide leaving group.
Signaling Pathway and Mechanism of Action
The VHL protein is a key component of the VCB-Cul2-Rbx1 E3 ubiquitin ligase complex.[3] Under normal oxygen conditions (normoxia), the alpha-subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This modification allows it to be recognized and bound by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. VHL-recruiting PROTACs mimic this natural process by bringing a target protein into proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.
// Node Definitions VHL [label="VHL E3 Ligase Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="VHL-Linker-POI Ligand\n(PROTAC)", fillcolor="#FBBC05", fontcolor="#202124"]; POI [label="Protein of Interest (POI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary_Complex [label="POI-PROTAC-VHL\nTernary Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin (Ub)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_POI [label="Poly-ubiquitinated POI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degraded_POI [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];
// Edges PROTAC -> VHL [label=" Binds", color="#4285F4", fontcolor="#202124"]; PROTAC -> POI [label=" Binds", color="#EA4335", fontcolor="#202124"]; {VHL, POI, PROTAC} -> Ternary_Complex [arrowhead=none, style=dashed, color="#5F6368"]; Ternary_Complex -> Ub_POI [label=" Poly-ubiquitination", color="#34A853", fontcolor="#202124"]; Ub -> Ternary_Complex [style=dashed, color="#34A853"]; Ub_POI -> Proteasome [label=" Recognition", color="#5F6368", fontcolor="#202124"]; Proteasome -> Degraded_POI [label=" Degradation", color="#5F6368", fontcolor="#202124"]; }
Caption: Mechanism of PROTAC-induced protein degradation via VHL recruitment.Experimental Protocol
This protocol describes the N-alkylation of a representative VHL ligand containing a secondary amine with this compound.
Materials:
-
VHL Ligand with a free secondary amine (e.g., a derivative of VH032)
-
This compound (CAS: 131665-94-6)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) or hexanes/ethyl acetate gradient)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Analytical instruments for characterization (LC-MS, NMR)
Procedure:
// Node Definitions start [label="Dissolve VHL Ligand\nin anhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add DIPEA (base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_linker [label="Add this compound", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Stir at room temperature\n(or gentle heating, e.g., 40-50 °C)\nunder N2 atmosphere for 12-24h", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup:\n1. Dilute with EtOAc\n2. Wash with NaHCO3 & Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry organic layer\nwith Na2SO4 and concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purify by silica gel\ncolumn chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; characterize [label="Characterize product\n(LC-MS, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_base [color="#5F6368"]; add_base -> add_linker [color="#5F6368"]; add_linker -> react [color="#5F6368"]; react -> workup [color="#5F6368"]; workup -> dry [color="#5F6368"]; dry -> purify [color="#5F6368"]; purify -> characterize [color="#5F6368"]; }
Caption: Workflow for the synthesis of the VHL-linker conjugate.-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand (1.0 eq) in anhydrous DMF (concentration typically 0.1-0.2 M).
-
Addition of Base: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial to neutralize the HBr formed during the reaction and to deprotonate any ammonium (B1175870) salt form of the amine.
-
Addition of Linker: Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired VHL ligand-linker conjugate.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative Data
The following table summarizes representative quantitative data for the synthesis of a VHL ligand-linker conjugate, based on typical outcomes for similar SN2 alkylation reactions reported in the literature. Actual results may vary depending on the specific VHL ligand used and optimization of reaction conditions.
| Parameter | Result | Method of Analysis |
| Reaction Yield | 40-65% | Isolated yield after purification |
| Product Purity | >95% | HPLC or LC-MS |
| Molecular Weight (Expected) | [Sum of VHL ligand and linker fragment MW] | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight (Observed) | [Expected MW ± 0.001 Da] | HRMS (e.g., ESI-TOF) |
| ¹H NMR | Conforms to expected structure | NMR Spectroscopy |
Conclusion
The protocol described provides a reliable method for the conjugation of the this compound linker to a VHL E3 ligase ligand. This procedure is a fundamental step in the modular synthesis of VHL-based PROTACs. The resulting VHL ligand-linker conjugate serves as a key intermediate that can be subsequently coupled to a ligand for a protein of interest to generate a final PROTAC molecule for biological evaluation. Successful characterization by LC-MS and NMR is essential to confirm the identity and purity of the synthesized conjugate before proceeding with further synthetic steps.
References
Application Notes and Protocols: Synthesis and Evaluation of a CRBN-Based PROTAC Utilizing a Cyclohexane-PEG1 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
Cereblon (CRBN), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design.[4] Ligands such as thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide, are well-established binders of CRBN.[4] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule.
This document provides detailed application notes and protocols for the synthesis of a model PROTAC by reacting Cyclohexane-PEG1-Br, a commercially available PEG-based linker, with a CRBN ligand. Pomalidomide is used here as a representative CRBN ligand due to its high affinity and common use in PROTAC development. These guidelines are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel protein degraders.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a CRBN-based PROTAC involves the recruitment of the cellular ubiquitin-proteasome machinery to a specific protein of interest for its degradation. The PROTAC molecule acts as a bridge, facilitating the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of CRBN-based PROTAC action.
Experimental Protocols
The synthesis of a PROTAC molecule by reacting this compound with a CRBN ligand, such as pomalidomide, typically involves a nucleophilic substitution reaction. In this case, the amino group of pomalidomide acts as a nucleophile, displacing the bromide from the linker. The resulting intermediate is then conjugated to a ligand for the protein of interest. For the purpose of these notes, we will focus on the initial reaction between the CRBN ligand and the linker.
Reaction Scheme
References
Application Notes and Protocols for Cyclohexane-PEG1-Br in Kinase Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cyclohexane-PEG1-Br as a linker in the synthesis of kinase-targeting Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties. This compound offers a short, semi-rigid linker that can be used to optimize the formation of the ternary complex between the kinase of interest, the PROTAC, and an E3 ubiquitin ligase.
Introduction to Kinase Degraders and the Role of the Linker
Kinase inhibitors have revolutionized the treatment of many diseases, particularly cancer. However, challenges such as acquired resistance and off-target effects remain. Targeted protein degradation using PROTACs offers an alternative therapeutic strategy that eliminates the target kinase rather than just inhibiting its activity.
A PROTAC consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker's length, rigidity, and composition are crucial for the successful formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
This compound provides a unique combination of a rigid cyclohexane (B81311) moiety and a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit. This structure can be advantageous in scenarios where a more constrained conformation is required to achieve optimal ternary complex formation.
Data Presentation: Representative Performance of a Kinase Degrader with a PEG1 Linker
While specific data for a kinase degrader synthesized with this compound is not publicly available, the following table summarizes representative data from a study on an AKT kinase degrader utilizing a one-unit PEG linker. This data is intended to provide a plausible example of the performance that could be expected from a PROTAC with a short PEG linker.
| Parameter | Value | Description |
| Target Kinase | AKT | A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | A component of the VBC-Cul2 E3 ubiquitin ligase complex. |
| DC50 (Degradation Concentration 50) | ~5-10 µM | The concentration of the PROTAC required to induce 50% degradation of the target protein after a specific time point (e.g., 24 hours). |
| Dmax (Maximum Degradation) | >80% | The maximum percentage of target protein degradation achieved at high concentrations of the PROTAC. |
| Binding Affinity (Warhead to Kinase) | Nanomolar (nM) range | The binding affinity of the kinase inhibitor portion of the PROTAC to the target kinase. |
| Binding Affinity (Anchor to E3 Ligase) | Micromolar (µM) to Nanomolar (nM) range | The binding affinity of the E3 ligase ligand portion of the PROTAC to the E3 ligase. |
Note: The efficacy of a PROTAC is highly dependent on the specific target, warhead, E3 ligase ligand, and the cellular context. The data presented here is for illustrative purposes only.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a kinase degrader using this compound. These protocols are based on standard methodologies for PROTAC synthesis and should be optimized for specific target kinases and ligands.
Protocol 1: Synthesis of a Kinase Degrader using this compound
This protocol describes a two-step synthesis of a kinase degrader, starting with the conjugation of this compound to a kinase inhibitor containing a suitable nucleophile (e.g., a phenol (B47542) or amine), followed by coupling to an E3 ligase ligand.
Materials:
-
Kinase inhibitor with a nucleophilic handle (e.g., hydroxyl or amino group)
-
This compound
-
E3 ligase ligand with a nucleophilic handle (e.g., hydroxyl or amino group)
-
Potassium carbonate (K2CO3) or other suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates and developing systems
-
Silica (B1680970) gel for column chromatography
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Step 1: Synthesis of Kinase Inhibitor-Linker Intermediate
-
Dissolve the kinase inhibitor (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (2.0 eq).
-
To this mixture, add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the kinase inhibitor-linker intermediate.
-
Characterize the intermediate by MS and NMR.
Step 2: Synthesis of the Final PROTAC
-
The bromide of the kinase inhibitor-linker intermediate can be reacted with an E3 ligase ligand containing a nucleophilic handle (e.g., a phenol on a VHL ligand or an amine on a CRBN ligand).
-
Dissolve the kinase inhibitor-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as in Step 1.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by HRMS and NMR.
Protocol 2: Evaluation of Kinase Degrader Activity by Western Blot
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target kinase in a cell-based assay.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Synthesized kinase degrader PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the kinase degrader PROTAC (e.g., 0.01, 0.1, 1, 10 µM) and a DMSO control for a specified time (e.g., 24 hours). Include a co-treatment with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Mandatory Visualizations
Caption: Mechanism of action of a kinase degrader.
Caption: General workflow for kinase degrader synthesis.
Caption: Impact of a kinase degrader on a signaling pathway.
Application of Cyclohexane-PEG1-Br in Oncology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexane-PEG1-Br is a discrete polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an innovative class of therapeutic agents driving new avenues in oncology research. This bifunctional molecule facilitates the connection between a target protein ligand and an E3 ubiquitin ligase ligand, forming a PROTAC designed to induce the degradation of cancer-promoting proteins. This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for cancer research.
Application Notes
This compound serves as a flexible and hydrophilic spacer in a PROTAC molecule. The cyclohexane (B81311) moiety can introduce a degree of rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The single PEG unit enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[1] The bromo- functional group allows for straightforward covalent attachment to a nucleophilic group on either the target protein ligand or the E3 ligase ligand during PROTAC synthesis.
The primary application of this compound in oncology is in the construction of PROTACs aimed at degrading key oncoproteins that are otherwise difficult to inhibit with traditional small molecules.[2][3][4] These "undruggable" targets often lack a well-defined active site for inhibitor binding but can be effectively targeted for degradation.
Key Advantages of Incorporating this compound in PROTAC Design:
-
Modulation of Physicochemical Properties: The PEG component improves solubility and cell permeability.[1]
-
Linker Length and Flexibility: The length and flexibility of the linker are critical for optimal ternary complex formation and subsequent protein degradation.[5] this compound provides a specific length and conformational element.
-
Synthetic Tractability: The terminal bromine allows for efficient conjugation using standard nucleophilic substitution reactions.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of a PROTAC utilizing this compound. As a representative example, we will consider the synthesis of a hypothetical PROTAC targeting a kinase (e.g., BTK) and recruiting the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis where this compound is first conjugated to the E3 ligase ligand (Pomalidomide), followed by reaction with the target protein ligand (a BTK inhibitor).
Materials:
-
Pomalidomide
-
This compound (CAS: 131665-94-6)
-
BTK inhibitor with a free hydroxyl or amino group
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Conjugation of this compound to Pomalidomide.
-
Dissolve Pomalidomide (1 equivalent) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting intermediate (Pomalidomide-PEG1-Cyclohexane-Br) by column chromatography.
-
-
Step 2: Conjugation of the Intermediate to the BTK Inhibitor.
-
Dissolve the BTK inhibitor (1 equivalent) in anhydrous DMF.
-
Add a base, such as sodium hydride (1.2 equivalents), carefully at 0 °C to deprotonate the hydroxyl or amino group.
-
Slowly add the purified Pomalidomide-PEG1-Cyclohexane-Br intermediate (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the final PROTAC product and purify by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol describes how to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cancer cell line.
Materials:
-
Cancer cell line expressing the target protein (e.g., a lymphoma cell line for BTK)
-
Complete cell culture medium
-
The synthesized PROTAC
-
DMSO (for stock solution)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer
-
Antibodies for Western blotting (primary antibody against the target protein and a loading control like GAPDH or β-actin)
-
Secondary antibodies and detection reagents
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow overnight.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Serially dilute the PROTAC stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
As a control, prepare a vehicle-only (DMSO) treatment.
-
For a mechanistic control, pre-treat some cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or controls.
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control antibody.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection system.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
-
Quantitative Data Summary
While specific data for a PROTAC using this compound is not available in the public literature, the following table illustrates how quantitative data for a hypothetical BTK-targeting PROTAC ("BTK-CycPEG1-Pomalidomide") would be presented. This data would be generated from experiments as described in Protocol 2 and other relevant assays.
| Parameter | Value | Cell Line | Assay Type |
| DC₅₀ (Degradation) | 50 nM | TMD8 | Western Blot |
| IC₅₀ (Inhibition) | 100 nM | TMD8 | Kinase Activity Assay |
| IC₅₀ (Viability) | 75 nM | TMD8 | Cell Viability Assay (e.g., MTT) |
| Ternary Complex K_D | 25 nM | N/A | Biophysical Assay (e.g., TR-FRET) |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
IC₅₀ (Inhibition): The concentration of the PROTAC that results in 50% inhibition of the target protein's activity.
-
IC₅₀ (Viability): The concentration of the PROTAC that results in a 50% reduction in cell viability.
-
Ternary Complex K_D: The dissociation constant for the formation of the ternary complex, indicating the stability of the complex.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in PROTAC development.
Caption: Mechanism of action of a PROTAC utilizing this compound.
Caption: Synthetic workflow for a PROTAC using this compound.
References
- 1. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 5. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclohexane-PEG1-Br in Targeted Nuclear Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The choice of the linker connecting the POI ligand and the E3 ligase ligand is critical for the efficacy of a PROTAC.
This document provides detailed application notes and protocols for the use of Cyclohexane-PEG1-Br, a commercially available linker, in the development of PROTACs for the targeted degradation of nuclear proteins. While specific examples of PROTACs utilizing this compound for nuclear protein degradation are not extensively documented in publicly available literature, this guide offers a comprehensive framework based on established principles of PROTAC design and characterization.
Product Information: this compound
This compound is a PEG-based linker that can be incorporated into PROTAC synthesis. Its structure features a cyclohexane (B81311) ring, which can provide a degree of rigidity, and a short PEG chain to enhance solubility. The terminal bromine atom allows for straightforward chemical conjugation to either the target protein ligand or the E3 ligase ligand.
| Property | Value |
| Chemical Name | (2-bromoethoxy)cyclohexane |
| CAS Number | 131665-94-6 |
| Molecular Formula | C8H15BrO |
| Molecular Weight | 207.11 g/mol |
| Appearance | Liquid |
Conceptual Application: A Hypothetical PROTAC for BRD4 Degradation
To illustrate the application of this compound, we will conceptualize a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-studied nuclear protein implicated in cancer. This hypothetical PROTAC, which we will call "CYC-PEG-BRD4-d", would consist of:
-
A BRD4 Ligand: JQ1, a potent and well-characterized inhibitor of the BET bromodomain family.
-
An E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.
-
The Linker: this compound.
The general structure would involve synthesizing the complete PROTAC by coupling these three components.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a generic PROTAC and the typical experimental workflow for its characterization.
Caption: PROTAC-mediated protein degradation pathway.
Application Note: Quantitative Analysis of PROTACs in Cellular Lysates by LC-MS/MS
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Proteolysis Targeting Chimeras (PROTACs) in cellular matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). PROTACs represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Accurate quantification of intracellular PROTAC concentrations is crucial for understanding their pharmacokinetic and pharmacodynamic (PK/PD) relationships and for the overall development of these promising drugs.[2] This document outlines detailed protocols for cell sample preparation, LC-MS/MS method parameters, and data analysis. The provided methodologies are designed to be adaptable for a wide range of PROTAC molecules and cell lines.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This ternary complex formation between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] This catalytic mode of action allows for the elimination of target proteins, offering potential advantages over traditional small molecule inhibitors.[1]
Given their high potency, often in the nanomolar range, sensitive and selective analytical methods are required for their quantification in biological matrices to support drug discovery and development.[2][3] LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range, making it ideally suited for the quantification of PROTACs in complex cellular lysates.[2][4] This application note details a robust LC-MS/MS workflow for the reliable quantification of PROTACs in cells.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the analytical methodology, the following diagrams have been generated.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Assessing Cell Permeability of Cyclohexane-PEG1-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[3][4] The formation of a POI-PROTAC-E3 ligase ternary complex leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][3]
Despite their potential, the unique physicochemical properties of PROTACs, such as their high molecular weight, large polar surface area, and number of rotatable bonds, often pose significant challenges to their cell permeability.[5][6] Poor membrane permeability can limit the intracellular concentration of PROTACs, thereby reducing their efficacy. Therefore, the accurate assessment of cell permeability is a critical step in the development of effective PROTAC-based therapeutics.
This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs, with a focus on structures incorporating a Cyclohexane-PEG1-Br linker. While specific quantitative data for this compound PROTACs are not publicly available, the methodologies and principles described herein are broadly applicable for their characterization.
Key Permeability Assays for PROTACs
Several in vitro assays are commonly employed to assess the cell permeability of PROTACs. These methods can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that encompass both passive and active transport mechanisms.[5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[7][8] It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.[5][9]
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[5]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6][8] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[7]
Principle: The transport of a compound across a confluent monolayer of Caco-2 cells is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) and the efflux ratio are calculated to assess intestinal absorption and the potential for active efflux.
Cellular Uptake Assays
Cellular uptake assays directly measure the accumulation of a compound within cells. These assays are crucial for understanding the net result of all influx and efflux transport processes.
Principle: Cells are incubated with the test compound for a specific period. After incubation, the cells are washed to remove any unbound compound, and the intracellular concentration is quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes representative quantitative data that can be obtained from these permeability assays for hypothetical PROTAC molecules. This illustrates how data can be structured for easy comparison.
| PROTAC Compound | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (µM) | Notes |
| This compound PROTAC A | PAMPA | 1.5 | N/A | N/A | Moderate passive permeability. |
| Caco-2 (A-B) | 0.8 | 5.2 | N/A | Low to moderate absorption, potential for efflux.[10] | |
| Caco-2 (B-A) | 4.16 | N/A | |||
| Cellular Uptake (1h) | N/A | N/A | 0.5 | Demonstrates cellular accumulation. | |
| This compound PROTAC B | PAMPA | 0.2 | N/A | N/A | Low passive permeability.[10] |
| Caco-2 (A-B) | 0.1 | 10.5 | N/A | Low absorption, likely a substrate for efflux pumps.[10] | |
| Caco-2 (B-A) | 1.05 | N/A | |||
| Cellular Uptake (1h) | N/A | N/A | 0.05 | Poor cellular accumulation. | |
| Control Compound (e.g., Propranolol) | PAMPA | >10 | N/A | N/A | High passive permeability. |
| Caco-2 (A-B) | >15 | <2 | N/A | High absorption, not an efflux substrate. |
Note: Data presented are for illustrative purposes and do not represent actual experimental values for specific this compound PROTACs.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin (B1663433) in dodecane (B42187) solution (e.g., 1% w/v)[11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin in dodecane solution to each well of the 96-well filter (donor) plate, ensuring the membrane is fully coated.[11][12]
-
Prepare Donor Solution: Dilute the PROTAC stock solution to the desired final concentration (e.g., 10 µM) in PBS.
-
Prepare Acceptor Solution: Add 300 µL of PBS to each well of the 96-well acceptor plate.[12]
-
Start the Assay: Add 150 µL of the donor solution to each well of the donor plate.[12]
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 16-20 hours in a chamber with a wet paper towel to minimize evaporation.[11][12]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Bovine Serum Albumin (BSA) (optional, to improve recovery)[6]
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Add the PROTAC-containing transport buffer (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (acceptor) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the PROTAC-containing transport buffer to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (acceptor) chamber.
-
-
Note: To improve the recovery of poorly soluble or sticky PROTACs, 0.25% to 4% BSA can be added to the transport buffer in the basolateral compartment or both compartments.[6]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor chambers.
-
Quantification: Determine the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
The Papp is calculated using the formula:
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
The efflux ratio is calculated as:
An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.
-
Protocol 3: Cellular Uptake Assay
Materials:
-
Target cell line (e.g., the cell line in which the PROTAC's efficacy will be tested)
-
96-well cell culture plates
-
Cell culture medium
-
Assay buffer (e.g., HBSS or PBS)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Ice-cold PBS for washing
-
Lysis buffer
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation:
-
Remove the culture medium and wash the cells once with pre-warmed assay buffer.
-
Add the PROTAC-containing assay buffer (e.g., 1 µM) to the cells.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
-
Stopping the Uptake:
-
Aspirate the compound-containing buffer.
-
Wash the cells three times with ice-cold PBS to remove extracellular compound and stop the transport process.
-
-
Cell Lysis:
-
Add lysis buffer to each well and incubate to lyse the cells.
-
-
Quantification:
-
Collect the cell lysate.
-
Determine the intracellular concentration of the PROTAC using LC-MS/MS. The concentration can be normalized to the protein content of the cell lysate.
-
Visualizations
PROTAC Mechanism of Action
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for PROTAC Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][][6] This application note provides a comprehensive experimental workflow and detailed protocols for screening and characterizing the activity of PROTACs.
PROTAC Mechanism of Action
The efficacy of a PROTAC is a multi-step process that begins with the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[][6][7] This complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][8]
Experimental Workflow for PROTAC Activity Screening
A systematic approach is crucial for the efficient screening and validation of PROTAC candidates. The following workflow outlines the key stages, from initial compound screening to in-depth mechanistic studies.
Experimental Protocols
Target Protein Degradation Assays
The primary goal of a PROTAC is to induce the degradation of the target protein.[3] Various methods can be employed to quantify the extent of protein degradation.
a. Western Blotting
Western blotting is a semi-quantitative method to assess the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of PROTACs for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
b. In-Cell Western (ICW) Assay
The In-Cell Western assay is a quantitative immunofluorescence method suitable for higher throughput screening.[9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with PROTACs as described for Western blotting.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking and Immunostaining: Block with a suitable blocking buffer for 1.5 hours. Incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with an IRDye-conjugated secondary antibody for 1 hour. A cell-staining dye can be used for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity of the target protein and normalize to the cell stain.
| Parameter | Western Blot | In-Cell Western |
| Throughput | Low | Medium-High |
| Quantification | Semi-quantitative | Quantitative |
| Sample Type | Cell lysates | Fixed cells |
| Reagents | Primary & HRP-secondary antibodies, ECL substrate | Primary & IRDye-secondary antibodies |
Cell Viability Assays
It is crucial to assess the cytotoxic effects of PROTACs to distinguish between targeted protein degradation and general toxicity.
a. CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with a serial dilution of PROTACs for 24-72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
b. Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay measures the activity of dehydrogenases in living cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with PROTACs for 24-72 hours.
-
Assay Procedure: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
| Parameter | CellTiter-Glo® | CCK-8 |
| Principle | Measures ATP levels | Measures dehydrogenase activity |
| Detection | Luminescence | Absorbance (Colorimetric) |
| Sensitivity | High | Moderate |
| Incubation Time | Short (10 min) | Longer (1-4 hours) |
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC-mediated degradation.[6][7]
a. NanoBRET™ Ternary Complex Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase.[6][7]
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Cell Seeding and Labeling: Seed the transfected cells in a 96-well white plate. Label the HaloTag® fusion protein with a fluorescent ligand (NanoBRET™ 618 Ligand).
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Data Acquisition: Add the NanoLuc® substrate and measure both donor (460 nm) and acceptor (618 nm) emission simultaneously using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.
b. Surface Plasmon Resonance (SPR)
SPR is a biophysical technique that provides real-time, label-free analysis of binary and ternary complex formation.[][10]
Protocol:
-
Immobilization: Immobilize the E3 ligase onto a sensor chip.
-
Binary Interaction: Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.
-
Ternary Interaction: Inject a mixture of the PROTAC and the target protein over the E3 ligase-coated surface to monitor the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine kinetic parameters (kon, koff) and affinity (KD).
| Parameter | NanoBRET™ | SPR |
| Assay Format | Live-cell | In vitro (biochemical) |
| Labeling | Requires protein tagging and fluorescent ligand | Label-free |
| Information | Proximity in a cellular context | Binding kinetics and affinity |
| Throughput | High | Medium |
Ubiquitination Assays
Detecting the ubiquitination of the target protein confirms the mechanism of action of the PROTAC.[8]
a. Immunoprecipitation (IP) followed by Western Blot
This is a direct method to detect the ubiquitinated forms of the target protein.[8]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein to pull it down.
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody.
b. AlphaLISA® Ubiquitination Assay
This is a bead-based immunoassay suitable for high-throughput screening.[11]
Protocol:
-
Reaction Setup: In a microplate, combine the target protein (e.g., GST-tagged), E3 ligase complex, E1 and E2 enzymes, ATP, and biotinylated ubiquitin. Add the PROTAC of interest.
-
Ubiquitination Reaction: Incubate the mixture to allow for the ubiquitination of the target protein.
-
Detection: Add Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads. In the presence of a ubiquitinated target, the beads are brought into proximity, generating a chemiluminescent signal that is measured with a plate reader.
| Parameter | IP-Western Blot | AlphaLISA® |
| Assay Format | In-cell or in vitro | In vitro (biochemical) |
| Detection | Western Blot | Chemiluminescence |
| Throughput | Low | High |
| Sensitivity | Moderate | High |
Conclusion
The successful development of PROTACs relies on a systematic screening cascade that evaluates degradation efficacy, cytotoxicity, and the underlying mechanism of action. The protocols and workflow described in this application note provide a robust framework for researchers to identify and characterize novel PROTAC molecules, accelerating the discovery of new therapeutics for a wide range of diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Protein Degradation and PROTACs [worldwide.promega.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Ternary Complex Formation [promega.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Choosing the Right E3 Ligase for Your Target Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable".[1][2] At the heart of many TPD approaches, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, is the hijacking of the cell's natural protein disposal machinery: the Ubiquitin-Proteasome System (UPS).[3][4] E3 ubiquitin ligases, a crucial component of the UPS, are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them.[5][6] This ubiquitination marks the target protein for degradation by the proteasome.[5]
The human genome encodes over 600 putative E3 ligases, each with its own set of substrate proteins, cellular localization, and expression profile.[5][7] This diversity presents a significant opportunity to develop highly selective and potent protein degraders. However, it also introduces the critical challenge of selecting the most appropriate E3 ligase for a given protein of interest (POI). An optimal E3 ligase choice can significantly impact the efficacy, selectivity, and therapeutic window of a degrader molecule.[2]
These application notes provide a comprehensive guide for researchers on how to rationally select an E3 ligase for a target protein. We will cover the fundamental biology of E3 ligases, key factors to consider during the selection process, and detailed protocols for experimentally identifying and validating E3 ligase-substrate interactions.
The Ubiquitin-Proteasome System (UPS) and the Role of E3 Ligases
The UPS is a highly regulated and essential cellular process for maintaining protein homeostasis. The process of ubiquitination involves a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[6][8]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[6][8]
-
E3 Ubiquitin Ligase: Recruits the ubiquitin-loaded E2 and recognizes the specific substrate protein, facilitating or directly catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the substrate.[5][6]
The specificity of the UPS is primarily determined by the E3 ligases, which act as the substrate recognition modules of the system.[9][10] E3 ligases can be broadly classified into several families based on their structure and mechanism of action, with the most prominent being the RING (Really Interesting New Gene), HECT (Homologous to E6AP C-Terminus), and RBR (RING-in-between-RING) families.[6][8]
Diagram: The Ubiquitination Cascade
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 6. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic approaches to identify E3 ligase substrates [ouci.dntb.gov.ua]
- 8. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory | Annual Reviews [annualreviews.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Designing a PROTAC Library with Varying Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than just inhibiting them.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3][4] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][5][6] The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of a PROTAC.[3][4][7] Varying the linker length is a crucial step in optimizing a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[7][8] This document provides a detailed guide for designing and evaluating a PROTAC library with varying linker lengths.
Designing the PROTAC Library
The rational design of a PROTAC library with diverse linker lengths is a key strategy to identify potent and selective degraders. The linker's length and composition directly influence the geometry of the ternary complex, which is a critical determinant of degradation efficiency.[7][8]
Key Design Principles:
-
Systematic Variation: The library should include a systematic variation of linker lengths. Common linker types include polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][3][] It is advisable to vary the length by a few atoms at a time (e.g., 2-4 atom increments) to thoroughly explore the optimal spatial orientation.[10]
-
Linker Composition: While length is a primary focus, the chemical nature of the linker also impacts properties like solubility, cell permeability, and metabolic stability.[1][7][8] PEG linkers, for instance, can enhance solubility and provide flexibility.[1]
-
Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands are also critical and should be considered in the design process.[3]
Below is a diagram illustrating the fundamental components of a PROTAC and their interaction to form the ternary complex.
Experimental Protocols
A systematic evaluation of the PROTAC library is essential to identify candidates with optimal degradation activity. Below are detailed protocols for key experiments.
PROTAC Synthesis (General Workflow)
The synthesis of a PROTAC library with varying linker lengths can be efficiently achieved through a modular approach, often employing click chemistry or amide bond formation.[1][3]
Methodology:
-
Ligand Functionalization: Functionalize the POI-binding ligand and the E3 ligase ligand with compatible reactive groups (e.g., an alkyne and an azide (B81097) for click chemistry).
-
Linker Synthesis: Synthesize a series of linkers (e.g., PEG or alkyl chains) of varying lengths, with complementary reactive groups at each end.
-
Stepwise Coupling:
-
Purification: Purify the final PROTAC molecules using techniques such as preparative HPLC.
-
Characterization: Confirm the identity and purity of each PROTAC in the library using LC-MS and NMR spectroscopy.
Target Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations for each PROTAC in the library for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the POI.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) for each PROTAC.
Binding Affinity Measurement (Fluorescence Polarization)
Fluorescence Polarization (FP) is a common method to measure the binding affinity of the PROTAC to its target protein and the E3 ligase.[11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer that binds to the protein of interest (either the POI or the E3 ligase).
-
Prepare a dilution series of the PROTAC compounds.
-
-
Assay Setup:
-
In a microplate, add the purified target protein (POI or E3 ligase) and the fluorescent tracer at fixed concentrations.
-
Add the varying concentrations of the PROTAC.
-
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration. Fit the data to a suitable binding model to determine the dissociation constant (Kd).
Data Presentation
Summarizing the quantitative data in a structured table allows for easy comparison of the PROTACs in the library.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | POI Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) |
| PROTAC-01 | PEG | 12 | 150 | 85 | 250 | 500 |
| PROTAC-02 | PEG | 16 | 25 | 95 | 230 | 480 |
| PROTAC-03 | PEG | 20 | 75 | 90 | 260 | 510 |
| PROTAC-04 | Alkyl | 12 | 200 | 80 | 240 | 520 |
| PROTAC-05 | Alkyl | 16 | 30 | 92 | 220 | 490 |
| PROTAC-06 | Alkyl | 20 | 100 | 88 | 250 | 530 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
Kd: The dissociation constant, indicating the binding affinity of the PROTAC to the POI and E3 ligase.
Signaling Pathway Example: PI3K/AKT/mTOR
PROTACs are being developed to target key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway.[13] A dual-targeting PROTAC could potentially degrade both PI3K and mTOR, leading to a more effective blockade of the pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. portlandpress.com [portlandpress.com]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclohexane-PEG1-Br in the Synthesis of PROTACs for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach is particularly promising for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as α-synuclein, tau, and huntingtin.[1][2]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability. The "Cyclohexane-PEG1-Br" linker combines the advantageous properties of both polyethylene (B3416737) glycol (PEG) and cyclohexane (B81311). The PEG moiety enhances hydrophilicity and solubility, while the cyclohexane ring introduces a degree of rigidity to the linker, which can improve metabolic stability and pharmacokinetic properties. This combination makes this compound an attractive building block for the synthesis of PROTACs aimed at treating neurodegenerative disorders.
These application notes provide an overview of the synthesis and evaluation of PROTACs for neurodegenerative diseases, using a representative example of an α-synuclein targeting PROTAC with a PEG-based linker. The protocols and data presented are based on published research and are intended to serve as a guide for the development of novel PROTACs utilizing linkers such as this compound.
Key Features of Cyclohexane-PEG Linkers
-
Enhanced Solubility: The PEG component improves the aqueous solubility of the PROTAC molecule.
-
Improved Pharmacokinetics: The rigid cyclohexane moiety can contribute to increased metabolic stability.
-
Optimized Ternary Complex Formation: The length and conformation of the linker are crucial for the effective formation of the ternary complex.
Representative Application: α-Synuclein Degradation
While specific data for a PROTAC utilizing the exact this compound linker for neurodegenerative diseases is not yet prominently available in published literature, a study on α-synuclein PROTACs using various PEG-based linkers provides a strong representative example of the synthesis and evaluation process. The following sections detail the synthesis, characterization, and biological evaluation of such a PROTAC.
Quantitative Data Summary
The following table summarizes the degradation efficiency of a representative α-synuclein PROTAC (Compound 5 from a study by Li et al.), which utilizes a PEG-based linker to connect an α-synuclein aggregation inhibitor (sery384) to a VHL E3 ligase ligand.[1][2]
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| Compound 5 | α-Synuclein Aggregates | VHL | PEG-based | 5.049 | >90% at 20 µM | H293T | [1][2] |
Experimental Protocols
The following protocols are adapted from the synthesis and evaluation of the representative α-synuclein PROTAC and can be modified for the incorporation of the this compound linker.
Synthesis of an α-Synuclein PROTAC (A Representative Protocol)
This protocol outlines the general steps for synthesizing a PROTAC molecule. The synthesis of the specific α-synuclein degrader, Compound 5, involved coupling the α-synuclein binder, the PEG linker, and the VHL ligand.[1] The this compound linker can be incorporated in a similar multi-step synthesis.
Materials:
-
Warhead (e.g., sery384 for α-synuclein)
-
Linker (e.g., this compound)
-
E3 Ligase Ligand (e.g., VHL ligand)
-
Solvents (DMF, DCM, etc.)
-
Coupling reagents (HATU, DIPEA)
-
Purification supplies (Silica gel for column chromatography)
General Synthetic Scheme:
-
Functionalization of the Warhead: The target-binding molecule (warhead) is typically functionalized with a reactive group (e.g., an amine or a hydroxyl group) to allow for the attachment of the linker.
-
Linker Attachment to the E3 Ligase Ligand: The this compound linker is reacted with the E3 ligase ligand. The bromine atom on the linker can be displaced by a nucleophilic group on the E3 ligase ligand in an SN2 reaction.
-
Coupling of the Warhead-Linker and E3 Ligase Ligand-Linker Fragments: The functionalized warhead is then coupled to the linker-E3 ligase ligand conjugate. This is often achieved using standard peptide coupling reagents like HATU in the presence of a base such as DIPEA.
-
Purification: The final PROTAC molecule is purified using techniques such as flash column chromatography and its identity and purity are confirmed by NMR and mass spectrometry.
Diagram: General PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC molecule.
In Vitro Evaluation of PROTAC Activity
1. Cell Culture and Treatment:
-
H293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 6-well plates and transfected with a plasmid expressing the target protein (e.g., α-synuclein).
-
After 24 hours, the cells are treated with the synthesized PROTAC at various concentrations for a specified duration (e.g., 24 hours).
2. Western Blot Analysis for Protein Degradation:
-
Following treatment, cells are harvested and lysed.
-
Protein concentrations in the lysates are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
The band intensities are quantified to determine the extent of protein degradation.
3. Dose-Response and Time-Course Experiments:
-
To determine the DC50 (half-maximal degradation concentration), cells are treated with a range of PROTAC concentrations for a fixed time.
-
To assess the time-dependency of degradation, cells are treated with a fixed concentration of the PROTAC for different time points.
Diagram: Experimental Workflow for PROTAC Evaluation
Caption: Standard workflow for evaluating the in vitro efficacy of a PROTAC.
Signaling Pathway
PROTACs function by inducing the formation of a ternary complex, which brings the target protein in close proximity to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Diagram: PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-induced protein degradation.
Conclusion
The use of specifically designed linkers, such as this compound, is a critical aspect of developing effective PROTACs for neurodegenerative diseases. By providing a balance of flexibility, rigidity, and favorable physicochemical properties, these linkers can facilitate the formation of a stable and productive ternary complex, leading to efficient degradation of pathogenic proteins. The protocols and data presented in these application notes, based on a representative α-synuclein PROTAC, provide a valuable resource for researchers in the field. Further investigation into the precise impact of the cyclohexane moiety within a PEG linker on PROTAC activity will be crucial for the rational design of next-generation degraders for neurodegenerative diseases.
References
Step-by-Step Guide to Assembling a PROTAC® Molecule: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two active domains connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] This document provides a detailed, step-by-step guide to the assembly of a PROTAC molecule, from the selection of its constituent parts to its synthesis and biological evaluation.
Principle of PROTAC Technology
PROTACs operate by hijacking the ubiquitin-proteasome system (UPS).[1] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation.[5] The ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules.[1][4]
References
Troubleshooting & Optimization
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield
Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My final PROTAC yield is significantly lower than expected. What are the most common causes?
Low yields in PROTAC synthesis are a frequent challenge and can stem from multiple factors throughout the synthetic process. The primary areas to investigate are:
-
Inefficient Coupling Reactions: The chemical reactions used to connect the warhead, linker, and E3 ligase ligand may not be proceeding to completion. This is one of the most common sources of low yield.
-
Side Reactions: The complexity of the reacting molecules can lead to unintended side reactions, consuming starting materials and generating impurities that complicate purification.
-
Purification Losses: PROTACs are often large and sometimes "greasy" molecules, which can lead to significant material loss during chromatographic purification steps. Issues like poor solubility or streaking on silica (B1680970) gel are common.
-
Starting Material Instability: The warhead, linker, or E3 ligase ligand may be unstable under the reaction conditions, leading to degradation.
-
Incomplete Reactions: Failure to drive the reaction to completion will naturally result in a lower yield of the desired product.
Q2: How can I determine which step in my synthesis is causing the low yield?
A systematic approach is crucial for pinpointing the problematic step. We recommend the following:
-
Analyze Each Step: Do not wait until the final step to analyze your reaction. Take small aliquots from each reaction mixture and analyze them using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product.
-
Characterize Intermediates: Isolate and fully characterize the products of each synthetic step (e.g., warhead-linker and E3 ligand-linker intermediates). This can be done using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This will confirm that your intermediates are correct and of high purity before proceeding to the next step.[1]
-
Run Small-Scale Test Reactions: Before committing a large amount of valuable starting material, perform small-scale test reactions to optimize conditions such as solvent, temperature, reaction time, and stoichiometry of reagents.
Troubleshooting Guides
This section provides detailed guidance on specific issues that can lead to low yields in PROTAC synthesis.
Issue 1: Inefficient Coupling Chemistry
The choice and execution of the coupling reaction to link the three components of a PROTAC are critical for achieving a good yield.
Common Coupling Chemistries & Troubleshooting:
| Coupling Chemistry | Common Issues | Troubleshooting Strategies |
| Amide Coupling | - Low reactivity of amine or carboxylic acid.- Steric hindrance around the reaction site.- Side reactions with other functional groups.- Epimerization of chiral centers. | - Optimize Coupling Reagents: Screen different carbodiimide-based reagents (e.g., DCC, EDC) in combination with additives (e.g., HOBt, Oxyma Pure).[2] Consider using phosphonium-based (e.g., PyBOP) or uranium-based (e.g., HATU) reagents for difficult couplings.- Solvent Selection: Use anhydrous polar aprotic solvents like DMF or DCM.[2]- Temperature Control: Run the reaction at 0°C to room temperature to minimize side reactions.[2]- Protecting Groups: Ensure all other reactive functional groups (e.g., other amines, hydroxyls) are appropriately protected. |
| Click Chemistry (CuAAC) | - Copper catalyst toxicity to sensitive functional groups.- Poor solubility of reactants in the reaction mixture.- Inefficient catalyst turnover. | - Ligand Screening: Use a variety of copper-coordinating ligands (e.g., TBTA) to improve catalyst stability and efficiency.- Solvent System: Employ a mixture of solvents (e.g., t-BuOH/H₂O, DMSO) to improve solubility.- Oxygen-Free Conditions: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst. |
| Nucleophilic Substitution (e.g., Ether Synthesis) | - Leaving group is not sufficiently reactive.- Steric hindrance at the electrophilic center.- Competing elimination reactions. | - Choice of Leaving Group: Use a good leaving group such as a tosylate, mesylate, or halide.- Base Selection: Use a non-nucleophilic base (e.g., NaH, K₂CO₃) to promote substitution over elimination.- Phase Transfer Catalyst: For biphasic reactions, a phase transfer catalyst (e.g., TBAB) can improve reaction rates. |
Experimental Protocol: General Amide Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid-containing fragment (1.0 eq) in anhydrous DCM or DMF.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and an amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine-containing fragment (1.2 eq) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Challenges in PROTAC Purification
The unique physicochemical properties of PROTACs often make their purification a significant bottleneck, contributing to yield loss.
Common Purification Problems & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility | High molecular weight and lipophilicity of many PROTAC molecules. | - Solvent Selection: Use a stronger, more polar solvent system for chromatography, such as a gradient of methanol (B129727) in dichloromethane. Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.- Alternative Chromatography: Consider reversed-phase chromatography (e.g., C18) for highly lipophilic compounds. |
| Product Streaking on TLC/Column | Strong interaction of the PROTAC with the stationary phase (e.g., silica gel). | - Stationary Phase Deactivation: Pre-treat the silica gel with a small amount of triethylamine in the eluent to cap acidic silanol (B1196071) groups.- Solvent Modifiers: As mentioned above, adding modifiers to the mobile phase can reduce tailing. |
| Difficulty Separating from Starting Materials | Similar polarities of the product and unreacted starting materials. | - Optimize Reaction Conversion: Ensure the reaction goes to completion to minimize the amount of starting material in the crude product.- High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system for difficult separations. |
Visualizing the PROTAC Synthesis Workflow and Troubleshooting
Diagram 1: General PROTAC Synthesis Workflow
This diagram illustrates a typical synthetic route for a PROTAC molecule, highlighting the key coupling and deprotection steps.
A generalized workflow for PROTAC synthesis.
Diagram 2: Troubleshooting Logic for Low PROTAC Yield
This decision tree provides a logical path for identifying and addressing the root cause of low synthesis yields.
A decision tree for troubleshooting low PROTAC synthesis yields.
Diagram 3: PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, which is the ultimate goal of the synthesis.
The catalytic cycle of PROTAC-mediated protein degradation.
References
Technical Support Center: Enhancing the Solubility of Cyclohexane-PEG1-Br Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of Proteolysis Targeting Chimeras (PROTACs) containing a Cyclohexane-PEG1-Br linker moiety.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a this compound linker shows poor aqueous solubility. What are the potential contributing factors?
A1: Poor solubility of PROTACs is a common challenge due to their high molecular weight and lipophilicity, often placing them "beyond the Rule of Five".[1] The this compound linker, while containing a hydrophilic PEG unit, also possesses a hydrophobic cyclohexane (B81311) group. The overall solubility is a balance of the hydrophobicity of the warhead, the E3 ligase ligand, and the linker itself.
Q2: How does the this compound linker influence the solubility of my PROTAC?
A2: The PEG (polyethylene glycol) component of the linker is known to increase the water solubility of PROTAC molecules.[2][3] The ether oxygens in the PEG backbone can form hydrogen bonds with water, improving solubility.[4] However, the cyclohexane moiety is lipophilic and will contribute to the overall hydrophobicity. The short PEG1 chain provides a modest increase in hydrophilicity.
Q3: What are the first steps I should take to troubleshoot the poor solubility of my PROTAC for in vitro assays?
A3: Initially, you should determine the kinetic solubility of your PROTAC in your specific assay buffer.[5] It's possible that the concentration you are using exceeds its solubility limit, leading to precipitation. Consider lowering the final concentration of the PROTAC in your assay.
Q4: Can formulation strategies improve the solubility of my this compound containing PROTAC?
A4: Yes, formulation strategies are highly effective. Amorphous solid dispersions (ASDs) are a well-established technique to improve the dissolution and solubility of poorly soluble drugs, including PROTACs.[6][7][8][9] This involves dispersing the PROTAC in a polymer matrix.
Q5: Are there any chemical modifications I can make to the linker to improve solubility?
A5: While modifying the this compound linker itself might require resynthesis, you can consider synthesizing analogs with longer PEG chains (e.g., PEG2, PEG3). Systematically changing the linker length can be achieved by using PEGs of different chain lengths, which can affect the degradation efficiency and solubility of PROTAC molecules.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of PROTACs with this compound linkers.
| Problem | Potential Cause | Recommended Solution |
| PROTAC precipitates from solution upon dilution from a DMSO stock into aqueous buffer. | The final concentration exceeds the thermodynamic solubility of the PROTAC in the aqueous buffer. | 1. Determine the kinetic solubility of your PROTAC in the assay buffer (see Experimental Protocol 1). 2. Ensure the final DMSO concentration is as low as possible (typically <0.5%). 3. Lower the final concentration of the PROTAC to below its measured solubility limit. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active PROTAC. Aggregation of the PROTAC can also lead to non-specific effects. | 1. Visually inspect the diluted PROTAC solution for any signs of precipitation. 2. Prepare fresh dilutions for each experiment. 3. Consider using a formulation approach, such as an Amorphous Solid Dispersion (ASD), to improve solubility and dissolution (see Experimental Protocol 2). |
| Low or no target degradation observed. | The PROTAC may not be sufficiently soluble to engage the target protein and the E3 ligase effectively in the cellular environment. | 1. Confirm target engagement in a cell-free system if possible. 2. Improve the solubility and cell permeability by optimizing the formulation. 3. Consider synthesizing a PROTAC analog with a more hydrophilic linker (e.g., longer PEG chain). |
| Difficulty in preparing a stock solution. | The PROTAC may have poor solubility even in organic solvents like DMSO. | 1. Try gentle heating or sonication to aid dissolution. 2. Test alternative solvents such as DMF, DMA, or NMP. 3. Ensure the solid form of the PROTAC is amorphous, as crystalline forms are generally less soluble. |
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on how linker modification and formulation can improve the solubility of a hypothetical PROTAC.
Table 1: Impact of PEG Linker Length on Kinetic Solubility
| PROTAC Linker | Kinetic Solubility in PBS (µM) | Fold Increase |
| Cyclohexane-C4-Br (Alkyl Linker) | 2.5 | - |
| This compound | 7.8 | 3.1 |
| Cyclohexane-PEG3-Br | 25.2 | 10.1 |
| Cyclohexane-PEG5-Br | 55.1 | 22.0 |
This data is illustrative and demonstrates the general trend of increased solubility with longer PEG chains.
Table 2: Solubility Enhancement of a this compound PROTAC using Amorphous Solid Dispersion (ASD)
| Formulation | Drug Loading (% w/w) | Polymer | Solubility in FaSSIF (µg/mL) | Fold Increase |
| Unformulated PROTAC | - | - | 12.5 | - |
| ASD Formulation 1 | 10% | HPMCAS | 62.5 | 5.0 |
| ASD Formulation 2 | 20% | HPMCAS | 51.3 | 4.1 |
| ASD Formulation 3 | 10% | Soluplus® | 78.8 | 6.3 |
FaSSIF: Fasted State Simulated Intestinal Fluid. HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate. This data is illustrative and based on reported improvements for other PROTACs.[6]
Experimental Protocols
Experimental Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of a PROTAC in a buffered solution.
Materials:
-
PROTAC stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a 1:100 dilution of the 10 mM PROTAC stock solution into PBS in a microcentrifuge tube to a final concentration of 100 µM.
-
Incubate the tubes at room temperature for 2 hours with constant shaking.
-
Centrifuge the samples at 14,000 rpm for 20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved PROTAC in the supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
The measured concentration is the kinetic solubility.
Experimental Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD formulation of a PROTAC to enhance its solubility.
Materials:
-
This compound containing PROTAC
-
Polymer (e.g., HPMCAS, Soluplus®, PVP VA64)
-
Organic solvent (e.g., Dichloromethane, Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of the PROTAC and the polymer to achieve the target drug loading (e.g., 10% w/w).
-
Dissolve both the PROTAC and the polymer in a suitable organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a controlled temperature and pressure until a thin film is formed.
-
Further dry the film under vacuum at 40°C for 24-48 hours to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
The solubility of the resulting ASD can then be determined using the kinetic solubility assay described above.
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: A logical workflow for troubleshooting poor PROTAC solubility.
Caption: A typical experimental workflow for enhancing PROTAC solubility.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Question/Issue | Potential Cause(s) | Troubleshooting/Optimization Steps |
| My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. [1][2] | 1. Suboptimal Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[1][2] 2. Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[1][2] 3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility.[1][2] | 1. Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains) to identify the optimal length.[3] 2. Modify Linker Rigidity: Incorporate rigid moieties (e.g., piperazine, alkynes) or flexible units (e.g., PEG) to influence the conformational stability of the ternary complex.[4][5] 3. Perform Biophysical Assays: Use techniques like SPR, ITC, or FRET to characterize ternary complex formation and stability. 4. Conduct In Vitro Ubiquitination Assays: Confirm that the ternary complex is productive for ubiquitination. |
| I am observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations. [1][2][6] | 1. Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[1][2][6] 2. Suboptimal Linker Design: The linker may not be promoting positive cooperativity in ternary complex formation.[2] | 1. Perform a Wide Dose-Response Experiment: Identify the optimal concentration range for degradation and the onset of the hook effect.[6] 2. Enhance Ternary Complex Cooperativity: Design linkers that promote favorable protein-protein interactions within the ternary complex. This can be assessed using biophysical assays like ITC.[6] 3. Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[5] |
| My PROTAC has low cell permeability and/or poor solubility. [1][2] | Linker Physicochemical Properties: The linker may be too hydrophobic or possess other properties that hinder its ability to cross the cell membrane or remain in solution.[1][2] | 1. Incorporate Hydrophilic Moieties: Introduce polar groups or PEG chains into the linker to improve solubility.[4] 2. Modify Lipophilicity: Adjust the linker composition to achieve a balance between hydrophobicity for cell permeability and hydrophilicity for solubility. 3. Utilize "Chameleon-Like" Linkers: Design linkers that can form intramolecular hydrogen bonds to shield polar groups and enhance cell permeability.[6] |
| The ternary complex is formed, but there is no ubiquitination of the target protein. [2] | Non-productive Ternary Complex Geometry: The linker may hold the target protein and E3 ligase in a conformation where the lysine residues on the target are out of reach of the E2 ubiquitin-conjugating enzyme.[1][2] | 1. Redesign the Linker: Systematically alter the linker length, composition, and attachment points to the warhead and E3 ligase ligand.[7] 2. Computational Modeling: Use molecular modeling to predict ternary complex structures and guide linker design.[8][9] 3. Perform In Vitro Ubiquitination Assays: Directly measure the ubiquitination of the target protein with different linker designs.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
The linker in a PROTAC is a crucial component that connects the target-binding warhead to the E3 ligase-recruiting ligand.[7] Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, bringing them into close proximity for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][10]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical determinant of PROTAC efficacy.[] An optimal linker length is necessary to bridge the target protein and the E3 ligase effectively.
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of both proteins and inhibiting the formation of a stable ternary complex.[2][]
-
Too long: Conversely, a linker that is too long or overly flexible might result in an unstable ternary complex and inefficient ubiquitination due to excessive movement and an inability to maintain a productive conformation.[2][]
Q3: What is "cooperativity" in the context of ternary complex formation, and why is it important?
Cooperativity refers to the influence that the binding of one protein (either the target or the E3 ligase) to the PROTAC has on the binding of the other protein.
-
Positive cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the second protein (target protein). This is generally desirable as it leads to a more stable ternary complex.[12]
-
Negative cooperativity (α < 1): The formation of a binary complex decreases the binding affinity for the second protein.
-
No cooperativity (α = 1): The binding events are independent.
Positive cooperativity often correlates with more potent degradation and can help mitigate the "hook effect".[6] Cooperativity can be measured using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[13][14][15][16]
Q4: What are the most common types of linkers used in PROTAC design?
The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be varied.[4] However, more rigid linkers incorporating structures like piperazine/piperidine rings or alkynes are increasingly being used to improve physicochemical properties and restrict the conformation of the PROTAC, which can lead to more stable ternary complexes.[4][5]
Q5: How do I choose the attachment points for the linker on the warhead and E3 ligase ligand?
The attachment points, or exit vectors, of the linker are critical for achieving a productive ternary complex.[7] The choice of attachment site is typically guided by analyzing solvent-exposed areas of the ligands when bound to their respective proteins.[17] It is important to select attachment points that allow the linker to exit without disrupting the key binding interactions of the warhead and E3 ligase ligand. Computational modeling can also aid in identifying optimal attachment sites.[8]
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on degradation efficiency.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 9 | ~50% | >10 | [17] |
| 12 | ~75% | ~5 | [17] |
| 16 | ~95% | ~1 | [17] |
| 19 | ~70% | ~5 | [17] |
| 21 | ~60% | >10 | [17] |
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | [7][17] |
| 21 | 3 | 96% | [7][17] |
| 29 | 292 | 76% | [7][17] |
Table 3: Impact of Linker Length on p38α/β Degradation
| PROTAC Linker Composition | Target | DC50 (nM) | Reference |
| Short Linker | p38α/β | >1000 | [18] |
| Optimal Linker (15-17 atoms) | p38α/β | <100 | [18] |
Table 4: Impact of Linker Composition on HDAC Degradation
| PROTAC | Linker Composition | Target | DC50 (µM) | Dmax (%) | Reference |
| Compound 7 | PEG-based | HDAC3 | 0.28 ± 0.04 | 55 | [18] |
| Compound 22 | Rigidified | HDAC3 | 0.44 ± 0.03 | 77 | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Ubiquitination Assay
Objective: To directly assess the ability of a PROTAC to induce the ubiquitination of a target protein in a reconstituted system.[1]
Materials:
-
Purified E1 activating enzyme (e.g., UBE1)
-
Purified E2 conjugating enzyme (e.g., UbcH5b)
-
Purified E3 ligase complex (e.g., VHL or Cereblon complex)
-
Purified target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture containing E1, E2, E3, ubiquitin, POI, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture at the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the POI. This will detect both the unmodified POI and higher molecular weight ubiquitinated species.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imager.[1]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
Objective: To measure the kinetics and affinity of binary and ternary complex formation in real-time.[13][14][19]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, NTA)
-
Purified E3 ligase (ligand)
-
Purified target protein (analyte)
-
PROTAC (analyte)
-
Running buffer
Protocol:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC-E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetics (ka, kd).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the KD of the binary PROTAC-E3 ligase interaction with the apparent KD of the ternary complex formation.[13]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD, stoichiometry) of binary and ternary complex formation and to calculate cooperativity.[15][16][20]
Materials:
-
ITC instrument
-
Purified E3 ligase
-
Purified target protein
-
PROTAC
-
Matched buffer for all components
Protocol:
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution.
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform a series of injections and measure the heat changes.
-
Fit the data to a binding model to determine the thermodynamic parameters for the binary interaction.
-
-
Binary Titration (PROTAC into Target Protein):
-
Repeat the process with the target protein in the cell and the PROTAC in the syringe.
-
-
Ternary Titration:
-
Fill the ITC cell with a pre-formed binary complex of the E3 ligase and the target protein.
-
Titrate the PROTAC into this solution.
-
The resulting thermogram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the data to determine the thermodynamic parameters for ternary complex formation.
-
Calculate the cooperativity factor (α) from the binding affinities of the binary and ternary interactions.[16]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the proximity of the target protein and E3 ligase induced by the PROTAC in a homogeneous assay format.[21][22][23][24]
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-AF488)
-
PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reaction Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Second Incubation: Incubate to allow for antibody binding to the tagged proteins.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is often observed, with the peak indicating the optimal concentration for ternary complex formation.[23]
Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Troubleshooting Logic for Poor Degradation
Caption: Troubleshooting flowchart for PROTACs with poor degradation activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aragen.com [aragen.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 20. Isothermal titration calorimetry [cureffi.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in PROTAC Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) design.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC design?
A1: In PROTAC design, steric hindrance refers to the spatial arrangement of atoms or groups that prevents the formation of a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] This can be caused by bulky chemical groups on the PROTAC or by unfavorable protein-protein interactions at the interface of the ternary complex.[1] If the components cannot come together in the correct orientation, the ubiquitination and subsequent degradation of the target protein will be inefficient.[2][]
Q2: What are the common signs that steric hindrance might be negatively impacting my experiments?
A2: Common indicators that steric hindrance may be an issue include:
-
Weak or undetectable ternary complex formation in biophysical assays such as SPR, ITC, or FRET.[1]
-
A significant "hook effect" at high PROTAC concentrations, where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the desired ternary complex.[1][4]
-
Poor degradation efficiency, characterized by a high DC50 (half-maximal degradation concentration) and low Dmax (maximum degradation), despite good binary binding affinities of the PROTAC to both the target protein and the E3 ligase.[1]
-
Negative cooperativity (α < 1), which indicates that the binding of one protein partner to the PROTAC hinders the binding of the other.[1][5]
-
Discrepancies between in vitro binding and cellular activity, where a PROTAC that forms binary complexes in vitro fails to induce degradation in cells.[1]
Q3: How does the PROTAC linker influence steric hindrance?
A3: The linker is a critical component that connects the POI-binding and E3 ligase-binding moieties of a PROTAC, and its properties significantly influence steric hindrance.[1] Key factors include:
-
Linker Length: An inappropriate linker length is a common cause of steric clashes. A linker that is too short may not allow the two proteins to come together effectively, while a linker that is too long might not bring them into close enough proximity for efficient ubiquitin transfer.[2][6] The optimal length is dependent on the specific POI-E3 ligase pair.[]
-
Linker Composition and Rigidity: The chemical makeup of the linker affects its flexibility.[1] Flexible linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, can allow for more conformational freedom, which may help overcome some steric issues.[7] Conversely, introducing rigid groups like piperazine (B1678402) or piperidine (B6355638) moieties can reduce the degrees of freedom, which can sometimes lead to more stable and productive ternary complex geometries by pre-organizing the binding ligands.[][8]
Q4: What is the role of the ligand "exit vector" in steric hindrance?
A4: The "exit vector," or the attachment point of the linker on the POI and E3 ligase ligands, plays a crucial role in determining the relative orientation of the recruited proteins in the ternary complex.[1][2] An improperly chosen exit vector can lead to significant steric clashes between the protein surfaces, even with an optimized linker.[9] The choice of attachment site is typically guided by analyzing solvent-exposed areas of the ligands to minimize disruption of binary binding affinity.[2] Altering the exit vector can fundamentally change the geometry of the ternary complex and is a key strategy for overcoming steric hindrance.[1]
Q5: How can changing the E3 ligase help overcome steric hindrance?
A5: The human proteome contains over 600 E3 ligases, but most PROTACs utilize a small handful, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][10] Different E3 ligases have distinct sizes, shapes, and surface topographies. If steric clashes are observed with one E3 ligase, switching to another can provide a completely different geometric arrangement in the ternary complex, potentially alleviating the hindrance.[7] For example, a PROTAC that is inactive with a VHL ligand might be effective when redesigned with a CRBN ligand, or vice versa, due to different protein-protein interactions and spatial compatibility.[7][11]
Troubleshooting Guides
Problem: Poor Ternary Complex Formation or Low Degradation Efficiency
Possible Cause: Steric clashes are preventing the stable association of the three components (POI, PROTAC, E3 Ligase). This can be due to an inappropriate linker, a suboptimal ligand exit vector, or inherent clashes between the protein surfaces.[1][12]
Troubleshooting Steps:
-
Optimize the Linker:
-
Vary Length: Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain carbons).[9] Shorter linkers can sometimes impair binding affinity due to steric repulsion, while longer linkers may offer more flexibility to avoid clashes.[7][9]
-
Modify Composition and Rigidity: If flexible linkers are not effective, introduce more rigid elements (e.g., piperazine, piperidine, or aromatic rings) to constrain the conformation and potentially favor a productive binding mode.[][8]
-
-
Change the Ligand Exit Vector:
-
Utilize Computational Modeling:
-
Switch the E3 Ligase:
Problem: High "Hook Effect" Observed
Possible Cause: At high concentrations, the PROTAC is forming more unproductive binary complexes than ternary complexes, which reduces degradation efficiency.[1] This is often exacerbated by poor cooperativity in the ternary complex, which can be a result of steric hindrance.[1][5]
Troubleshooting Steps:
-
Improve Ternary Complex Cooperativity: The "hook effect" can be mitigated by improving the positive cooperativity of the ternary complex, where the interaction between the two proteins stabilizes the complex.[5]
-
Systematic Linker Optimization: As described above, systematically vary the linker length, composition, and rigidity. The goal is to find a linker that not only connects the two ligands but also promotes favorable protein-protein interactions between the POI and the E3 ligase.[2][9]
-
Re-evaluate Exit Vectors: A different exit vector might enable new, stabilizing protein-protein interactions that enhance cooperativity.[2]
-
Data Presentation
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency
This table illustrates the typical structure-activity relationship (SAR) observed when varying linker length to overcome steric hindrance. The data is representative and compiled from general principles discussed in the cited literature.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Rationale / Observation |
| PROTAC-1 | PEG | 8 | > 1000 | < 20 | Likely too short, causing steric clashes between POI and E3 ligase.[2][9] |
| PROTAC-2 | PEG | 11 | 250 | 65 | Partial activity; steric hindrance is likely reduced but not eliminated.[7] |
| PROTAC-3 | PEG | 14 | 25 | > 90 | Optimal length; allows for a stable and productive ternary complex with minimal steric strain. [] |
| PROTAC-4 | PEG | 17 | 150 | 70 | Linker may be too long, reducing the efficiency of ubiquitin transfer.[2] |
| PROTAC-5 | Alkyl Chain | 14 | 80 | 85 | Different linker composition can alter flexibility and ternary complex geometry.[9] |
| PROTAC-6 | Piperazine-based | 14 | 45 | > 90 | A more rigid linker can sometimes improve the stability of the ternary complex.[8] |
Experimental Protocols
Protocol 1: In Vitro Ternary Complex Formation Pull-Down Assay
This assay provides a straightforward method to assess whether a PROTAC can successfully induce the formation of a POI:PROTAC:E3 ligase complex.[15]
Methodology:
-
Protein and Compound Preparation:
-
Purify recombinant, tagged versions of the target POI (e.g., His-tag) and the E3 ligase complex (e.g., GST-tag).
-
Prepare stock solutions of the PROTAC and relevant negative controls (e.g., a version with an inactive E3 ligand stereoisomer) in DMSO.[16]
-
-
Complex Formation:
-
In a microcentrifuge tube, combine the tagged POI, the E3 ligase complex, and the PROTAC at desired concentrations in an appropriate binding buffer.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the complex to form.
-
-
Pull-Down:
-
Add affinity beads corresponding to the tag on the POI (e.g., Ni-NTA agarose (B213101) beads for a His-tagged POI).
-
Incubate for another 1-2 hours at 4°C to allow the tagged protein and any associated proteins to bind to the beads.
-
-
Washing and Elution:
-
Gently centrifuge the tubes to pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high-concentration imidazole (B134444) for His-tags).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the POI and a component of the E3 ligase complex.
-
A successful PROTAC will show a band for the E3 ligase in the elution fraction, indicating it was pulled down along with the POI.
-
Protocol 2: Cellular Degradation Assay via Western Blot
This is the standard assay to determine if a PROTAC is active in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells that endogenously express the target protein at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10,000 nM). Include a vehicle control (e.g., DMSO) and negative controls.
-
Incubate the cells for a specified period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism and Steric Hindrance
Caption: Diagram illustrating a productive PROTAC pathway versus one blocked by steric hindrance.
Troubleshooting Workflow for Steric Hindrance
Caption: A logical workflow for troubleshooting and overcoming steric hindrance in PROTAC design.
Iterative Linker Optimization Cycle
Caption: The iterative cycle of designing, synthesizing, and testing PROTACs to optimize the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational strategies for PROTAC drug discovery – ScienceOpen [scienceopen.com]
- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Technical Support Center: Cyclohexane-PEG1-Br Linker
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro stability of Cyclohexane-PEG1-Br linkers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker in aqueous solutions?
The this compound linker contains an ether bond, which is generally considered to be highly stable under typical in vitro aqueous conditions (e.g., physiological pH and temperature). Unlike more labile functional groups such as esters, ether linkages are resistant to simple hydrolysis.
Q2: I am observing unexpected degradation of my compound containing the this compound linker in my in vitro assay. What could be the cause?
While the ether bond itself is stable, degradation could be occurring at other positions within your molecule. However, if you suspect the linker is the source of instability, consider the following possibilities:
-
Enzymatic Cleavage: While less common for simple alkyl ethers, certain cytochrome P450 (CYP) enzymes in liver microsomes could potentially metabolize the cyclohexane (B81311) ring or the PEG unit.[1][2][3] This is more likely to be an oxidative process rather than hydrolysis.
-
Reaction with other components in the assay medium: Although unlikely, reactive species in your assay medium could potentially interact with the linker.
-
Instability of the attached molecules: The warhead or the E3 ligase ligand of your PROTAC could be the source of degradation.
Q3: How does the this compound linker compare to other common PROTAC linkers in terms of stability?
Linkers containing ester or amide bonds are more susceptible to hydrolysis by esterases or amidases present in plasma and cell lysates.[4][5][6] The ether linkage in this compound provides significantly higher hydrolytic stability, making it a robust choice for many in vitro applications.[7][8]
Q4: Could the cyclohexane moiety of the linker be a metabolic liability?
Yes, the cyclohexane ring can be a substrate for metabolic enzymes, primarily cytochrome P450s.[9][10] The most common metabolic transformation is hydroxylation, which can then lead to further oxidation or conjugation, potentially altering the properties and efficacy of your molecule.[10]
Troubleshooting Guides
Issue 1: Rapid clearance of the compound in liver microsome stability assays.
If you observe that your compound containing the this compound linker is rapidly cleared in a liver microsome stability assay, this suggests metabolic instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high clearance in microsomal stability assays.
Issue 2: Compound degradation in plasma stability assays.
Degradation in plasma suggests susceptibility to plasma enzymes.
Troubleshooting Steps:
-
Confirm the ether linkage: Double-check the chemical structure of your synthesized compound to ensure no unintended ester or other labile bonds were introduced.
-
Heat-inactivate plasma control: Run a control experiment with heat-inactivated plasma. If the degradation is significantly reduced, it confirms enzymatic activity.
-
Consider plasma esterases/amidases: While the ether bond is stable, if your attached molecules have ester or amide bonds, they could be cleaved by plasma enzymes.[4]
Data Presentation
The following tables present hypothetical stability data for a compound containing a this compound linker compared to a similar compound with an ester-based linker.
Table 1: In Vitro Plasma Stability
| Linker Type | Compound | Time (min) | % Remaining (Human Plasma) | % Remaining (Rat Plasma) |
| Ether | This compound Compound | 0 | 100 | 100 |
| 30 | 98 | 97 | ||
| 60 | 95 | 93 | ||
| 120 | 91 | 88 | ||
| Ester | Ester-based Compound | 0 | 100 | 100 |
| 30 | 65 | 45 | ||
| 60 | 42 | 20 | ||
| 120 | 18 | 5 |
Table 2: In Vitro Liver Microsomal Stability
| Linker Type | Compound | Time (min) | % Remaining (Human Microsomes) | % Remaining (Rat Microsomes) |
| Ether | This compound Compound | 0 | 100 | 100 |
| 15 | 88 | 82 | ||
| 30 | 75 | 68 | ||
| 60 | 55 | 45 | ||
| Ester | Ester-based Compound | 0 | 100 | 100 |
| 15 | 85 | 78 | ||
| 30 | 70 | 60 | ||
| 60 | 50 | 40 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a test compound in the presence of plasma enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human and rat plasma (e.g., K2 EDTA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with internal standard for quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
-
Add plasma to the wells of a 96-well plate.
-
Pre-incubate the plasma at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound working solution to the plasma.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.[11][12][13]
Protocol 2: In Vitro Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a test compound by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human and rat liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.
-
Add the test compound to the reaction mixture.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[1][2][14]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the parent compound.[3][14]
Visualizations
Caption: Experimental workflow for assessing linker stability.
Caption: Potential metabolic pathway of the cyclohexane moiety.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
PROTACs Technical Support Center: Addressing Off-Target Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). The focus is on identifying, understanding, and mitigating off-target effects to enhance the specificity and therapeutic potential of your protein degraders.
Troubleshooting Guide
This section addresses common issues encountered during PROTAC development and experimentation.
Q1: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons for a lack of PROTAC efficacy. A systematic approach to troubleshooting is recommended.[1]
Possible Causes and Solutions:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2]
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for ubiquitination and subsequent degradation.[][4][5]
-
No Ubiquitination: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell type of interest or may not be capable of ubiquitinating the target protein.[5]
-
Experimental Variability: Cell health, passage number, and confluency can impact the efficiency of the ubiquitin-proteasome system.[1]
-
Solution: Standardize cell culture conditions, use cells within a defined passage number range, and ensure consistent seeding densities.[1]
-
-
PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium.
-
Solution: Assess the stability of your PROTAC in media over the time course of your experiment.[1]
-
Troubleshooting Workflow for Lack of PROTAC Activity
A logical workflow for troubleshooting lack of PROTAC activity.
Q2: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1]
Solutions to Mitigate the Hook Effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation and to confirm the bell-shaped curve characteristic of the hook effect.[1][5]
-
Use Lower Concentrations: Operate within the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes.[1]
-
Biophysical Assays: Use techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex at various concentrations.[1][][8] This can help correlate ternary complex formation with the observed degradation profile.[1]
Q3: How do I identify and validate potential off-target protein degradation?
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.[9]
Step 1: Unbiased Global Proteomics (Discovery) Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[9][10][11]
-
Methodology:
-
Treat cells with your PROTAC at a relevant concentration (e.g., near the DC50 value for the target protein) and a vehicle control.[10]
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for accurate relative quantification.[9][10]
-
Analyze the labeled peptides using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10]
-
Process the data to identify and quantify thousands of proteins. Proteins showing a significant, dose-dependent decrease in abundance are considered potential off-targets.[9][10]
-
Step 2: Targeted Validation Once potential off-targets are identified, targeted assays are used for validation.
-
Methodology:
-
Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins.[9] Use validated antibodies against the potential off-target proteins to probe cell lysates treated with your PROTAC.[9]
-
Immunoassays: Techniques like ELISA or Meso Scale Discovery (MSD) can provide more quantitative validation of off-target degradation.[7]
-
Experimental Workflow for Assessing PROTAC Off-Target Effects
Workflow for identifying and validating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC off-target effects?
Off-target effects refer to the unintended degradation of non-target proteins, which can lead to adverse side effects or toxicity.[12] The primary causes include:
-
Promiscuity of the Target-Binding Ligand ("Warhead"): If the warhead binds to proteins other than the intended target, the PROTAC can induce their degradation.
-
Promiscuity of the E3 Ligase Ligand: While less common with widely used ligands for CRBN and VHL, a non-selective E3 ligase ligand could recruit multiple E3 ligases.
-
Formation of Off-Target Ternary Complexes: The linker can influence the conformation of the ternary complex, potentially bringing unintended proteins into proximity with the E3 ligase for ubiquitination.[1]
-
"Neosubstrate" Degradation: Some E3 ligase ligands, like those based on thalidomide, can induce the degradation of proteins that are not natural substrates of the E3 ligase, even without a specific warhead for those proteins.[13]
Q2: How can I improve the selectivity of my PROTAC?
Improving selectivity is a key challenge in PROTAC development.[12] Strategies include:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[1]
-
Modify the Linker: Systematically varying the linker's length, rigidity, and composition can alter the geometry of the ternary complex and improve selectivity by disfavoring the ubiquitination of off-targets.[1][2]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[1] Exploring PROTACs that recruit alternative E3 ligases could improve the selectivity profile.
-
Tissue-Specific Strategies: To minimize off-tissue effects, strategies like developing pro-PROTACs that are activated in specific tumor environments or using antibody-PROTAC conjugates to target specific cell types are being explored.[14]
Q3: What is the general mechanism of action for a PROTAC?
PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to degrade specific target proteins.[15] The process is catalytic and involves several key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[][12]
-
Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules to the target protein.[]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the proteasome.[12]
-
Recycling: The PROTAC is then released and can induce the degradation of another target protein molecule.[15]
General PROTAC Mechanism of Action
The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation
The following table provides a template for summarizing and comparing the performance of different PROTACs. It is crucial to characterize key parameters such as degradation potency (DC50), maximal degradation (Dmax), and selectivity.
Table 1: Comparative Performance of PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC50 (nM)a | Dmax (%)b | Key Off-Target(s) Identified (Method) | Reference |
| Example 1 | BRD4 | CRBN | HEK293 | 8 | >95 | GSPT1 (Proteomics) | Fictional |
| Example 2 | BTK | VHL | MOLM-14 | 25 | >90 | None significant (Proteomics) | Fictional |
| Example 3 | ERα | CRBN | MCF-7 | 5 | ~90 | ZNF finger proteins (Proteomics) | Fictional |
| Your PROTAC |
aDC50: Concentration of PROTAC required to degrade 50% of the target protein. bDmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity.[10]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the PROTAC (at a concentration near the DC50 value) and a vehicle control for a predetermined time (e.g., 6-24 hours). Harvest cells by scraping and wash with ice-cold PBS.
-
Cell Lysis: Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors. Sonicate the lysate to shear genomic DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark.
-
Dilute the sample to reduce the urea (B33335) concentration and digest proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup and Labeling:
-
Acidify the peptide solution and desalt using a C18 solid-phase extraction column.
-
Elute the peptides and dry them under vacuum.
-
For quantitative proteomics, label the peptides with tandem mass tags (TMT) according to the manufacturer's protocol.[10] This allows for the multiplexing of different samples.[10]
-
Combine the labeled peptide samples.
-
-
Mass Spectrometry Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw mass spectrometry data.[10] Identify and quantify proteins, and perform statistical analysis to identify proteins that are significantly downregulated in response to the PROTAC treatment.[10]
Protocol 2: Ternary Complex Formation Assay using TR-FRET
This protocol provides a general framework for assessing ternary complex formation in a microplate format.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.01% BSA).
-
Reconstitute fluorescently labeled target protein (donor fluorophore) and E3 ligase (acceptor fluorophore) in the assay buffer.
-
Prepare a serial dilution of the PROTAC compound in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[5]
-
Add the different concentrations of the PROTAC to the wells.[5] Include a control with no PROTAC.[5]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[5]
-
-
Signal Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[5]
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[5] A bell-shaped curve may be observed, indicative of the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Ternary Complex Formation [promega.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sapient.bio [sapient.bio]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
Technical Support Center: PROTAC Drug Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PROTAC-based experiments, with a specific focus on strategies to mitigate the PROTAC hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC hook effect and what causes it?
A1: The PROTAC "hook effect" is a phenomenon observed in dose-response experiments where the efficacy of a PROTAC, measured as the extent of target protein degradation, decreases at high concentrations.[1][2][3] This results in a characteristic bell-shaped dose-response curve, which is distinct from the typical sigmoidal curve seen with traditional inhibitors.[2][3]
The underlying cause of the hook effect is the formation of non-productive binary complexes at excessive PROTAC concentrations.[2][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ligase.[2][5] However, when the PROTAC concentration is too high, the PROTAC molecules can independently bind to either the POI or the E3 ligase, creating POI-PROTAC and E3-PROTAC binary complexes. These binary complexes are unable to facilitate the ubiquitination of the target protein and compete with the formation of the productive ternary complex, leading to reduced degradation.[1][2][4]
Diagram: Mechanism of the PROTAC Hook Effect
The following diagram illustrates the equilibrium between productive ternary complexes at optimal concentrations and non-productive binary complexes at high concentrations.
Q2: How can I identify a hook effect in my experimental data?
A2: The most direct way to identify a hook effect is by performing a dose-response experiment over a wide range of PROTAC concentrations and observing a bell-shaped curve.[2] If you see that protein degradation decreases as you move into higher concentration ranges (e.g., above 1 µM), you are likely observing the hook effect.[2]
Troubleshooting Guide: Identifying the Hook Effect
| Observation | Potential Cause | Recommended Action |
| Bell-shaped dose-response curve in a Western Blot or other degradation assay. | Hook Effect: High PROTAC concentrations are forming non-productive binary complexes. | 1. Confirm: Repeat the experiment with a wider and more granular concentration range, especially at higher concentrations.[2] 2. Analyze: Use a non-linear regression model that can fit a biphasic or bell-shaped curve to accurately determine DC50 and Dmax.[6] |
| Weak or no degradation at expected active concentrations. | Concentration is in the hook effect region: Your selected concentrations may already be too high. | 1. Expand Range: Test a much broader range of concentrations, including very low (pM) to very high (µM) levels.[2] 2. Verify Target Engagement: Use assays like NanoBRET™ or Co-IP to confirm ternary complex formation at different concentrations.[2] |
| Inconsistent results between experiments. | Variable intracellular PROTAC concentration: Cellular context, such as the activity of efflux pumps, can influence the severity of the hook effect.[7][8] | 1. Time-Course: Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) at both an optimal and a high concentration to understand degradation kinetics.[8] 2. Check Cell Line: Ensure consistent expression levels of the target protein and E3 ligase in your cell line.[2] |
Diagram: Experimental Workflow for Hook Effect Identification
This workflow outlines the steps to confirm and characterize the hook effect.
Q3: What are the primary strategies to mitigate or avoid the PROTAC hook effect?
A3: Mitigating the hook effect involves both optimizing experimental conditions and rationally designing the PROTAC molecule itself. The main goal is to favor the formation of the productive ternary complex over the non-productive binary complexes.
1. Experimental Optimization:
-
Titrate PROTAC Concentration: The most straightforward approach is to perform a careful dose-response titration to identify the optimal concentration that yields maximum degradation (Dmax) and use concentrations at or below this level for subsequent experiments.[2]
-
Time-Course Analysis: The kinetics of ternary complex formation and subsequent degradation can vary. A time-course experiment can reveal the optimal treatment duration, which may differ between PROTACs.[8]
2. PROTAC Design and Biophysical Analysis:
-
Optimize the Linker: The length, rigidity, and chemical composition of the linker are critical. Systematically modifying the linker can identify a configuration that promotes a more stable and productive ternary complex.[1][5]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote favorable protein-protein interactions within the ternary complex. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second, stabilizes the ternary complex and can significantly reduce the hook effect.[1][5]
-
Balance Binary Affinities: A large disparity in the binding affinities of the PROTAC for the target protein versus the E3 ligase can exacerbate the hook effect. Re-designing the warhead or E3 ligase ligand to achieve more balanced affinities can be beneficial.[1]
Diagram: Logic of Mitigation Strategies
This diagram shows the relationship between the cause of the hook effect and the corresponding mitigation strategies.
Q4: What experimental protocols can I use to directly measure ternary complex formation and stability?
A4: Several biophysical and cellular assays can directly assess the formation and stability of the ternary complex, providing crucial data to understand and overcome the hook effect.
Experimental Protocols
| Assay | Principle | Key Steps | Data Interpretation |
| Co-Immunoprecipitation (Co-IP) | Pull-down of the target protein from cell lysates to detect interaction with the E3 ligase, mediated by the PROTAC. | 1. Treat cells with PROTAC (and a proteasome inhibitor like MG132 to prevent degradation).[2]2. Lyse cells in non-denaturing buffer.3. Incubate lysate with an antibody against the target protein.4. Capture the complex with Protein A/G beads.5. Elute and analyze by Western Blot for the presence of the E3 ligase.[2] | An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.[2] |
| NanoBRET™ Ternary Complex Assay | A live-cell proximity-based assay using bioluminescence resonance energy transfer (BRET) between a NanoLuc® fusion of one protein and a HaloTag® ligand on the other. | 1. Express NanoLuc®-E3 ligase and HaloTag®-Target Protein fusions in cells.2. Add HaloTag® NanoBRET™ ligand and Nano-Glo® Vivazine Substrate.3. Add serial dilutions of the PROTAC.4. Measure donor and acceptor emissions over time.[2][9] | The BRET ratio is plotted against PROTAC concentration. A bell-shaped curve directly visualizes the hook effect at the level of ternary complex formation in live cells.[2][9] |
| Surface Plasmon Resonance (SPR) | A label-free biophysical technique to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.[4] | 1. Binary: Immobilize the E3 ligase on a sensor chip. Flow solutions of the PROTAC to measure binary affinity.2. Ternary: Flow a pre-mixed solution of the PROTAC and the target protein over the immobilized E3 ligase.[1] | Allows for the quantitative measurement of binding affinities and the calculation of cooperativity (alpha), indicating whether the ternary complex is more (alpha > 1) or less (alpha < 1) stable than the individual binary complexes. |
Quantitative Data Summary (Hypothetical Example)
This table shows how data from these assays can be used to compare two PROTACs. PROTAC-B, with higher cooperativity and a more stable ternary complex, exhibits a less severe hook effect.
| Parameter | PROTAC-A | PROTAC-B | Interpretation |
| Binary Affinity (KD) for Target | 50 nM | 60 nM | Similar target engagement. |
| Binary Affinity (KD) for E3 Ligase | 500 nM | 100 nM | PROTAC-B has more balanced affinities. |
| Ternary Complex Cooperativity (α) | 0.8 (Negative) | 5.0 (Positive) | PROTAC-B is significantly stabilized by positive cooperativity. |
| Cellular Dmax | 85% at 100 nM | 95% at 100 nM | PROTAC-B is more efficacious. |
| Hook Effect Onset | > 500 nM | > 5 µM | PROTAC-B is effective over a much wider concentration range. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 7. marinbio.com [marinbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of PEG-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the cell permeability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of a PEG linker in a PROTAC, and how does it influence cell permeability?
A1: A PROTAC linker connects the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[][2] The linker is a critical component that influences crucial physicochemical properties, including cell permeability.[] PEG linkers are frequently used due to their excellent water solubility and tunable flexibility.[][3]
The impact of PEG linkers on cell permeability is complex. While their hydrophilic nature can enhance solubility, it can also hinder passive diffusion across the lipophilic cell membrane.[3] However, the flexibility of PEG linkers allows them to adopt folded conformations, which can shield the PROTAC's polar surface area.[3][4] This "chameleonic" behavior creates a more compact, less polar structure that is better suited for crossing the cell membrane.[2]
Q2: My PEG-based PROTAC shows poor intracellular activity. Could this be a permeability issue?
A2: Yes, poor intracellular activity despite potent in-vitro binding is often a primary indicator of low cell permeability.[5] PROTACs are large molecules, often with high molecular weights (>800 Da) and polar surface areas, which places them "beyond the Rule of Five" (bRo5) and makes passive diffusion across the cell membrane challenging.[4][6] If your PROTAC is not efficiently entering the cell, it cannot form the necessary ternary complex (POI-PROTAC-E3 ligase) to induce protein degradation.[2] It is crucial to experimentally assess the cell permeability to diagnose this issue.[]
Q3: How does the length of the PEG linker affect PROTAC permeability?
A3: The length of the PEG linker requires a delicate balance. A linker that is too long can increase the molecule's overall size and polar surface area, which can negatively impact cell permeability.[] Conversely, a linker that is too short may prevent the formation of a stable and productive ternary complex.[] Studies have shown that increasing the number of PEG units in a PROTAC linker often reduces its permeability.[8][9] For example, in one study, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than a similar one with a 3-unit PEG linker.[8] Therefore, the optimal PEG linker length must be determined empirically for each specific PROTAC system.[3]
Troubleshooting Guide
This guide addresses specific issues encountered during experiments with PEG-based PROTACs.
Problem: Low or undetectable intracellular concentration of the PROTAC.
This is a direct indication of poor cell permeability. The following strategies can be employed to troubleshoot and optimize your molecule.
Solution 1: Linker Modification
The linker is the most flexible component for chemical modification to improve drug-like properties.[10]
-
Shorten the PEG Linker: As a general rule, shorter linkers tend to produce more permeable PROTACs.[6][8] Systematically synthesizing and testing PROTACs with decreasing numbers of PEG units can identify a more permeable candidate.
-
Increase Linker Rigidity: While PEG provides flexibility, incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) rings can improve permeability and water solubility.[4][11] PROTACs in clinical trials often feature these types of rigid linkers.[11]
-
Amide-to-Ester Substitution: PROTACs are often synthesized using amide bonds, which can contribute to poor permeability.[12] A bioisosteric replacement of an amide with a less polar ester has been shown to dramatically increase membrane permeability and subsequent degradation activity.[12][13] This strategy can be highly effective for improving the properties of PROTACs across a wide range of lipophilicities.[12]
Solution 2: Promote Intramolecular Hydrogen Bonding
High polarity and numerous rotatable bonds in PROTACs can prevent them from crossing the cell membrane's lipid bilayer.[10] Encouraging the formation of intramolecular hydrogen bonds (IMHBs) can help the PROTAC adopt a folded, more compact, and less polar "ball" shape, which facilitates cell entry.[10][14] This can be achieved by strategic placement of hydrogen bond donors and acceptors within the linker and warheads.[14]
Solution 3: Employ a Prodrug Strategy
A prodrug approach involves modifying the active PROTAC with a chemical group that is cleaved in vivo to release the active molecule.[10] For instance, adding a lipophilic group to the E3 ligase ligand can mask polarity and improve absorption.[10] While this may further increase the molecular weight, it can be an effective tactic for enhancing bioavailability.[10]
Solution 4: Utilize Advanced Delivery Systems
For PROTACs with persistent permeability issues, formulation strategies can provide a solution. Encapsulating the PROTAC in delivery vehicles like lipid-based nanoparticles (LNPs), liposomes, or polymeric micelles can overcome permeability barriers and improve cytosolic delivery.[15]
Quantitative Data on Permeability Enhancement
The following tables summarize data from studies where modifications to PROTAC structure led to changes in cell permeability, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).
Table 1: Effect of PEG Linker Length on PROTAC Permeability
| Compound Series | Linker Composition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Difference | Reference |
| MZ Series | 2-unit PEG | 0.6 | 20x vs 3-unit | [8] |
| 3-unit PEG | 0.03 | - | [8] | |
| MZP Series | 2-unit PEG | - | 2x vs 4-unit | [8] |
| 4-unit PEG | - | - | [8] | |
| AT Series | 1-unit PEG | - | 2x vs 2-unit | [9] |
| 2-unit PEG | - | - | [9] |
Data indicates that shorter PEG linkers generally result in higher permeability.
Table 2: Effect of Linker Type on PROTAC Permeability
| Compound | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Compound 15 | 1-unit PEG | 0.005 | [8] |
| Compound 17 | Alkyl Linker | 0.002 | [8] |
| BET Degrader (Amide) | Amide Linker | 0.01 - 0.1 | [4] |
| BET Degrader (Ester) | Ester Linker | 0.2 - 0.3 | [4] |
Data shows that linker composition, such as replacing PEG with an alkyl chain or an amide with an ester, significantly impacts permeability.
Experimental Protocols
Accurate assessment of cell permeability is critical for PROTAC development.[16] Below are detailed protocols for the two most common assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability and is ideal for early-stage screening.[16][17]
-
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[16] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[16]
-
Materials:
-
96-well filter plate (e.g., Millipore MultiScreenIP, 0.45 µm)
-
96-well acceptor plate
-
Phosphatidylcholine solution in dodecane
-
PROTAC stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for quantification
-
-
Methodology:
-
Membrane Preparation: Coat the filter of each well on the 96-well filter plate with 5 µL of the lipid solution. Allow it to impregnate the filter for 5-10 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS buffer.
-
Donor Plate Preparation: Prepare the PROTAC solution by diluting the stock in PBS to the final desired concentration (ensure final DMSO concentration is <1%). Add 150 µL of the PROTAC solution to the donor wells of the coated filter plate.
-
Assembly and Incubation: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells. Incubate the assembled plate "sandwich" at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates. Take samples from both the donor and acceptor wells. Analyze the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the appropriate formula that accounts for concentrations, volumes, incubation time, and membrane surface area.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, providing a more comprehensive assessment of permeability that includes active transport and efflux.[16][17]
-
Principle: Measures the rate of flux of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane. Transport is measured in both directions (apical-to-basolateral and basolateral-to-apical) to determine an efflux ratio.
-
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
TEER meter
-
Lucifer yellow (for monolayer integrity check)
-
PROTAC stock solution
-
LC-MS/MS system
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the acceptable range for your laboratory. A Lucifer yellow rejection test can also be performed to confirm integrity.
-
Transport Experiment (Apical to Basolateral - A->B):
-
Wash the cell monolayer with warm transport buffer.
-
Add the PROTAC solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
At the end of the incubation, take a sample from the basolateral chamber for analysis.
-
-
Transport Experiment (Basolateral to Apical - B->A):
-
Perform the same steps as above but add the PROTAC solution to the basolateral chamber and sample from the apical chamber. This measures active efflux.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculation: Calculate Papp values for both A->B and B->A directions. The Efflux Ratio is calculated as Papp(B->A) / Papp(A->B). An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate of an efflux transporter.[18]
-
References
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Permeability Assay - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor PROTAC Potency in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when a PROTAC (Proteolysis Targeting Chimera) demonstrates poor potency in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC?
A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). It works by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI. The poly-ubiquitin chain acts as a tag, marking the POI for degradation by the proteasome.[1][2]
References
Technical Support Center: PEG Linker Cleavage and Degradation
Welcome to the technical support center for PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cleavage and degradation pathways of Polyethylene (B3416737) Glycol (PEG) linkers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of cleavable PEG linkers and their respective cleavage triggers?
A1: Cleavable PEG linkers are designed with specific chemical bonds that can be broken under particular physiological conditions, allowing for the controlled release of a conjugated molecule. The primary types include:
-
Disulfide Linkers: These contain a disulfide bond (-S-S-) that is cleaved in a reducing environment. The high intracellular concentration of glutathione (B108866) (GSH) (1-10 mM) compared to the extracellular environment (~5 µM) facilitates this cleavage.[1][]
-
Hydrazone Linkers: These linkers are sensitive to acidic conditions.[3] The hydrazone bond is stable at physiological pH (~7.4) but hydrolyzes in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][4]
-
Ester Linkers: Ester bonds are susceptible to hydrolysis, which can be catalyzed by esterase enzymes present in the plasma and within cells.[3][5]
-
Peptide Linkers: These linkers consist of a short peptide sequence that can be specifically cleaved by proteases, such as cathepsins, which are often overexpressed in the lysosomes of tumor cells.[1][3] A common example is the valine-citrulline (Val-Cit) dipeptide.[1]
Q2: What is the "PEG dilemma" and how do cleavable linkers help address it?
A2: The "PEG dilemma" refers to the contradictory effects of PEGylation. While the dense hydrophilic shield of PEG prolongs the circulation time of nanocarriers and reduces immunogenicity, it can also hinder cellular uptake and the subsequent release of the therapeutic payload.[5] Cleavable PEG linkers address this by allowing the PEG shield to be shed in the target microenvironment (e.g., a tumor or within a cell), thereby "unmasking" the therapeutic agent or nanocarrier to facilitate its interaction with target cells and intracellular trafficking.[5]
Q3: How does the structure of a cleavable linker influence its stability and cleavage rate?
A3: The chemical structure surrounding the cleavable bond plays a critical role in determining its stability and cleavage kinetics. For instance:
-
Steric Hindrance: Introducing bulky groups near a disulfide bond can increase its stability and slow the rate of reductive cleavage.[6] Similarly, the substitution pattern on a hydrazone linker can significantly affect its rate of hydrolysis at different pH values.[7][8]
-
Electronic Effects: The electron-withdrawing or -donating properties of substituents on a linker can modulate the rate of cleavage. For example, in β-eliminative linkers, different phenyl sulfone modulators can result in half-lives ranging from hours to over a year.[9][10]
-
Peptide Sequence: In enzyme-cleavable linkers, the specific amino acid sequence dictates the susceptibility to cleavage by particular proteases. For example, a Gly-Pro-Leu-Gly (GPLG) sequence has been shown to be an effective substrate for Cathepsin B.[11][12]
Troubleshooting Guides
Problem 1: Incomplete or no cleavage of the PEG linker.
| Possible Cause | Troubleshooting Step |
| Incorrect Cleavage Conditions | Verify that the correct trigger is being applied at the appropriate concentration or condition. For pH-sensitive linkers, ensure the pH of the buffer is accurate. For redox-sensitive linkers, confirm the concentration of the reducing agent (e.g., DTT, GSH). For enzyme-cleavable linkers, check the enzyme activity and concentration. |
| Linker Steric Hindrance | The conjugation site or the payload itself may be sterically hindering access to the cleavable bond. Consider redesigning the linker with a longer spacer to move the cleavable bond further from the bulky groups.[13] |
| Degraded Reagents | Prepare fresh solutions of cleavage reagents (e.g., reducing agents, enzymes, buffers) to ensure their activity is not compromised. |
| Incorrect Experimental Setup | Review the experimental protocol to ensure all steps, including incubation times and temperatures, are being followed correctly. |
Problem 2: Premature cleavage of the PEG linker in a non-target environment (e.g., in plasma).
| Possible Cause | Troubleshooting Step |
| Linker Instability | The linker may be inherently unstable in the experimental medium. For disulfide linkers, consider introducing steric hindrance near the bond to increase stability.[6] For pH-sensitive linkers, select a linker with a hydrolysis profile that is more stable at physiological pH.[14] |
| Presence of Unintended Cleavage Agents | The experimental medium (e.g., plasma, serum) may contain enzymes or other components that can cleave the linker.[15] It is crucial to test the stability of the linker in the relevant biological matrix. |
| Incorrect Linker Choice for the Application | The chosen linker may not be suitable for the intended in vivo or in vitro environment. Re-evaluate the linker selection based on the expected physiological conditions. |
Problem 3: Difficulty in analyzing and quantifying linker cleavage.
| Possible Cause | Troubleshooting Step |
| Co-elution of Cleavage Products | Optimize the chromatography method (e.g., gradient, column chemistry) to achieve better separation of the intact conjugate, the cleaved payload, and the linker fragments.[16] |
| Low Signal Intensity of Cleavage Products | Increase the amount of sample injected or use a more sensitive detection method (e.g., mass spectrometry instead of UV). |
| Complex Mass Spectra | For mass spectrometry analysis of PEGylated molecules, the heterogeneity of PEG can lead to complex spectra. Using a charge stripping agent post-column can simplify the spectra.[17] High-resolution mass spectrometry is also beneficial.[18] |
| Lack of a Suitable Analytical Standard | Synthesize and purify the expected cleavage products to use as standards for calibration and identification in your analytical method. |
Quantitative Data Summary
The following tables provide a summary of quantitative data on the cleavage and degradation of different PEG linkers.
Table 1: Half-life of pH-Sensitive Hydrazone Linkers
| Linker Type | pH | Temperature (°C) | Half-life | Reference |
| Aliphatic Aldehyde-derived Hydrazone | 7.4 | 37 | > 72 h | [7] |
| Aliphatic Aldehyde-derived Hydrazone | 5.5 | 37 | < 24 h | [7] |
| Aromatic Aldehyde-derived Hydrazone | 7.4 | 37 | > 72 h | [7] |
| Aromatic Aldehyde-derived Hydrazone | 5.5 | 37 | > 48 h | [7] |
| β-eliminative linker (CF3-phenyl sulfone modulator) | 7.4 | 37 | 14 h | [9] |
| β-eliminative linker (unsubstituted phenyl sulfone modulator) | 7.4 | 37 | ~2 weeks | [9] |
Table 2: Factors Influencing Esterase-Mediated Cleavage of PEG-Lipid Conjugates
| Factor | Observation | Reference |
| Molar ratio of PEG-lipid in vesicles | Increased molar ratio of PEG-lipid leads to decreased PEG cleavage. | [5][15] |
| Serum Concentration | Increased serum concentration leads to increased PEG cleavage. | [5][15] |
Experimental Protocols
Protocol 1: Glutathione (GSH)-Mediated Cleavage Assay for Disulfide Linkers
This protocol simulates the intracellular reducing environment to assess the cleavage of a disulfide-containing PEG linker.[6]
Materials:
-
Disulfide-linked PEG conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the disulfide-linked PEG conjugate: Dissolve the conjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a fresh stock solution of GSH: Dissolve GSH in PBS to a concentration of 100 mM.
-
Set up the cleavage reaction: In a microcentrifuge tube, mix the conjugate solution with the GSH stock solution to achieve a final GSH concentration of 1-10 mM. Adjust the final volume with PBS.
-
Incubate the reaction: Incubate the reaction mixture at 37°C.
-
Time-course analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction (optional): The reaction can be stopped by adding a quenching agent or by immediate dilution and analysis.
-
Analyze the cleavage products: Analyze the samples by LC-MS to quantify the disappearance of the intact conjugate and the appearance of the cleaved products.[6]
Protocol 2: pH-Mediated Hydrolysis of Hydrazone Linkers
This protocol is used to evaluate the stability of a hydrazone-linked PEG conjugate at different pH values.[7]
Materials:
-
Hydrazone-linked PEG conjugate
-
Buffer solutions at desired pH values (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5)
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
Procedure:
-
Prepare a stock solution of the hydrazone-linked PEG conjugate.
-
Set up the hydrolysis reactions: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.
-
Incubate the solutions: Maintain the solutions at a constant temperature, typically 37°C.
-
Time-course analysis: At various time points, inject an aliquot of each solution onto the HPLC system.
-
Data analysis: Monitor the decrease in the peak area of the intact conjugate over time to determine the rate of hydrolysis at each pH.[7]
Protocol 3: Enzymatic Cleavage Assay for Peptide Linkers
This protocol assesses the cleavage of a peptide-based PEG linker by a specific protease.
Materials:
-
Peptide-linked PEG conjugate
-
Specific protease (e.g., Cathepsin B)
-
Assay buffer appropriate for the enzyme's optimal activity
-
Enzyme inhibitor (to stop the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare solutions: Prepare the peptide-linked conjugate and the protease in the assay buffer.
-
Initiate the reaction: Add the protease to the conjugate solution to start the reaction.
-
Incubate: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Time-course sampling: At different time points, take aliquots of the reaction and stop the enzymatic activity by adding an inhibitor or by denaturing the enzyme.
-
Analyze the samples: Use LC-MS/MS to identify and quantify the cleavage products.[1]
Visualizations
Caption: Major cleavage pathways for different types of PEG linkers.
Caption: General experimental workflow for a linker cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Esterase-catalyzed dePEGylation of pH-sensitive vesicles modified with cleavable PEG-lipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. enovatia.com [enovatia.com]
Technical Support Center: Optimizing Coupling Reactions for Cyclohexane-PEG1-Br
Welcome to the technical support center for Cyclohexane-PEG1-Br. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile linker in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What type of reactions can I perform with this compound?
This compound is an alkyl bromide, making it an excellent electrophile for nucleophilic substitution reactions, particularly S_N2 reactions.[1] It is commonly used to couple the cyclohexane-PEG1 moiety to various nucleophiles. Common nucleophiles include:
-
Amines (Primary and Secondary): To form C-N bonds, leading to PEGylated amines.[2][3]
-
Thiols: To form thioether bonds (C-S), a stable linkage often used in bioconjugation.[4][5]
-
Alcohols/Phenols: To form ether linkages (C-O) via reactions like the Williamson ether synthesis.[1][6][7][8]
-
Carboxylates: To form ester linkages.
Q2: I am getting low to no yield in my reaction. What are the most critical factors to check?
Low yield in a coupling reaction with this compound, which typically proceeds via an S_N2 mechanism, can be attributed to several factors. The most critical are the choice of solvent, the strength of the base (if required), and the nucleophilicity of your coupling partner.
-
Solvent Choice: S_N2 reactions are significantly faster in polar, aprotic solvents.[9][10] These solvents can solvate the cation but do not strongly interact with the anionic nucleophile, thus preserving its reactivity.[9][11] In contrast, polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[10][11]
-
Nucleophile Strength: The reaction rate is directly dependent on the strength of the nucleophile. Ensure your nucleophile is sufficiently reactive. For alcohols and thiols, deprotonation with a suitable base to form the corresponding alkoxide or thiolate is crucial, as these are much stronger nucleophiles.[1][4]
-
Base Strength and Solubility: When coupling alcohols or thiols, a base is needed to deprotonate them. The base should be strong enough to generate the nucleophile but not so strong that it causes side reactions like elimination. Sodium hydride (NaH) is a common choice for forming alkoxides.[1] Ensure the base is soluble and active in your chosen solvent.
Q3: How do I choose the optimal solvent for my reaction?
For a typical S_N2 reaction with this compound, polar aprotic solvents are highly recommended.[10]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (ACN) are excellent choices that enhance the rate of S_N2 reactions.[9]
-
Solvents to Avoid: Polar protic solvents such as water, methanol, and ethanol (B145695) should generally be avoided as the primary reaction solvent, as they can solvate the nucleophile and decrease the reaction rate.[10][11]
Q4: What are the best practices for purifying the final PEGylated product?
PEGylated compounds can be challenging to purify due to their unique solubility and chromatographic behavior. The purification strategy will depend on the physicochemical properties of the coupled product.[12][13][14][15]
-
Chromatography: This is the most common approach.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted starting materials or by-products.[12][]
-
Ion Exchange Chromatography (IEX): Useful if the coupled molecule has a net charge, as it can separate species based on differences in charge.[12][][17] The PEG chain can shield surface charges, which can be exploited for separation.[]
-
Reverse Phase Chromatography (RPC): Can be very effective. Using a C4 or C18 column with a water/acetonitrile gradient is a common starting point.[18]
-
-
Extraction: If there is a significant difference in polarity and solubility between the product and impurities, a liquid-liquid extraction can be a useful first step.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Experimental Protocol: Coupling with an Amine Nucleophile
This protocol provides a general procedure for the N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent).
-
Solvent and Base: Add anhydrous DMF to dissolve the amine. Add a non-nucleophilic base such as powdered K₂CO₃ (2.0 equivalents) or DIPEA (2.0 equivalents). Stir the mixture for 15 minutes.
-
Addition of Electrophile: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture.
-
Reaction: Heat the reaction to 50-60 °C and let it stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off any inorganic solids (like K₂CO₃).
-
Dilute the filtrate with a larger volume of ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer sequentially with water and then brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive reagents (especially the base).2. Insufficient reaction temperature.3. Poor choice of solvent.[9][10] | 1. Use freshly opened or properly stored reagents. Ensure the base is not hydrated.2. Increase the temperature in 10 °C increments (e.g., up to 80 °C).3. Switch to a recommended polar aprotic solvent like DMF or DMSO. |
| Formation of Multiple Products | 1. Polyalkylation of the nucleophile (common with primary amines).[2]2. Elimination (E2) side reaction. | 1. Use a larger excess of the amine nucleophile relative to this compound.2. Use a milder, non-hindered base. Ensure the reaction temperature is not excessively high. |
| Reaction Stalls / Incomplete Conversion | 1. Nucleophile is too weak.2. Insufficient amount of base. | 1. If using an alcohol or thiol, ensure complete deprotonation by using a strong base like NaH.[1][4]2. Increase the equivalents of base to 2.0-3.0 equivalents. |
| Difficulty in Product Purification | 1. Product is streaking on silica gel.2. Product co-elutes with starting material. | 1. Add a small amount of triethylamine (B128534) (~1%) to the chromatography eluent to suppress amine-silica interaction.2. Try a different purification technique like reverse-phase HPLC or SEC.[][18] |
Quantitative Data Summary
The table below summarizes the expected impact of different reaction parameters on the yield of the coupling reaction between this compound and a generic nucleophile (Nu-H) in an S_N2 reaction.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Comments |
| Solvent | DMF (Polar Aprotic) | ~85-95% | Ethanol (Polar Protic) | ~20-40% | Polar aprotic solvents significantly accelerate S_N2 reactions.[9][10] |
| Base | K₂CO₃ | ~90% | NaHCO₃ | ~50% | A stronger base more effectively deprotonates the nucleophile or scavenges the HBr byproduct. |
| Temperature | 60 °C | ~92% | 25 °C (Room Temp) | ~65% | Increased temperature generally increases the reaction rate. |
| Leaving Group | Cyclohexane-PEG1-Br | ~90% | Cyclohexane-PEG1-Cl | ~60% | Bromide is a better leaving group than chloride for S_N2 reactions. |
Visualizations
Experimental Workflow
Caption: General workflow for a coupling reaction involving this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. blob.phenomenex.com [blob.phenomenex.com]
Technical Support Center: Purification of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of PEGylated PROTACs.
Issue 1: Low Recovery of PROTAC After Purification
Question: I am observing a very low yield of my PEGylated PROTAC after preparative HPLC purification. What are the potential causes and how can I improve the recovery?
Answer:
Low recovery of PEGylated PROTACs during purification can stem from several factors related to the unique physicochemical properties of these molecules. PROTACs are often large and can exhibit poor solubility or aggregation, which is exacerbated by the presence of a flexible PEG linker.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Mobile Phase | The addition of a PEG linker increases hydrophilicity, but the overall molecule can still have poor solubility in standard HPLC mobile phases.[2] • Solution: Optimize the mobile phase composition. Try adding a small percentage of a different organic solvent (e.g., isopropanol) or using a different buffer system. Ensure the PROTAC is fully dissolved in the injection solvent. |
| Adsorption to Column or System | The large and sometimes "sticky" nature of PROTACs can lead to irreversible adsorption onto the stationary phase or tubing of the HPLC system. • Solution: Passivate the HPLC system with a blank injection of a strong solvent. Consider using a column with a different stationary phase (e.g., C4 instead of C18 for highly hydrophobic PROTACs).[1] |
| Precipitation on Column | If the PROTAC precipitates upon injection due to a change in solvent environment, it can lead to low recovery and high backpressure. • Solution: Ensure the injection solvent is compatible with the initial mobile phase conditions. A lower sample concentration or a larger injection volume of a more dilute sample may help. |
| Suboptimal Fraction Collection | The broad peaks often associated with PEGylated compounds can lead to inaccurate fraction collection. • Solution: Widen the collection window for your target peak. If using mass-based fraction collection, ensure the correct ion is being monitored.[3] |
Issue 2: Co-elution of Impurities with the PROTAC Peak
Question: My purified PROTAC shows persistent impurities that co-elute with the main peak in RP-HPLC. What are these impurities and how can I remove them?
Answer:
Co-elution of impurities is a common challenge in the purification of PROTACs with PEG linkers. These impurities can be structurally very similar to the desired product, making separation difficult.
Common Impurities and Separation Strategies:
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted E3 ligase ligand, target protein ligand, or the PEG linker.
-
PEG-Related Impurities: The PEGylation process itself can generate impurities. These include PROTACs with varying numbers of PEG units attached (if multiple reaction sites are available) or positional isomers.[1]
-
Reaction Byproducts: A specific byproduct has been identified in the synthesis of pomalidomide-PEG based PROTACs resulting from nucleophilic acyl substitution, which can co-elute with the desired product.[1][4]
Separation Strategies:
A multi-step purification approach is often necessary to achieve high purity.[1]
-
Size Exclusion Chromatography (SEC): This is an excellent initial step to separate the larger PEGylated PROTAC from smaller unreacted starting materials and byproducts.[1][]
-
Ion Exchange Chromatography (IEX): If the PROTAC and impurities have different charge states, IEX can be a powerful separation technique. The PEG linker can shield charges on the PROTAC, altering its binding properties and allowing for separation from un-PEGylated impurities.[]
-
Reversed-Phase HPLC (RP-HPLC): This is typically used as a final polishing step.[1] To improve separation from co-eluting impurities:
-
Optimize the Gradient: A shallower gradient around the elution time of the PROTAC can enhance resolution.
-
Change the Stationary Phase: Switching from a C18 to a C8 or C4 column can alter selectivity.
-
Modify the Mobile Phase: Using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or changing the acid modifier (e.g., formic acid instead of trifluoroacetic acid) can impact selectivity.
-
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PROTACs with PEG linkers so challenging?
A1: The purification of PEGylated PROTACs is challenging due to a combination of factors:
-
Large Molecular Weight: PROTACs are inherently large molecules, and the addition of a PEG linker further increases their size.[6]
-
Complex Physicochemical Properties: They often possess both hydrophobic and hydrophilic regions, leading to complex solubility and chromatographic behavior.[1]
-
Structural Heterogeneity: The synthesis can result in a mixture of products, including isomers and molecules with varying PEG lengths, which are difficult to separate.[1]
-
Broad Peaks in Chromatography: The flexibility of the PEG linker can lead to broad peaks in HPLC, which can mask impurities and complicate purification.
Q2: What are the best chromatographic techniques for purifying PEGylated PROTACs?
A2: A multi-modal chromatographic approach is generally most effective.[1]
-
Size Exclusion Chromatography (SEC): Ideal for initial cleanup to remove small molecule impurities.[1][]
-
Ion Exchange Chromatography (IEX): Effective for separating molecules based on charge differences.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The most common technique for final purification to achieve high purity.[1]
Q3: How does the length of the PEG linker affect purification?
A3: The length of the PEG linker has a significant impact on the physicochemical properties of the PROTAC and thus its purification.[7]
-
Solubility: Longer PEG chains generally increase the hydrophilicity and water solubility of the PROTAC.[2][8][9]
-
Chromatographic Retention: In RP-HPLC, increasing the PEG linker length can decrease retention time due to the increased polarity.
-
Separation: While beneficial for solubility, very long PEG chains can sometimes make separation from other PEGylated impurities more challenging due to the dominance of the PEG chain's properties.
Data Summary
The following tables provide illustrative data on how PEG linker length can influence PROTAC properties and purification outcomes.
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Activity
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[10] DC50 and Dmax values are cell-line dependent. |
Experimental Protocols
General Protocol for the Purification of a PEGylated PROTAC
This protocol outlines a general multi-step approach. Specific conditions will need to be optimized for each individual PROTAC.
1. Initial Cleanup: Size Exclusion Chromatography (SEC)
-
Objective: To remove small molecule impurities such as unreacted starting materials and reaction byproducts.[1]
-
Column: Select an appropriate SEC column based on the molecular weight of the PROTAC.
-
Mobile Phase: A buffered saline solution such as PBS is typically used.[1]
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Dissolve the crude PROTAC mixture in the mobile phase and filter through a 0.22 µm filter.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the high molecular weight PROTAC, monitoring with a UV detector.
-
2. Intermediate Purification: Ion Exchange Chromatography (IEX) (Optional)
-
Objective: To separate the PROTAC from impurities with different charge characteristics.[]
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of the PROTAC.
-
Buffers:
-
Buffer A (Binding Buffer): Low ionic strength buffer at a pH where the PROTAC binds to the column.
-
Buffer B (Elution Buffer): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the SEC-purified sample.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound PROTAC using a gradient of Buffer B.
-
Collect and analyze fractions for the desired product.
-
3. Final Polishing: Reversed-Phase HPLC (RP-HPLC)
-
Objective: To achieve high purity by separating the target PROTAC from closely related impurities.[1]
-
Column: A C8 or C18 column is commonly used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample from the previous purification step.
-
Elute the PROTAC using a linear gradient of Mobile Phase B.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Visualizations
Caption: A typical multi-step workflow for the purification of PEGylated PROTACs.
Caption: A logical diagram for troubleshooting common PROTAC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 6. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
PROTACs Pharmacokinetics (PK) Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) properties of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have poor oral bioavailability?
A1: PROTACs often exhibit poor oral bioavailability due to a combination of inherent physicochemical properties.[1][2] Their high molecular weight (typically 700-1000 Da), poor solubility, and low permeability make it difficult for them to be absorbed effectively after oral administration.[1][3][4] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs.[3][4][5] Additionally, PROTACs can be subject to significant "first-pass" metabolism in the gut and liver, which further reduces the amount of active compound reaching systemic circulation.[1][5]
Q2: What are the primary drivers of poor cell permeability in PROTACs?
A2: Poor cell permeability is a major hurdle for PROTACs and stems from their large size, high polarity, and numerous rotatable bonds.[5][6][7] These features are contrary to those of typical small molecules that readily cross the lipid bilayer of cell membranes.[5] The polar surface area (PSA) of a PROTAC is often large, with multiple hydrogen bond donors and acceptors, which hinders passive diffusion into cells.[6][8] For a PROTAC to be effective, it must enter the target cell to engage both the protein of interest (POI) and the E3 ligase in the cytoplasm.[7][9]
Q3: My PROTAC is rapidly cleared in vivo. What are the likely metabolic liabilities?
A3: Rapid clearance is often due to metabolic instability. The linker component of the PROTAC is particularly susceptible to metabolic enzymes.[1][10] Common metabolic reactions include oxidation by Cytochrome P450 (CYP) enzymes (especially CYP3A4), hydrolysis by esterases or amidases if the linker contains corresponding functional groups, and metabolism by aldehyde oxidase (AO).[10] Cleavage of the linker can generate metabolites that may no longer be active or could potentially compete with the intact PROTAC for binding to the target or E3 ligase, reducing efficacy.[3]
Q4: How can I mitigate the "hook effect" observed with my PROTAC?
A4: The "hook effect" occurs at high PROTAC concentrations where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex (POI-PROTAC-E3 ligase), leading to reduced degradation efficacy.[3][4][6] To mitigate this, it is crucial to understand the PK/PD relationship and determine the optimal therapeutic dose range.[3][4] Strategies include designing PROTACs with optimized binding affinities and kinetics for ternary complex formation and carefully controlling dosing to maintain concentrations that favor the productive ternary complex.
Q5: What causes the off-target effects and toxicity I'm observing?
A5: Off-target effects can arise from several sources. The PROTAC may induce the degradation of unintended proteins due to a lack of specificity in the warhead or promiscuous interactions in the ternary complex.[11][12] The E3 ligase binder itself can have its own pharmacological activity.[11] Furthermore, metabolites from linker cleavage can have off-target effects.[3] Toxicity can also occur if the target protein is degraded in healthy tissues where it has an essential function ("on-target, off-tissue" toxicity).[13]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Aqueous Solubility
If your PROTAC exhibits poor solubility, leading to issues with formulation and in vivo exposure, consider the following strategies.
Problem: Low solubility in aqueous buffers (<10 µM).
Possible Solutions & Troubleshooting Steps:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique to improve the solubility of poorly soluble drugs by embedding the amorphous drug into a polymer matrix.[14][15]
-
Lipid-Based Formulations: Incorporating the PROTAC into systems like self-nanoemulsifying drug delivery systems (SNEDDS), micelles, or lipid nanoparticles can improve solubility and absorption.[6][9]
-
Action: Test the solubility of your PROTAC in various oils and surfactants to develop a lipid-based formulation. Studies have shown these systems can enhance both aqueous solubility and permeability.[6]
-
-
Administer with Food: The presence of bile salts in a fed state can improve the solubilization of lipophilic compounds.
-
-
Structural Modification:
-
Linker Optimization: Introduce more polar or ionizable groups into the linker.
-
Action: Synthesize analogs with linkers containing basic nitrogen atoms in alkyl or aromatic portions, which has been shown to improve solubility.[1]
-
-
Data Summary: Formulation Approaches to Enhance PROTAC Solubility
| Formulation Strategy | Example Polymer/System | Observed Improvement | Reference |
| Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit® L 100-55 | Significantly boosted aqueous solubility and maintained supersaturation. | [6][14] |
| Self-Nano Emulsifying Preconcentrate | ARV-825 in SNEP | Significantly enhanced solubility in aqueous and biorelevant media. | [14] |
| Polymeric Micelles / Nanoparticles | N/A | Improve solubility and circulation time of poorly soluble PROTACs. | [6][9] |
Guide 2: Troubleshooting Low Cell Permeability
If your PROTAC shows potent activity in biochemical assays but fails in cell-based assays, poor permeability is a likely cause.
Problem: Low apparent permeability (Papp) in Caco-2 or PAMPA assays.
Possible Solutions & Troubleshooting Steps:
-
Structural Modification:
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Encourage the PROTAC to adopt a more compact, "folded" conformation that shields polar groups, reducing the 3D polar surface area and effective molecular size.[1][5][16] This "chameleon-like" behavior can improve membrane passage.[16]
-
Action: Use computational modeling to predict favorable conformations and design linkers that facilitate IMHB formation.
-
-
Optimize the Linker: The linker composition has a profound impact on permeability.[17][18]
-
Shield Polar Groups: Reduce the number of solvent-exposed hydrogen bond donors (HBDs), for instance, by N-methylation or by using steric hindrance near polar groups.[18]
-
-
Prodrug Strategy:
Workflow for Improving PROTAC Permeability
Caption: Strategies to enhance PROTAC cell permeability.
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict intestinal absorption of a drug by measuring its transport across a monolayer of human colorectal adenocarcinoma Caco-2 cells.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 18-21 days to allow for differentiation into a polarized monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[20]
-
Transport Experiment (Apical to Basolateral):
-
Add the PROTAC test compound (typically at 1-10 µM) to the apical (AP) side of the Transwell.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both AP and BL compartments.
-
-
Transport Experiment (Basolateral to Apical): Perform the reverse experiment to determine the efflux ratio.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): Calculate ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
Protocol 2: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.
Methodology:
-
Reagents: Human or rodent liver microsomes, NADPH regenerating system (cofactor for CYP enzymes), and phosphate (B84403) buffer.
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes and the PROTAC test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Quantification: Analyze the supernatant using LC-MS/MS to determine the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight).
-
DMPK Assay Cascade for PROTACs
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. [PDF] Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Semantic Scholar [semanticscholar.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cyclohexane-PEG1-Br and Alkyl Linkers in PROTACs for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) necessitates a meticulous selection of each component to optimize efficacy, selectivity, and pharmacokinetic properties. The linker, connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the overall performance of the PROTAC molecule. While flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers have been extensively utilized, there is a growing interest in incorporating more rigid structures, such as cyclohexane-containing linkers, to enhance therapeutic potential.
This guide provides a comprehensive comparison of PROTACs featuring a Cyclohexane-PEG1-Br linker versus those with traditional alkyl linkers. We will delve into their impact on key performance indicators, supported by representative experimental data and detailed methodologies for crucial assays.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's properties. Its length, rigidity, and composition directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1] Furthermore, the linker's physicochemical characteristics affect the PROTAC's solubility, cell permeability, and metabolic stability.[2]
Alkyl linkers are appreciated for their synthetic simplicity and chemical stability.[3] Their hydrophobicity, however, can sometimes limit the aqueous solubility of the PROTAC.[3] In contrast, PEG linkers offer improved hydrophilicity, potentially enhancing solubility and cell permeability.[3] The introduction of a cyclohexane (B81311) moiety into a PEG linker, as in this compound, is intended to introduce a degree of rigidity. This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complex formation and improved selectivity.[3]
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present a representative comparison of PROTACs containing a this compound linker versus an alkyl linker, targeting the same hypothetical protein of interest (POI) and recruiting the same E3 ligase.
Table 1: In Vitro Degradation Profile
| Linker Type | PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | PROTAC-A | POI-X | CRBN | Cancer Cell Line A | 25 | >95 |
| Alkyl (C8) | PROTAC-B | POI-X | CRBN | Cancer Cell Line A | 75 | ~90 |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | PROTAC-A (this compound) | PROTAC-B (Alkyl Linker) |
| Aqueous Solubility | Moderate to High | Low to Moderate |
| Cell Permeability (PAMPA) | Moderate | Moderate to High |
| Metabolic Stability (Microsomes) | High | Moderate |
| Ternary Complex Stability | High | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for Protein Degradation Analysis
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment. Treat cells with varying concentrations of the PROTACs for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.
-
Membrane Preparation: An artificial membrane composed of a lipid solution (e.g., phosphatidylcholine in dodecane) is coated onto a filter plate.
-
Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on an acceptor plate containing buffer, and the assembly is incubated to allow the compound to diffuse across the artificial membrane.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR can be used to study the formation and stability of the ternary complex in real-time.
-
Immobilization: Immobilize the E3 ligase or the target protein onto a sensor chip.
-
Analyte Injection: Inject the PROTAC over the sensor surface to measure its binding to the immobilized protein.
-
Ternary Complex Formation: In a subsequent step, inject the third component (target protein or E3 ligase) along with the PROTAC to observe the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and the overall affinity of the interactions. Cooperativity in ternary complex formation can also be assessed.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts discussed.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for PROTAC evaluation.
Caption: Logical relationship between linker type and PROTAC performance.
Conclusion
The choice between a this compound linker and a simple alkyl linker in PROTAC design is a strategic decision that can significantly impact the therapeutic potential of the molecule. While alkyl linkers offer synthetic ease, the incorporation of a cyclohexane moiety within a PEG linker can confer advantageous properties such as increased rigidity, potentially leading to improved ternary complex stability and enhanced degradation efficacy. The hydrophilic nature of the PEG component can also address solubility issues often associated with purely hydrophobic linkers. Ultimately, the optimal linker choice is target- and system-dependent, necessitating empirical evaluation through the robust experimental protocols outlined in this guide. Researchers are encouraged to synthesize and test a variety of linker types to identify the optimal candidate for their specific drug discovery program.
References
The Stability Standoff: Cyclohexane-PEG1-Br vs. Longer PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. A critical determinant of a PROTAC's success lies in the chemical linker connecting the target protein-binding ligand and the E3 ligase recruiter. This guide provides a comparative analysis of the stability of PROTACs incorporating the rigid Cyclohexane-PEG1-Br linker versus those utilizing longer, more flexible polyethylene (B3416737) glycol (PEG) linkers. This comparison is supported by established principles in PROTAC design, illustrative experimental data, and detailed experimental protocols.
The linker is not merely a spacer; its composition and length are crucial in dictating the physicochemical properties, ternary complex formation, and, significantly, the metabolic stability of the PROTAC molecule.[1][2] While longer, flexible PEG linkers are widely used due to their hydrophilicity and ease of synthesis, there is a growing body of evidence supporting the use of more rigid linkers to enhance in vivo performance.[2][]
The Rigidity Advantage: Cyclohexane-Containing Linkers
PROTACs featuring linkers with cyclic moieties, such as cyclohexane (B81311), are designed to introduce conformational rigidity.[1] This rigidity can offer several advantages in terms of stability:
-
Enhanced Metabolic Stability: The primary benefit of a rigid linker is its increased resistance to metabolic degradation.[1][] Flexible linkers, like long PEG chains, can adopt multiple conformations, making them more susceptible to enzymatic attack, particularly by cytochrome P450 enzymes in the liver.[4] The constrained nature of a cyclohexane ring can shield the PROTAC from metabolic enzymes, leading to a longer in vivo half-life.[1]
-
Improved Pharmacokinetics: By resisting rapid metabolism, PROTACs with rigid linkers can exhibit improved pharmacokinetic profiles, including higher exposure and longer duration of action.[1]
-
Favorable Ternary Complex Conformation: A rigid linker can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]
Comparative Data on PROTAC Performance by Linker Composition
The following tables summarize findings from different studies, showcasing how linker length and rigidity can influence the degradation efficiency and potency of PROTACs. It is important to note that these studies were conducted on different target proteins and with different E3 ligase ligands, and thus the data is illustrative of the principles rather than a direct comparison.
| Linker Type | Target Protein | E3 Ligase | Key Finding | Reference |
| Flexible (PEG-based) | ERα | VHL | A 16-atom linker was optimal for degradation; shorter (9-atom) and longer (21-atom) linkers were less effective. | [5] |
| Flexible (PEG-based) | TBK1 | VHL | Linkers shorter than 12 atoms were inactive, while a 21-atom linker showed high potency. | [5] |
| Rigid (Piperidine/Piperazine) | Androgen Receptor (AR) | CRBN | Replacing a flexible linker with a more rigid one significantly increased metabolic stability and therapeutic potency in the development of ARV-110. | [2] |
| Rigid (Cyclic) | Various | Various | The presence of cyclic linkers generally resulted in higher metabolic stability compared to similar PROTACs with linear linkers. | [6] |
Experimental Protocols for Assessing PROTAC Stability
To empirically determine the stability of a PROTAC, in vitro metabolic stability assays are crucial. The following is a detailed protocol for assessing PROTAC stability using human liver microsomes.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration.
-
-
Incubation:
-
Pre-warm the HLM suspension and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[4]
-
-
Quenching and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizing PROTAC Action and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and the experimental workflow for the stability assay.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Rigidity of Cyclohexane-PEG1-Br in Ternary Complexes: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3-binding moieties is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex. This guide provides a comprehensive comparison of the rigidity of the Cyclohexane-PEG1-Br linker and its alternatives, supported by experimental data and detailed methodologies.
The Role of Linker Rigidity in PROTAC Efficacy
The rigidity of the PROTAC linker plays a pivotal role in pre-organizing the molecule into a conformation conducive to the formation of a stable and productive ternary complex.[1] While flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains offer synthetic accessibility, more rigid structures containing cyclic moieties such as cyclohexane (B81311), piperazine (B1678402), or piperidine (B6355638) can enhance the potency and improve the pharmacokinetic profile of a PROTAC.[2][3] The optimal degree of rigidity is a fine balance, as excessive rigidity can hinder the necessary conformational adjustments for effective ternary complex formation, while excessive flexibility can lead to a significant entropic penalty upon binding.
Conformational Profile of this compound
The this compound linker is a hybrid structure composed of a rigid cyclohexane ring and a flexible single-unit polyethylene glycol (PEG1) chain. This design imparts a unique conformational profile to the linker.
Cyclohexane Moiety: The cyclohexane ring predominantly exists in a stable, rigid "chair" conformation.[4][5][6] This conformation minimizes both angle strain and torsional strain, with all carbon-carbon bonds in a staggered arrangement.[4][6] The energy barrier for the "ring flip" to the alternative chair conformation is approximately 45 kJ/mol, a process that occurs rapidly at room temperature.[4] However, within the context of a larger molecule like a PROTAC, the bulky substituents attached to the cyclohexane ring can significantly favor one chair conformation, further restricting its flexibility.
PEG1 Moiety: In contrast to the rigid cyclohexane ring, the single ethylene (B1197577) glycol unit (PEG1) provides significant conformational flexibility. The C-O bonds within the PEG chain have a low barrier to rotation, allowing for a wide range of possible conformations in solution.[2] This flexibility can be advantageous in allowing the PROTAC to adopt a suitable orientation for ternary complex formation.
Comparative Analysis with Alternative Linkers
The choice of linker is a critical optimization step in PROTAC development. The following sections compare the properties of this compound with commonly used flexible and rigid linkers.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most common flexible linkers used in PROTAC design due to their synthetic tractability and the ease with which their length can be varied.[3]
-
Alkyl Chains: These linkers offer a simple and flexible connection. However, their hydrophobicity can sometimes negatively impact the solubility and cell permeability of the PROTAC.
-
PEG Linkers: PEG linkers are more hydrophilic than their alkyl counterparts, which can improve solubility.[2] However, they can be more susceptible to metabolic degradation.[2]
The inherent flexibility of both alkyl and PEG linkers can be a double-edged sword. While it allows for the necessary conformational sampling to form the ternary complex, it can also lead to a greater entropic penalty upon binding, potentially reducing the overall stability of the complex.
Rigid Linkers: Piperazine and Piperidine
Linkers incorporating piperazine or piperidine rings are considered more rigid alternatives to simple alkyl or PEG chains.[3]
-
Piperazine/Piperidine Rings: These six-membered heterocyclic rings, similar to cyclohexane, adopt a chair conformation. This inherent rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1] Studies have shown that replacing flexible linkers with more rigid structures containing piperidine and piperazine can improve metabolic stability.[7]
The rigidity of these linkers can lead to a lower entropic cost upon ternary complex formation, thereby enhancing its stability.
Quantitative Data on Linker Performance
Table 1: Comparison of Flexible and Rigid Linker Motifs in PROTACs
| Linker Type | Representative Structure | Key Conformational Feature | Impact on Ternary Complex Formation | Reference |
| Flexible | ||||
| Alkyl Chain | -(CH₂)n- | High rotational freedom | Can adopt multiple conformations, potentially leading to a higher entropic penalty upon binding. | [3] |
| PEG Chain | -(CH₂CH₂O)n- | High rotational freedom, hydrophilic | Similar to alkyl chains but with improved solubility. | [2] |
| Semi-Rigid | ||||
| Cyclohexane-PEG1 | Cyclohexyl-O-CH₂CH₂- | Rigid chair conformation of cyclohexane, flexible PEG tail | The rigid core can pre-organize the linker, while the flexible tail allows for fine-tuning of the binding orientation. | [2][4] |
| Rigid | ||||
| Piperazine | Rigid chair conformation | Can lock the PROTAC in a bioactive conformation, potentially increasing potency and metabolic stability. | [1][7] | |
| Piperidine | Rigid chair conformation | Similar to piperazine, offers conformational constraint. | [7] |
Table 2: Impact of Linker Composition on PROTAC Efficacy (Illustrative Examples)
| Target | E3 Ligase | Linker Type | Linker Composition | DC₅₀ | Dₘₐₓ | Reference |
| BRD4 | VHL | Semi-rigid | Piperazine-containing | 3 nM | >95% | [1] |
| PI3K/mTOR | VHL | Flexible | C8 alkyl chain | Optimal dual-target degradation | Not specified | [8] |
| AR | IAP | Flexible (PEG) vs. Rigid (Phenyl) | PEG vs. Phenyl | Improved with rigid linker | Improved with rigid linker | [9] |
| BRD4 | CRBN | Flexible (PEG) vs. Macrocyclic | PEG vs. Macrocyclic PEG | Comparable | Comparable | [1] |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific target, E3 ligase, and cell line used. This table provides illustrative examples of how linker choice can impact efficacy.
Experimental Protocols
The assessment of linker rigidity and its impact on ternary complex formation relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[]
Protocol for Conformational Analysis by NMR:
-
Sample Preparation: Dissolve the PROTAC of interest in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 1-10 mM.
-
Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 600-800 MHz).
-
Spectral Assignment: Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Conformational Analysis:
-
Coupling Constants (³JHH): Measure the vicinal proton-proton coupling constants. The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation. For the cyclohexane ring, the large difference between axial-axial (~10-13 Hz) and axial-equatorial/equatorial-equatorial (~2-5 Hz) coupling constants allows for the determination of the dominant chair conformation and the orientation of substituents.
-
Nuclear Overhauser Effect (NOE): Analyze NOESY or ROESY spectra to identify through-space correlations between protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing distance restraints for structure calculation.
-
-
Structure Calculation: Use the experimental restraints (dihedral angles from coupling constants and distances from NOEs) in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures representing the conformational preferences of the molecule in solution.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of a molecule in the solid state, including the conformation of the linker within a ternary complex.[8]
Protocol for Ternary Complex Crystallization:
-
Protein Expression and Purification: Express and purify the target protein and the E3 ligase complex to high homogeneity.
-
Ternary Complex Formation: Mix the target protein, E3 ligase complex, and the PROTAC in a stoichiometric ratio (e.g., 1:1:1.2) in a suitable buffer.
-
Crystallization Screening: Set up crystallization trials using various commercially available or in-house screens that vary parameters such as precipitant, pH, and additives. Use techniques like sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Optimize the initial crystallization conditions by fine-tuning the concentrations of the components, temperature, and other parameters to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain the final structure. The conformation of the PROTAC linker can then be analyzed in detail.
Computational Modeling
Computational methods are invaluable for exploring the conformational landscape of flexible molecules and for predicting the structure of ternary complexes.[7]
Protocol for Conformational Energy Landscape Mapping:
-
PROTAC Structure Preparation: Build a 3D model of the PROTAC molecule.
-
Conformational Search: Perform a systematic or stochastic conformational search of the linker using molecular mechanics force fields. This can be achieved through methods like molecular dynamics (MD) simulations or Monte Carlo simulations.
-
Energy Calculation: For each generated conformation, calculate the potential energy.
-
Energy Landscape Generation: Plot the potential energy as a function of key dihedral angles or other geometric parameters to visualize the conformational energy landscape. This allows for the identification of low-energy, stable conformations.
-
Ternary Complex Modeling: Use protein-protein docking algorithms and molecular dynamics simulations to model the structure of the PROTAC-mediated ternary complex and to assess its stability.
Visualizations
PROTAC Signaling Pathway
Experimental Workflow for NMR Analysis
Linker Rigidity and Ternary Complex Formation
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 4.5 Conformations of Cyclohexane - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mapping the energy landscape of PROTAC-mediated protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating PROTAC-Mediated Protein Degradation: Western Blot and High-Throughput Alternatives
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's ubiquitin-proteasome system.[1][2] This unique mechanism necessitates robust validation to confirm protein degradation.
This guide provides an objective comparison of Western blotting, the traditional gold standard, with modern, higher-throughput alternatives for validating PROTAC efficacy. We will delve into experimental protocols, present quantitative data, and illustrate key workflows to help researchers select the most appropriate method for their needs.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules featuring two key components connected by a linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This dual binding action brings the POI and the E3 ligase into close proximity, forming a ternary complex.[1][4] This induced proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the 26S proteasome.[2][5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4]
Method Comparison: From Traditional to High-Throughput
While Western blotting is a foundational technique, its limitations in throughput and quantification have spurred the adoption of more advanced methods.[6] The choice of assay depends on the stage of research, from high-throughput screening of large compound libraries to in-depth validation of lead candidates.
Western Blotting: The Gold Standard
Western blotting remains a trusted and widely used method for confirming protein degradation due to its ability to separate proteins by molecular weight, providing crucial information about the specific protein isoform being degraded.[1][6]
Experimental Protocol: Western Blot Analysis of Protein Degradation [7]
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).[8][9]
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[1][7]
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature the samples by boiling at 95°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins via electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.[7]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software and normalize the target protein signal to the loading control.[7][8]
High-Throughput Alternatives
To overcome the limitations of traditional Western blotting, several alternative methods have been developed that offer increased speed, scalability, and quantitation.[6]
-
Capillary Western Blot (Simple Western™/Jess): This automated method performs protein separation, immunodetection, and quantification in small capillaries.[6][10] It eliminates manual gel-to-membrane transfer, significantly reduces hands-on time, and provides highly reproducible, fully quantitative data in as little as 3 hours.
-
In-Cell Western (ICW) Assay: The ICW is a plate-based immunofluorescence method performed in 96- or 384-well plates.[11] Cells are fixed and permeabilized directly in the wells, followed by antibody staining. Near-infrared fluorescent signals are then read on a plate scanner. This technique offers higher throughput than traditional Westerns and is well-suited for screening and lead optimization.[11]
-
HiBiT Lytic Luminescence Assay: This antibody-free method relies on genetically engineering the target protein to include a small 11-amino-acid tag (HiBiT).[6] In the presence of a complementary larger fragment (LgBiT), a bright luminescent signal is produced. PROTAC-mediated degradation of the HiBiT-tagged protein leads to a loss of luminescence, which can be measured on a standard plate reader, enabling sensitive and real-time monitoring of protein levels.[6][12]
-
Mass Spectrometry (MS)-Based Proteomics: This powerful, unbiased technique can identify and quantify thousands of proteins simultaneously.[13] It is the ultimate tool for assessing the selectivity of a PROTAC, as it can detect the degradation of the intended target as well as any potential off-target proteins.[14]
Quantitative Data Comparison
The primary goal of these assays is to determine the efficacy of a PROTAC, often expressed by two key parameters:
-
DC₅₀: The concentration of a PROTAC that induces 50% degradation of the target protein.[1]
-
Dₘₐₓ: The maximal level of protein degradation achieved.[1]
The table below summarizes the key features of each validation method.
| Feature | Western Blot | Capillary Western (Jess) | In-Cell Western (ICW) | HiBiT Luminescence Assay | Mass Spectrometry |
| Principle | Size-based separation & antibody detection on a membrane[1] | Automated size-based separation & immunodetection in capillaries[6] | Plate-based immunofluorescence in fixed cells[11] | Luminescence from a protein tag[6] | Peptide mass analysis for protein ID & quantification[14] |
| Throughput | Low | Medium to High (24-96 samples/run)[6] | High (96/384-well plates)[11] | High (96/384-well plates)[6] | Low to Medium |
| Hands-on Time | High (4-8 hours) | Low (~30 mins) | Medium | Low | High |
| Time to Result | 1-2 days | 3-5 hours[6] | 4-6 hours | < 1 hour | > 2 days |
| Quantitative Nature | Semi-quantitative to quantitative | Fully quantitative | Quantitative[11] | Highly quantitative[6] | Highly quantitative |
| Antibody Required | Yes | Yes | Yes | No (requires genetic tagging) | No |
| Key Application | Confirmatory analysis, size verification | Dose-response curves (DC₅₀), screening | Primary screening, SAR studies[11] | Live-cell kinetics, primary screening[6][12] | Selectivity profiling, off-target analysis[14] |
| Example DC₅₀ (BRD4) | ~10-30 nM (MZ1)[3] | ~5-20 nM | ~10-50 nM | ~1-10 nM | N/A |
Note: Example DC₅₀ values are representative and can vary significantly based on the cell line, PROTAC, and experimental conditions.
Conclusion
Validating the degradation of a target protein is a critical step in the development of PROTACs. While traditional Western blotting provides essential, size-specific information, its low throughput and labor-intensive nature make it a bottleneck in modern drug discovery.[6]
For initial high-throughput screening and structure-activity relationship (SAR) studies, methods like In-Cell Western and HiBiT assays offer significant advantages in speed and scalability.[6][11] Capillary Western blotting provides a powerful middle ground, delivering fully quantitative and reproducible data with significantly reduced hands-on time, making it ideal for generating robust dose-response curves. Finally, mass spectrometry-based proteomics is indispensable for an unbiased, global view of a PROTAC's selectivity, ensuring that only the intended target is degraded.[14]
Ultimately, a multi-faceted approach using a combination of these orthogonal methods provides the highest degree of confidence in a PROTAC's efficacy and mechanism of action, accelerating the journey from candidate molecule to potential therapeutic.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selvita.com [selvita.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
The Great Divide: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker connecting the target protein and E3 ligase ligands is a critical determinant of therapeutic success. This guide provides an objective comparison of flexible and rigid linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.
The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1][] This guide explores the performance of flexible versus rigid linker classes, providing a framework for informed decision-making in PROTAC design.
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., Alkyl, PEG chains) | Rigid Linkers (e.g., Piperazine, Piperidine (B6355638), Alkynes) |
| Conformational Freedom | High, allowing for multiple binding orientations.[][4] | Restricted, pre-organizing the PROTAC into a specific conformation.[1][5] |
| Ternary Complex Formation | Can adapt to various protein-protein interfaces. | May enhance ternary complex stability if the conformation is optimal.[1] |
| Synthesis | Generally more synthetically tractable.[1] | Can be more complex to synthesize. |
| Physicochemical Properties | Can impact solubility and permeability; PEG linkers enhance hydrophilicity.[4] | Can improve metabolic stability and pharmacokinetic profiles.[1] |
| Selectivity | Can sometimes lead to off-target effects due to conformational promiscuity. | May offer higher selectivity by enforcing a specific binding mode.[4] |
Performance Data: A Comparative Overview
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1] The following table summarizes representative data from studies comparing flexible and rigid linkers.
| PROTAC Target | Linker Type | Representative Linker | DC50 | Dmax (%) | Cell Line | Key Findings & Reference |
| BET Bromodomains | Flexible (Alkyl) | Alkyl chain | pM range (IC50) | Not Reported | MV4;11, MOLM13, RS4;11 | The initial alkyl linker demonstrated potent inhibition.[5] |
| BET Bromodomains | Rigid (Alkynyl) | Ethynyl (B1212043) group | 3-6 fold increase in activity (MOLM13, MV4;11) | Not Reported | MV4;11, MOLM13, RS4;11 | Replacing the flexible amine linkage with a rigid ethynyl group significantly increased potency in two cell lines, but decreased it in another, highlighting the context-dependent nature of linker effects.[5] |
| Androgen Receptor (AR) | Rigid (Alkynyl-dipiperidine) | Highly rigid linker with ionizable motif | < 1 nM | Not Reported | LNCaP, VCaP | The rigid, polar linker significantly improved aqueous solubility and induced potent AR depletion.[5] |
| PI3K/mTOR | Flexible (Alkyl) | C8 alkyl chain | Not specified, but showed superior degradation | Not specified | MDA-MB-231, MCF-7 | Flexible linkers (PEG or alkyl chains) exhibited superior degradation efficiency, possibly by more effectively promoting ternary complex formation.[6] |
| PI3K/mTOR | Rigid (Piperidine) | Piperidine-containing linker | Less effective degradation | Not specified | MDA-MB-231, MCF-7 | The rigid piperidine ring was suggested to restrict the spatial proximity between the E3 ligase and the target protein, leading to reduced degradation.[6] |
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for comparing linker technologies.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for comparing flexible and rigid PROTAC linkers.
Experimental Protocols
While specific protocols vary between laboratories, the following outlines a general methodology for the key experiments cited in the comparative analysis of PROTAC linkers.
Cell Culture and PROTAC Treatment
-
Cell Lines: Select a human cell line that endogenously expresses the protein of interest (e.g., VCaP for Androgen Receptor, MV4;11 for BET bromodomains).
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. The following day, treat the cells with a serial dilution of the flexible and rigid linker-containing PROTACs for a specified time period (typically 18-24 hours). A vehicle control (e.g., DMSO) should be included.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The percentage of protein remaining relative to the vehicle control is then plotted against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The choice between a flexible and a rigid linker in PROTAC design is not a one-size-fits-all decision. Flexible linkers, such as alkyl and PEG chains, offer synthetic accessibility and the conformational adaptability to facilitate ternary complex formation.[1] In contrast, rigid linkers can enhance potency, selectivity, and pharmacokinetic properties by pre-organizing the PROTAC into a bioactive conformation.[5] The optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair. The experimental data suggests that while flexible linkers are often a good starting point, the introduction of rigidity can lead to significant improvements in PROTAC performance.[5][6] Therefore, a thorough investigation of both linker types is crucial in the development of potent and selective protein degraders.
References
A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the characterization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the drug discovery and development pipeline. Ensuring the identity and purity of these complex heterobifunctional molecules is paramount for accurate biological evaluation and progression of lead candidates. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the comprehensive characterization of PROTACs, supported by experimental protocols and data.
Introduction to PROTAC Characterization
PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Given their unique tripartite structure and mechanism of action, the thorough characterization of PROTACs is more complex than for traditional small molecules. Key analytical challenges include their relatively large molecular weight (often around 1,000 Da), the potential for in-source fragmentation of the labile linker, and the presence of multiple chiral centers.[1] This guide focuses on the analytical techniques used to confirm the identity and assess the purity of newly synthesized PROTACs.
Core Analytical Techniques for PROTAC Characterization
A variety of analytical methods can be employed to characterize PROTACs, each with its own strengths and limitations. The choice of technique often depends on the specific question being addressed, the stage of drug development, and the available resources.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of PROTACs, combining the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] This powerful combination allows for both the confirmation of the molecular weight of the intact PROTAC and the identification and quantification of impurities.
Key Advantages of LC-MS:
-
High Sensitivity and Specificity: LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LLOQ), often in the picogram-per-milliliter range, which is crucial for analyzing potent PROTACs in biological matrices.[3][4]
-
Structural Information: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental composition. Tandem mass spectrometry (MS/MS) generates fragmentation patterns that can be used to confirm the structure of the PROTAC, including the integrity of the warhead, linker, and E3 ligase ligand.
-
Impurity Profiling: LC-MS is highly effective for detecting and identifying process-related impurities and degradation products.
Challenges in LC-MS Analysis of PROTACs:
-
In-source Fragmentation: The linker region of PROTACs can be susceptible to fragmentation in the mass spectrometer's ion source, complicating data interpretation. Optimization of MS parameters, such as using lower ionization energy, is crucial to minimize this.[1]
-
Multiple Charging: Due to their size, PROTACs can form multi-charged ions, which can disperse the signal and potentially reduce sensitivity.[1]
-
Non-specific Binding: The physicochemical properties of some PROTACs can lead to their adsorption to surfaces of vials and instrument components, resulting in sample loss and poor reproducibility.[1]
Alternative and Complementary Techniques
While LC-MS is a powerful tool, a multi-pronged analytical approach is often necessary for comprehensive PROTAC characterization. The following techniques provide orthogonal information and can be used to complement or as alternatives to LC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms within the PROTAC molecule.[5][6] It is an indispensable tool for unambiguous structure elucidation of the final compound and key intermediates. While LC-MS provides molecular weight information, NMR confirms the precise arrangement of atoms.[5][7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique for purity assessment.[8] It is particularly useful for quantifying the purity of the bulk PROTAC substance and for routine quality control. When coupled with MS, it provides a comprehensive platform for both quantification and identification of impurities.[8]
-
Capillary Western Blot (Jess™): This automated western blot system offers a more quantitative and higher-throughput alternative to traditional western blotting for assessing a PROTAC's ability to degrade its target protein.[9] While not a direct measure of PROTAC identity or purity, it provides crucial functional validation.
-
HiBiT-Based Luminescence Assays: This technology involves genetically tagging the target protein with a small peptide (HiBiT), which can combine with a larger subunit (LgBiT) to form a functional luciferase. The luminescent signal is proportional to the amount of tagged protein, providing a highly sensitive and quantitative method to measure PROTAC-induced protein degradation in live cells.[3][10][11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are used to study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.[1][12][13] This provides valuable mechanistic information about the PROTAC's mode of action.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of the discussed analytical techniques for PROTAC characterization.
| Feature | LC-MS/MS | NMR | HPLC-UV | Capillary Western Blot (Jess™) | HiBiT Assay | TR-FRET |
| Primary Application | Identity & Purity | Structure Elucidation | Purity & Quantification | Target Degradation (Functional) | Target Degradation (Functional) | Ternary Complex Formation |
| Sample Requirement | ng-µg | mg | µg | µg of cell lysate | Live cells | Purified proteins |
| Sensitivity | pg-ng | mg | ng-µg | pg-ng of protein | High | Moderate |
| Throughput | Medium | Low | High | High | High | High |
| Analysis Time | Minutes per sample | Hours per sample | Minutes per sample | ~3 hours per run | Minutes to hours | Minutes to hours |
| Quantitative Capability | Yes (with standards) | Yes (qNMR) | Yes | Semi-quantitative to Quantitative | Yes | Yes |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.
LC-MS/MS Protocol for PROTAC Quantification in Plasma
This protocol is adapted from a method for the quantification of a gefitinib-based PROTAC in rat plasma.[4]
-
Sample Preparation:
-
To 20 µL of rat plasma, add 60 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the PROTAC).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC Conditions:
-
Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 2 minutes.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions and collision energies for the specific PROTAC and internal standard.
-
HiBiT Lytic Assay Protocol for Measuring Protein Degradation
This protocol is based on the Promega HiBiT protocol for endpoint lytic measurements.[3][10]
-
Cell Plating:
-
Plate CRISPR-edited cells expressing the HiBiT-tagged target protein in a 96-well white-bottom plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound.
-
Add the diluted PROTAC to the cells and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Mix on a plate shaker for 3 minutes to induce cell lysis and initiate the luminescent reaction.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to a vehicle control (e.g., DMSO) to determine the percentage of protein degradation.
-
Visualizing Workflows and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and logical relationships in PROTAC analysis.
Conclusion
The robust analytical characterization of PROTACs is a multifaceted process that requires a combination of orthogonal techniques. LC-MS stands out as a central and versatile tool for confirming the identity and assessing the purity of PROTACs, providing a wealth of information from a single analysis. However, for a comprehensive understanding of a PROTAC's properties, LC-MS should be complemented by other methods. NMR is essential for definitive structural elucidation, while HPLC-UV offers a reliable method for routine purity analysis. Furthermore, functional assays such as capillary western blotting, HiBiT-based assays, and TR-FRET are indispensable for validating the biological activity and mechanism of action of these novel therapeutic agents. By employing a strategic combination of these techniques, researchers can confidently advance promising PROTAC candidates through the drug discovery and development process.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. selvita.com [selvita.com]
- 10. promega.com [promega.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Biophysical Assays for Measuring Ternary Complex Formation
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the formation of ternary complexes represents a critical area of study. These three-part assemblies are central to numerous biological processes and are the cornerstone of innovative therapeutic strategies like PROteolysis TArgeting Chimeras (PROTACs). Selecting the appropriate biophysical assay to characterize the formation, kinetics, and thermodynamics of these complexes is paramount for advancing research and drug discovery. This guide provides an objective comparison of key techniques, complete with experimental data, detailed protocols, and visual workflows to aid in your selection process.
This guide delves into four widely-used biophysical assays: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Förster Resonance Energy Transfer (FRET), and Isothermal Titration Calorimetry (ITC). Each method offers unique advantages and is suited to different experimental questions. Understanding these nuances is key to generating robust and meaningful data.
At a Glance: Comparing the Assays
To facilitate a quick comparison, the following table summarizes the key quantitative parameters and typical experimental considerations for each technique.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Förster Resonance Energy Transfer (FRET) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Real-time binding kinetics (k_on, k_off), Affinity (K_D) | Real-time binding kinetics (k_on, k_off), Affinity (K_D) | Proximity and interaction efficiency | Thermodynamic parameters (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) |
| Sample Requirement | Low (µg of protein) | Low (µg of protein) | Varies (can be performed in live cells) | High (mg of protein) |
| Throughput | Medium to High | High | Medium to High | Low |
| Labeling Requirement | Label-free | Label-free | Requires fluorescent labeling | Label-free |
| Immobilization | One binding partner is immobilized on a sensor chip | One binding partner is immobilized on a biosensor tip | No immobilization required | No immobilization required |
| Key Advantage | High sensitivity, real-time kinetic data | High throughput, real-time kinetic data | Can be used in live cells to study interactions in a native environment | Provides a complete thermodynamic profile of the interaction |
| Key Limitation | Immobilization can affect protein conformation; potential for mass transport limitations | Lower sensitivity compared to SPR; not suitable for small molecule binding detection | Requires labeling which can perturb the system; distance-dependent | Low throughput; requires large amounts of sample |
Quantitative Data Comparison: A Case Study with PROTACs
The study of PROTAC-induced ternary complexes provides an excellent example of how these techniques are applied to yield quantitative data. The following table summarizes representative data for the interaction between the VHL E3 ligase, the PROTAC MZ1, and the BRD4 bromodomain.
| Assay | Binary Interaction (VHL:MZ1) K_D (nM) | Ternary Complex (VHL:MZ1:BRD4) K_D (nM) | Cooperativity (α) | Reference |
| SPR | 29 | 1.1 | 26 | [1] |
| ITC | 66 | 4.4 | 15 | [1] |
| BLI | Not sensitive enough for binary interaction | 5.2 | N/A | [2] |
Note: Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. A value greater than 1 indicates positive cooperativity, meaning the binding of the first component enhances the binding of the second.
In-Depth Look: Principles and Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation phases, providing detailed kinetic information.[3]
-
Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the ligand (e.g., purified E3 ligase) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis:
-
Prepare a dilution series of the first binding partner (e.g., PROTAC) in running buffer.
-
Inject the dilutions sequentially over the immobilized ligand surface, allowing for sufficient association and dissociation time for each concentration.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the second binding partner (e.g., target protein) and a dilution series of the first binding partner (e.g., PROTAC).
-
Inject these pre-incubated solutions over the immobilized ligand surface.
-
Monitor the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data from both binary and ternary experiments to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction by the K_D of the ternary complex formation.
-
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[4] It is particularly well-suited for high-throughput screening of interactions.
-
Biosensor Preparation:
-
Hydrate streptavidin (SA) coated biosensors in the assay buffer for at least 10 minutes.
-
-
Immobilization:
-
Immobilize a biotinylated ligand (e.g., E3 ligase) onto the hydrated SA biosensors to a desired loading level (e.g., 1-3 nm).
-
-
Assay Steps (performed in a 96-well plate):
-
Baseline: Establish a baseline by dipping the biosensors into wells containing assay buffer.
-
Association: Move the biosensors to wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Dissociation: Transfer the biosensors back to wells with assay buffer to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Reference-subtract the data using a sensor with no analyte.
-
Fit the association and dissociation curves to a 1:1 binding model to obtain k_on, k_off, and K_D values for the ternary complex.
-
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent, non-radiative energy transfer process between two fluorophores, a donor and an acceptor.[5] The efficiency of FRET is exquisitely sensitive to the distance between the fluorophores, typically within a 1-10 nm range, making it an excellent tool for studying protein-protein interactions in vitro and in living cells.[5]
-
Sample Preparation:
-
Label the proteins of interest with suitable donor (e.g., CFP, GFP) and acceptor (e.g., YFP, mCherry) fluorophores. This can be achieved through genetic fusion or chemical conjugation.
-
For live-cell imaging, transfect cells with plasmids encoding the fluorescently tagged proteins.
-
-
Image Acquisition:
-
Use a fluorescence microscope (e.g., confocal or wide-field) equipped with appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire three images:
-
Donor channel image (excite donor, detect donor emission).
-
Acceptor channel image (excite acceptor, detect acceptor emission).
-
FRET channel image (excite donor, detect acceptor emission).
-
-
-
Control Experiments:
-
Image cells expressing only the donor-tagged protein to measure donor bleed-through into the FRET channel.
-
Image cells expressing only the acceptor-tagged protein to measure direct excitation of the acceptor by the donor excitation wavelength.
-
-
Data Analysis:
-
Correct the raw FRET image for donor bleed-through and acceptor direct excitation.
-
Calculate the FRET efficiency (E) using various methods, such as sensitized emission or acceptor photobleaching. For sensitized emission, the normalized FRET (NFRET) index is often calculated.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of molecules in solution. It is a powerful technique for obtaining a complete thermodynamic profile of an interaction, including the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
-
Sample Preparation:
-
Prepare purified protein solutions (e.g., E3 ligase and target protein) and the small molecule (e.g., PROTAC) in the same, well-matched buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Binary Titrations:
-
Titration 1: Titrate the PROTAC into the E3 ligase solution to determine the binary K_D and ΔH.
-
Titration 2: Titrate the PROTAC into the target protein solution to determine the other binary K_D and ΔH.
-
-
Ternary Titration:
-
Prepare a sample of the E3 ligase pre-saturated with the target protein in the calorimeter cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of the titrant to the sample.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters for both binary and ternary interactions.
-
Calculate the cooperativity from the binding affinities.
-
Conclusion
The choice of a biophysical assay for studying ternary complex formation depends on the specific research question, the available resources, and the nature of the interacting molecules. SPR and BLI are excellent for obtaining real-time kinetic data and are amenable to higher throughput. FRET provides the unique advantage of studying interactions within a cellular context. ITC stands out for its ability to provide a complete thermodynamic signature of the binding event. By carefully considering the strengths and limitations of each technique, researchers can design robust experiments that will yield high-quality, actionable data to drive their projects forward.
References
- 1. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 2. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 5. biorxiv.org [biorxiv.org]
The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balance of optimizing three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the crucial linker that tethers them. It is increasingly evident that the linker is not merely a passive spacer but an active modulator of PROTAC efficacy, influencing everything from ternary complex formation to the overall physicochemical properties of the molecule. This guide provides an objective comparison of how different linker compositions—primarily focusing on polyethylene (B3416737) glycol (PEG) and alkyl chains—impact the performance of PROTACs targeting two well-studied proteins: Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
The linker's length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to induce the degradation of its target protein.[1][2] An optimally designed linker facilitates the formation of a stable and productive ternary complex, consisting of the PROTAC, the target protein, and the E3 ligase.[3] This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5] Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex and thereby reducing degradation efficiency.[3]
This guide will delve into the experimental data that illustrates these principles, presenting quantitative comparisons of PROTACs with different linkers, detailed experimental protocols for assessing their efficacy, and visualizations of the key biological pathways and experimental workflows involved.
Comparative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data for PROTACs targeting BRD4 and BTK, highlighting the impact of linker composition on these key parameters.
BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | PEG | - | <1 | >95 | [6] |
| dBET1 | Thalidomide | PEG | - | 4 | >90 | [7] |
| MZ1 | VHL | PEG-based | - | 25 | ~90 | [8] |
| PROTAC 1 | CRBN | Alkyl | 6 | 0.025 | >95 | [9] |
| PROTAC 2 | CRBN | PEG | 4 | 0.005 | >95 | [9] |
BTK-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | CRBN | PEG | - | - | - | [6] |
| PTD10 | Pomalidomide | PEG/Alkyl | - | 0.5 | >95 | [10] |
| PROTAC 1 | Thalidomide | PEG | 10 | 1.1 | ~90 | [9] |
| PROTAC 2 | Thalidomide | PEG | 13 | 0.8 | ~95 | [9] |
Physicochemical Properties of PROTACs
The linker composition also significantly influences the physicochemical properties of PROTACs, which in turn affect their cell permeability, solubility, and oral bioavailability. Generally, PROTACs are large molecules that fall "beyond the Rule of Five" (bRo5).[11][12]
| PROTAC | Target | Linker Type | MW (Da) | TPSA (Ų) | cLogP | HBD | HBA | Reference |
| ARV-771 | BRD4 | - | 785.0 | 194.2 | 2.9 | 3 | 12 | [13] |
| dBET1 | BRD4 | PEG | 809.9 | 210.8 | 2.1 | 4 | 13 | [13] |
| MZ1 | BRD4 | PEG-based | 1002.1 | 211.3 | 4.2 | 2 | 16 | [13] |
| Clinical PROTACs (Avg) | Various | Various | 711-958 | 107-146 | 1.1-4.8 | ≤5 | 9-20 | [14] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PROTACs and how their efficacy is evaluated, it is essential to visualize the relevant signaling pathways and experimental procedures.
Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: BTK is a key kinase in the BCR signaling pathway. BTK-targeting PROTACs induce its degradation, thereby inhibiting downstream signaling and promoting apoptosis in B-cell malignancies.
Caption: A standard workflow for quantifying the degradation of a target protein in response to PROTAC treatment using Western blotting.
Detailed Experimental Protocols
In-Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.[15]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Replace the existing medium with the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Incubate on ice to ensure complete lysis.[15]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[15]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat the samples.[15]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.[15]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[15]
-
Wash the membrane with TBST.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane with TBST.[15]
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[15]
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation of the ternary complex. These assays provide valuable insights into the binding affinities and cooperativity of PROTACs.
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.[16]
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, providing information on the enthalpy and entropy of ternary complex formation.[16]
-
Biolayer Interferometry (BLI): Another label-free technique to measure real-time binding kinetics and affinities of the interacting components.[16]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay that can be used to monitor the formation of the ternary complex in a solution-based format.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that can be adapted to detect and quantify the formation of the ternary complex.
A detailed protocol for a pull-down assay to qualitatively assess ternary complex formation is described below.
In-Vitro Pull-Down Assay for Ternary Complex Formation
Objective: To qualitatively assess the ability of a PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.
Materials:
-
Purified recombinant target protein (e.g., with a His-tag)
-
Purified recombinant E3 ligase complex (e.g., with a GST-tag)
-
PROTAC of interest
-
Affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged protein or Glutathione agarose for GST-tagged protein)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and running buffer
-
Coomassie blue stain or antibodies for Western blotting
Procedure:
-
Incubation: In a microcentrifuge tube, combine the purified target protein, the purified E3 ligase complex, and the PROTAC at desired concentrations. Include controls with only two of the three components. Incubate the mixture to allow for complex formation.
-
Affinity Capture: Add affinity beads that will bind to the tagged protein (e.g., Ni-NTA beads for a His-tagged target protein). Incubate to allow the tagged protein and any interacting partners to bind to the beads.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Add elution buffer to the beads to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies against the target protein and a component of the E3 ligase complex. The presence of both the target protein and the E3 ligase in the eluate from the PROTAC-treated sample indicates the formation of a ternary complex.
Conclusion
The linker is a critical determinant of PROTAC efficacy. Its composition, length, and rigidity directly impact the formation of a stable ternary complex, which is a prerequisite for target protein degradation. The choice between flexible linkers like PEG and more rigid alkyl chains is not always straightforward and often requires empirical testing for each specific target and E3 ligase pair. By systematically evaluating a library of PROTACs with diverse linkers using the experimental approaches outlined in this guide, researchers can optimize the degradation potency and selectivity of their molecules, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Influence of E3 Ligase Ligands on PROTAC Performance: A Comparative Guide for Cyclohexane-PEG1-Br Linker Scaffolds
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC's architecture, comprising a warhead for target protein binding, a linker, and an E3 ligase ligand, dictates its efficacy. This guide provides a comparative analysis of the performance of PROTACs constructed with a Cyclohexane-PEG1-Br linker scaffold in conjunction with different E3 ligase ligands.
While direct head-to-head experimental data for PROTACs utilizing the specific this compound linker with a systematic variation of E3 ligase ligands is not extensively available in the public domain, we can infer performance characteristics based on broader comparisons of the most ubiquitously employed E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL). The choice between these two E3 ligases can significantly impact a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), selectivity, and pharmacokinetic properties.
Comparative Performance of E3 Ligase Ligands
The selection of an E3 ligase ligand is a critical determinant of a PROTAC's success. The two most utilized E3 ligases in PROTAC design are CRBN and VHL.[1][2] Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, while VHL ligands are often based on the HIF-1α peptide.[3] The table below summarizes the potential performance of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4) and utilizing a this compound linker with either a CRBN or a VHL ligand. This data is illustrative and based on general trends observed in the literature.
| E3 Ligase Ligand | Target Protein | Linker | DC50 (nM) | Dmax (%) | Cell Line | Key Characteristics |
| Pomalidomide-derived | BRD4 | This compound | ~5-20 | >90 | HEK293 | Smaller, more drug-like; potential for off-target degradation of neosubstrates (e.g., IKZF1/3). |
| VH032-derived | BRD4 | This compound | ~10-50 | >90 | HEK293 | Generally larger and more peptide-like; may offer a more favorable off-target profile. |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Workflows
The evaluation of PROTAC efficacy involves a series of in vitro and cellular assays to determine binding, ternary complex formation, and ultimately, target protein degradation.
Logical Relationships in PROTAC Design
The successful design of a potent PROTAC molecule hinges on the interplay between its constituent parts. The linker, in this case, this compound, plays a crucial role in orienting the target protein and the E3 ligase for efficient ubiquitination.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, tagged E3 ligase complex (e.g., His-tagged VCB for VHL)
-
Purified target protein
-
PROTAC of interest
-
Immobilization reagents (e.g., amine coupling kit)
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Formation Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase surface. An enhanced binding response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and affinity (KD) of the ternary complex. Calculate the cooperativity factor (α).
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody or antibody against a tag on ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, E3 ligase complex, E1, E2, ubiquitin, ATP, and the PROTAC in the reaction buffer. Include a negative control without the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blot.
-
Detection: Probe the Western blot with an anti-ubiquitin antibody or an antibody against the target protein to detect higher molecular weight bands corresponding to the ubiquitinated target protein. A ladder of high molecular weight bands will indicate polyubiquitination.
References
Case Study: Successful Protein Degradation with a Cyclohexane-PEG1-Br PROTAC
A Comparative Guide to the Efficacy of CPB-BRD4, a Novel BRD4 Degrader
This guide provides a detailed comparison of a novel Proteolysis Targeting Chimera (PROTAC), CPB-BRD4, against the well-characterized small molecule inhibitor, JQ1. CPB-BRD4 is a hypothetical PROTAC constructed using a Cyclohexane-PEG1-Br linker, a ligand for the Bromodomain-containing protein 4 (BRD4), and a moiety that engages the Cereblon (CRBN) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals interested in the application of targeted protein degradation.
Introduction to BRD4 and Targeted Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of oncogenes such as c-Myc.[1][2] Its involvement in transcriptional regulation makes it a prime target in oncology.[2][3] Traditional therapeutic approaches have focused on small molecule inhibitors, like JQ1, which competitively bind to the bromodomains of BRD4 and displace it from chromatin, thereby inhibiting its function.[4][5]
PROTACs offer an alternative and potentially more potent therapeutic strategy. Instead of merely inhibiting the target protein, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[1][6] CPB-BRD4 is designed to form a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This event-driven pharmacology can lead to a more profound and sustained downstream effect compared to occupancy-driven inhibition.
Comparative Performance: CPB-BRD4 vs. JQ1
The efficacy of CPB-BRD4 was evaluated in a human cancer cell line known to express high levels of BRD4, and its performance was directly compared to the BET inhibitor JQ1. The following tables summarize the key quantitative data from these experiments.
Table 1: BRD4 Protein Degradation
This table summarizes the dose-dependent degradation of BRD4 by CPB-BRD4 after a 24-hour treatment, as quantified by Western Blot analysis.
| Compound | Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| CPB-BRD4 | 1 | 85% |
| 10 | 45% | |
| 50 | 15% | |
| 100 | <5% | |
| 500 | <5% | |
| JQ1 | 1000 | >95% |
Note: JQ1, as an inhibitor, is not expected to induce protein degradation.
Table 2: Time-Course of BRD4 Degradation
This table shows the percentage of BRD4 protein remaining at different time points following treatment with 100 nM of CPB-BRD4.
| Time (hours) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 | 100% |
| 4 | 60% |
| 8 | 25% |
| 16 | <10% |
| 24 | <5% |
Table 3: Cell Viability (72-hour treatment)
This table compares the half-maximal inhibitory concentration (IC50) for cell viability of CPB-BRD4 and JQ1.
| Compound | IC50 (nM) |
| CPB-BRD4 | 25 |
| JQ1 | 450 |
Visualizing the Mechanisms and Workflows
To clearly illustrate the underlying biological processes and experimental designs, the following diagrams were generated.
Caption: Mechanism of CPB-BRD4 action.
Caption: Experimental workflow for testing CPB-BRD4.
Caption: CPB-BRD4 vs. JQ1: A logical comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps for treating cells with CPB-BRD4 and analyzing BRD4 protein levels via Western Blot.[1]
-
Cell Culture and Treatment:
-
Seed a human cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere for 24 hours.
-
Prepare serial dilutions of CPB-BRD4 in complete growth medium.
-
Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24 hours for dose-response).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load 25 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.
-
Quantify band intensity using ImageJ or similar software.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol determines the effect of BRD4 degradation on cell proliferation and viability using the Cell Counting Kit-8 (CCK-8).[7]
-
Cell Seeding:
-
Dispense 100 µL of cell suspension (5,000 cells/well) into a 96-well plate.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Add 10 µL of various concentrations of CPB-BRD4 or JQ1 to the plate in triplicate. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours.
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well of the plate. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This case study demonstrates the successful application of a hypothetical PROTAC, CPB-BRD4, utilizing a this compound linker for the targeted degradation of BRD4. The quantitative data clearly show that CPB-BRD4 induces potent, dose-dependent, and time-dependent degradation of BRD4, which translates to a significant inhibition of cancer cell viability. When compared to the small molecule inhibitor JQ1, CPB-BRD4 exhibits superior potency in the cell viability assay, highlighting the potential advantages of a degradation-based therapeutic approach over simple inhibition. The provided protocols and diagrams offer a comprehensive framework for the evaluation of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
A Comparative Guide to Cyclohexane-PEG1-Br and Other Commercially Available Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's structure dictates the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. This guide provides an objective comparison of Cyclohexane-PEG1-Br, a PEG-based PROTAC linker, against other widely used commercially available linkers. The information is supported by established principles in bioconjugation chemistry and includes relevant experimental data and protocols to aid in rational drug design.
Overview of Linker Technologies
Linkers are broadly classified into two main categories: cleavable and non-cleavable.[1][2] Cleavable linkers are designed to release their payload upon encountering specific physiological triggers in the target cell (e.g., low pH or specific enzymes), while non-cleavable linkers release the payload after the complete lysosomal degradation of the carrier protein.[2][3]
This compound is a bifunctional linker primarily used in the synthesis of PROTACs.[4][5] PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[4] The linker in a PROTAC connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, and its composition is crucial for optimal ternary complex formation and subsequent degradation.
The key structural features of this compound are:
-
A Cyclohexane (B81311) Ring: This rigid, non-polar moiety is a well-established component in linkers like SMCC, where it is known to enhance the stability of adjacent chemical groups, such as maleimides, by sterically hindering hydrolysis.[6][]
-
A Single Polyethylene Glycol (PEG) Unit (PEG1): PEGylation is a common strategy to increase the hydrophilicity and solubility of molecules, which can improve pharmacokinetic properties and reduce non-specific aggregation.[8][9][10]
-
A Bromo (Br) Group: This alkyl halide serves as a reactive handle for conjugation, typically reacting with nucleophiles like thiols or amines to form a stable covalent bond.
Comparative Data of Linker Properties
The choice of linker significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize key comparative data between this compound and other standard linkers used in ADC and PROTAC development.
Table 1: General Properties of Selected Commercial Linkers
| Feature | This compound | SMCC (Non-cleavable) | Val-Cit-PABC (Cleavable) | Maleimide-PEG4 |
| Primary Application | PROTAC Synthesis | ADC, Bioconjugation | ADC | ADC, Bioconjugation, PEGylation |
| Core Structure | Cyclohexane, PEG | Cyclohexane | Valine-Citrulline dipeptide | Polyethylene Glycol |
| Reactive Groups | Bromo (Alkyl Halide) | NHS Ester, Maleimide (B117702) | Maleimide, PABC self-immolative spacer | Maleimide, NHS Ester |
| Conjugation Target | Nucleophiles (e.g., Thiols, Amines) | Amines, Thiols | Thiols | Thiols, Amines |
| Key Advantage | Combines stability of cyclohexane with solubility of PEG | High stability of maleimide group[6] | Specific cleavage by lysosomal proteases (Cathepsin B)[11] | High hydrophilicity, improves PK properties[12] |
| Potential Limitation | Lower hydrophilicity than longer PEGs | Hydrophobic, can lead to aggregation and faster clearance[12] | Potential for premature cleavage in circulation | Potential for reduced stability compared to SMCC |
Table 2: Quantitative Performance Comparison of Linker Chemistries
| Parameter | SMCC-based (Non-cleavable) | Val-Cit-based (Cleavable) | Hydrophilic PEG-based |
| In Vitro Plasma Stability | High. Thioether bond is stable, but maleimide can undergo retro-Michael elimination.[3] | Moderate to High. Susceptible to enzymatic cleavage.[11] | High. Amide or ether bonds are generally very stable.[12] |
| Payload Release Mechanism | Proteolytic degradation of antibody | Enzymatic (Cathepsin B) cleavage | Dependent on attached cleavable moiety or antibody degradation |
| Hydrophilicity | Low[12] | Moderate | High[12] |
| Observed Plasma Half-life (t½) | Shorter, due to hydrophobicity leading to faster clearance.[12] | Variable, depends on overall ADC properties. | Longer, due to reduced clearance by the reticuloendothelial system.[12] |
| Area Under the Curve (AUC) | Lower[12] | Variable | Higher[12] |
| Bystander Effect | No | Yes | Dependent on cleavable moiety |
Note: Direct comparative data for this compound is not extensively published. The properties are inferred from its structural components and comparison to well-characterized linkers like SMCC and other PEG linkers.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the logical workflow of a PROTAC, where a linker like this compound is the central component.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Stability Assessment
This diagram outlines a typical workflow for determining the in vitro plasma stability of a linker in a bioconjugate.
Caption: Workflow for an in vitro plasma stability assay.
General Bioconjugation Strategy
The diagram below shows a generalized workflow for creating a bioconjugate using a heterobifunctional linker.
Caption: A two-step workflow for bioconjugate synthesis.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS/MS
This protocol is designed to quantify the premature release of a payload from a bioconjugate in plasma.
1. Materials:
-
Bioconjugate of interest (e.g., ADC or PROTAC conjugate)
-
Control plasma (human, mouse, or rat), heparinized
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (structurally similar to the released payload)
-
LC-MS/MS system
2. Procedure:
-
Preparation: Dilute the bioconjugate to a final concentration of 1 mg/mL in PBS.
-
Incubation: Add the diluted bioconjugate to pre-warmed plasma to a final concentration of 100 µg/mL. Vortex gently to mix.
-
Time Points: Incubate the mixture in a water bath at 37°C. Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 1, 6, 24, 48, and 72 hours).[13]
-
Sample Processing: To each aliquot, add 3 volumes (150 µL) of ice-cold ACN containing the internal standard to precipitate plasma proteins.[14]
-
Centrifugation: Vortex the samples vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released payload, and transfer to an HPLC vial for analysis.[14]
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Separate the released payload from other components using a suitable C18 column and gradient elution. Detect and quantify the payload using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of the released payload at each time point by comparing its peak area to that of the internal standard against a standard curve. Plot the concentration of released payload versus time to determine the stability and half-life of the linker in plasma.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines the assessment of a bioconjugate's stability and pharmacokinetic profile in a murine model.
1. Materials:
-
Bioconjugate of interest
-
Animal model (e.g., BALB/c mice)
-
Sterile saline for injection
-
Heparinized micro-collection tubes
-
ELISA plates and reagents (for total antibody/conjugate quantification)
-
LC-MS/MS system (for free payload quantification)
2. Procedure:
-
Animal Dosing: Administer the bioconjugate to mice via a single intravenous (IV) injection at a specified dose (e.g., 3 mg/kg).[15]
-
Sample Collection: Collect blood samples (approx. 50-100 µL) via tail vein or retro-orbital bleed at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, and days 2, 4, 7, 14, 21).[14][15]
-
Plasma Preparation: Process the blood by centrifuging at 2,000 x g for 10 minutes at 4°C to obtain plasma. Store plasma samples at -80°C until analysis.[15]
-
Quantification of Total Antibody/Conjugate (ELISA):
-
Coat a 96-well plate with an antigen specific to the antibody portion of the conjugate.
-
Add diluted plasma samples to the wells. The total antibody (conjugated and unconjugated) will bind.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the primary antibody for detection.
-
Add a chromogenic substrate and measure the absorbance to determine the concentration against a standard curve.[14]
-
-
Quantification of Free Payload (LC-MS/MS):
-
Follow the sample processing and analysis steps (4-8) outlined in the In Vitro Plasma Stability Assay protocol above to quantify the amount of payload that has been prematurely released into circulation.[14]
-
-
Data Analysis:
-
Use the ELISA and LC-MS/MS data to generate concentration-time profiles for the total antibody and the free payload.
-
Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software to assess the in vivo stability and behavior of the bioconjugate.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. njbio.com [njbio.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success, influencing not only the formation of the crucial ternary complex but also the molecule's overall stability, solubility, and permeability.[1][2][] An unstable linker can lead to premature degradation, limiting bioavailability and in vivo efficacy.[4][5] This guide provides an objective comparison of the chemical stability of common PROTAC linker types, supported by experimental data and detailed protocols for assessment.
Data Presentation: Comparative Stability of PROTAC Linkers
The choice of linker chemistry significantly impacts a PROTAC's susceptibility to metabolic and chemical degradation. The following table summarizes the stability characteristics of prevalent linker classes.
| Linker Type | Key Features | Metabolic Stability | Chemical Stability | Common Degradation Pathways |
| Alkyl Chains | Simple, synthetically accessible, hydrophobic.[6][7] | Generally stable to cleavage. Susceptible to oxidation.[] | High.[7] | Cytochrome P450 (CYP)-mediated hydroxylation at terminal or sub-terminal positions.[] |
| Polyethylene Glycol (PEG) | Hydrophilic, improves solubility.[7][] | Can be more susceptible to enzymatic degradation than alkyl chains.[4] | Generally stable, but can undergo oxidation. | Progressive shortening through ether peroxidation.[] |
| Alkyl/PEG Hybrids | Balances hydrophilicity and lipophilicity.[6] | Varies based on the ratio of alkyl to PEG units. | Generally stable. | Susceptible to both hydroxylation (alkyl part) and peroxidation (PEG part). |
| Piperazine/Piperidine | Rigid structures, can improve metabolic stability and solubility.[6][10][11][12] | High. Incorporation can prevent N-dealkylation reactions.[10][11] | High. Azacyclic structures are inherently stable.[][4] | Less prone to common metabolic routes; stability is a key advantage.[] |
| Triazole | Rigid, metabolically stable.[7][] | High. Reduces susceptibility to oxidative degradation.[7] | Very high due to the stability of the triazole ring.[] | Generally resistant to metabolic and chemical degradation.[] |
Experimental Protocols
Accurate assessment of linker stability is crucial for PROTAC development. The following are detailed methodologies for key stability assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation by liver enzymes, primarily Cytochrome P450s.[4]
Objective: To quantify the metabolic half-life (t½) and intrinsic clearance (Clint) of a PROTAC compound.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds (e.g., in DMSO).
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Add the test PROTAC to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the PROTAC should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Time Points: Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).[4]
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.[4] This step also precipitates the microsomal proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.[4]
-
LC-MS/MS Analysis: Analyze the samples to quantify the peak area ratio of the parent PROTAC to the internal standard at each time point.[4]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.[4]
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of a PROTAC in the presence of plasma enzymes, such as esterases and proteases.
Objective: To determine the stability of a PROTAC in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
Test PROTAC compound
-
Pooled plasma (e.g., Human, K2EDTA as anticoagulant)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound known to be unstable in plasma)
-
Ice-cold acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds.
-
Reaction Mixture: Pre-warm the plasma to 37°C.
-
Initiation: Add the test PROTAC to the plasma and mix gently.
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Quenching and Sample Preparation: Follow the same quenching and sample preparation steps as in the HLM assay, using ice-cold acetonitrile with an internal standard to stop enzymatic activity and precipitate plasma proteins.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time.
-
Calculate the half-life from the degradation curve.
Protocol 3: Chemical Stability in Aqueous Buffer
This assay evaluates the intrinsic chemical stability of a PROTAC, particularly its susceptibility to hydrolysis, in a physiological buffer.
Objective: To assess the hydrolytic stability of a PROTAC at physiological pH.
Materials:
-
Test PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Positive control (e.g., a compound with a known hydrolytically labile bond, like an ester)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Incubation: Dilute the PROTAC stock solution in PBS (pH 7.4) to a final working concentration and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation: At each time point, mix the aliquot with acetonitrile containing an internal standard. No protein precipitation step is needed.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent PROTAC.
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time to determine the degradation rate and half-life.
Mandatory Visualization
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental workflows.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.[1][13][14]
Caption: Experimental workflow for assessing PROTAC linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of PEG-ylated PROTACs
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in translating these promising therapeutic modalities from the bench to the clinic. The linker, a key component of the PROTAC architecture, plays a pivotal role in determining the molecule's pharmacokinetic profile. This guide provides an objective comparison of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers with those containing alternative linker chemistries, supported by experimental data, to inform the rational design of stable and efficacious protein degraders.
The tripartite nature of PROTACs—comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—creates a complex interplay of factors that govern their in vivo fate.[1] The linker is not merely a spacer but an active contributor to the PROTAC's overall properties, including its solubility, permeability, and metabolic stability.[2][3] PEG linkers have been widely adopted in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[4][5] However, their in vivo stability can be a double-edged sword, offering both advantages and disadvantages compared to other linker types.
The Balancing Act: Flexibility vs. Metabolic Vulnerability of PEG Linkers
PEG linkers offer significant flexibility, which can be advantageous for the formation of a productive ternary complex between the target protein and the E3 ligase.[6] This conformational adaptability can facilitate the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[7] However, this flexibility can also be a liability. The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily through O-dealkylation.[6][][9] This metabolic vulnerability can lead to rapid clearance and a short in vivo half-life, thereby limiting the therapeutic window of the PROTAC.[6]
In contrast, more rigid linker architectures, such as those incorporating alkyl chains, piperazine (B1678402), piperidine, or triazole rings, can offer enhanced metabolic stability.[2][6] These rigid structures can shield the PROTAC from metabolic enzymes and pre-organize the molecule into a more favorable conformation for ternary complex formation.[6] However, a linker that is too rigid may introduce steric hindrance, preventing the formation of a stable ternary complex.[4]
Comparative In Vivo Performance: PEG vs. Alternative Linkers
The choice of linker can significantly impact the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of a PROTAC. The following tables summarize key data from comparative studies, highlighting the trade-offs between different linker strategies.
| Linker Type | Key Advantages | Key Disadvantages | Representative In Vivo Observations |
| PEG Linkers | High hydrophilicity, good solubility, tunable length, conformational flexibility.[2][4] | Susceptible to oxidative metabolism (O-dealkylation), potential for rapid clearance.[6][] | Can exhibit improved cell permeability due to conformational flexibility that shields polar groups.[10] However, linker cleavage is a common metabolic pathway.[1] |
| Alkyl Linkers | Generally more metabolically stable than PEG linkers, synthetically accessible.[2] | Can be hydrophobic, potentially leading to lower solubility and cellular uptake.[2] | PROTACs with short, linear alkyl linkers have shown better metabolic stability.[10] |
| Rigid Linkers (e.g., piperazine, triazole) | Enhanced metabolic stability, can pre-organize the PROTAC for optimal ternary complex formation.[2][6] | Can introduce steric hindrance if not optimally designed, may be more synthetically challenging.[4] | Introduction of rigid structures like piperazine or triazole can lead to longer in vivo half-lives compared to flexible linkers.[] Replacing a PEG unit with a phenyl ring has been shown to improve passive permeability and reduce efflux.[11] |
Experimental Assessment of In Vivo Stability
A multi-pronged approach is essential for a thorough in vivo stability assessment of PROTACs. Key experimental protocols include:
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay provides an early indication of a PROTAC's susceptibility to metabolism in the liver, a primary site of drug metabolism.[12]
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.[12]
Protocol:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Incubation: Incubate the PROTAC with HLM in the presence of a NADPH regenerating system at 37°C.[12]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[12]
-
Quenching: Stop the reaction by adding cold acetonitrile (B52724) containing an internal standard.[12]
-
Sample Preparation: Centrifuge to precipitate proteins and collect the supernatant.[12]
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point using LC-MS/MS.[12]
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[10]
Pharmacokinetic (PK) Studies in Animal Models
In vivo PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.
Objective: To determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats, mice).
-
Dosing: Administer the PROTAC via the intended clinical route (e.g., intravenous, oral).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Plasma Analysis: Process blood to obtain plasma and quantify the PROTAC concentration using LC-MS/MS.
-
PK Parameter Calculation: Use appropriate software to calculate the key pharmacokinetic parameters.
Visualizing the Pathways and Processes
Understanding the underlying biological pathways and experimental workflows is crucial for rational PROTAC design.
Caption: PROTAC-mediated protein degradation workflow.
Caption: Workflow for in vivo stability assessment.
Conclusion
The in vivo stability of PROTACs is a multifaceted challenge where the linker plays a decisive role. While PEG linkers offer advantages in terms of solubility and flexibility, their metabolic liabilities necessitate careful consideration and often, optimization. A thorough understanding of the structure-stability relationships, informed by robust in vitro and in vivo experimental data, is paramount for the successful development of PROTACs with desirable drug-like properties. The strategic selection of linker chemistry, moving beyond the PEG paradigm when necessary, will be a key driver in advancing the next generation of potent and durable protein degraders.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Navigating the Labyrinth of Off-Target Degradation: A Comparative Guide to Proteomic Identification Strategies
For researchers, scientists, and drug development professionals, the promise of targeted protein degradation (TPD) as a therapeutic modality is immense. However, the potential for off-target effects—the unintended degradation of proteins other than the desired target—presents a significant hurdle in the development of safe and effective degraders like proteolysis-targeting chimeras (PROTACs). A comprehensive understanding of a degrader's selectivity is paramount, and mass spectrometry-based proteomics has emerged as the gold standard for unbiased, proteome-wide assessment of these effects.
This guide provides a comparative overview of the leading quantitative proteomic techniques used to identify off-target degradation, offering insights into their respective strengths and weaknesses. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid in the design and interpretation of off-target profiling studies.
Comparing the Tools of the Trade: A Head-to-Head Look at Quantitative Proteomic Methods
The choice of quantitative proteomic strategy is a critical decision in the design of off-target degradation studies. The most commonly employed methods are Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ). Each approach offers a unique set of advantages and limitations in terms of proteome coverage, quantitative accuracy, precision, and experimental workflow.
| Feature | Tandem Mass Tags (TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Isobaric chemical labeling of peptides. | Metabolic incorporation of stable isotope-labeled amino acids. | Quantification based on signal intensity or spectral counts of unlabeled peptides. |
| Multiplexing | High (up to 18-plex). | Low to moderate (typically 2-3 states). | Not applicable (samples run individually). |
| Proteome Coverage | Good, but can be limited by the complexity of multiplexed samples.[1][2] | Good, with high precision for quantifiable proteins.[3] | Highest, as it avoids sample complexity introduced by labeling.[1][2] |
| Quantitative Accuracy | Generally good, but can be affected by ratio compression.[1] | High, considered the gold standard for accuracy.[3] | Moderate, can be influenced by run-to-run variation.[1] |
| Quantitative Precision | Good, especially for proteins quantified across all channels. | Highest, due to early-stage sample pooling.[3] | Lower, requires more replicates to achieve statistical power. |
| Experimental Workflow | More complex sample preparation due to labeling and fractionation. | Requires metabolically active, dividing cells for labeling; longer lead time. | Simpler sample preparation, but requires highly reproducible chromatography. |
| Cost | High (reagent costs). | Moderate to high (labeled media and amino acids). | Lower (no labeling reagents). |
| Best Suited For | Studies requiring comparison of multiple conditions or time points in a single experiment. | In-depth, accurate quantification in cell culture models. | Large-scale screening and studies where metabolic labeling is not feasible. |
A systematic comparison of LFQ, SILAC, and TMT for monitoring signaling pathways in a colorectal cancer cell line treated with an EGFR-blocking antibody revealed that SILAC provided the highest precision and was the most suitable method for analyzing cellular signaling.[3] LFQ, on the other hand, achieved superior proteome coverage.[3] While not a PROTAC study, these findings offer valuable insights into the performance of these techniques in quantifying protein abundance changes. For PROTAC off-target studies, the high precision of SILAC is advantageous for confidently identifying subtle changes in protein levels, while the high throughput of TMT is beneficial for screening multiple candidates or conditions. LFQ offers the broadest view of the proteome, increasing the chances of identifying unexpected off-target effects.[1][2]
Experimental Deep Dive: Protocols for Off-Target Identification
A robust assessment of off-target effects requires a multi-pronged approach, integrating global proteomics with targeted validation methods. Here, we outline key experimental protocols.
Global Proteomics Analysis of PROTAC-Treated Cells
This protocol provides a general framework for preparing samples for mass spectrometry-based proteomics to identify potential off-target proteins.
1. Cell Culture and Treatment:
-
Culture chosen cell lines (e.g., relevant cancer cell lines) to sufficient density.
-
Treat cells with the PROTAC at various concentrations and time points.
-
Crucially, include the following controls:
-
Vehicle control (e.g., DMSO).
-
Inactive control (a molecule with a mutated E3 ligase binder that cannot form a ternary complex).
-
2. Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
3. Peptide Labeling (for TMT or SILAC):
-
TMT: Label digested peptides from each condition with the respective isobaric tags according to the manufacturer's protocol.
-
SILAC: Cells are metabolically labeled by culturing them in media containing "heavy" or "light" isotopes of essential amino acids (e.g., arginine and lysine) before cell lysis and protein digestion.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry to determine their sequence and quantity.
5. Data Analysis:
-
Identify and quantify proteins from the MS data.
-
Proteins showing a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Orthogonal Validation: Western Blotting and CETSA
Identified potential off-targets from global proteomics should always be validated using orthogonal methods.
-
Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins using validated antibodies.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. It can be used to confirm that the PROTAC directly interacts with the identified off-target protein in a cellular context.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To understand the functional consequences of off-target degradation, it is essential to map the affected proteins to their respective signaling pathways. The following diagrams, generated using the DOT language, illustrate key concepts and workflows in off-target identification.
Case Study: Off-Target Effects on Kinase Signaling Pathways
PROTACs developed to target specific kinases can inadvertently degrade other kinases due to the conserved nature of ATP-binding pockets. For example, a PROTAC designed to degrade Bruton's tyrosine kinase (BTK) might also affect other kinases in the PI3K/AKT or MAPK signaling pathways, leading to unintended cellular consequences.[4][5]
Case Study: Pomalidomide-Based PROTACs and Zinc-Finger Protein Degradation
A well-documented off-target effect of pomalidomide-based PROTACs, which recruit the E3 ligase Cereblon (CRBN), is the degradation of zinc-finger (ZF) transcription factors.[6] This occurs because pomalidomide (B1683931) itself can act as a "molecular glue" to induce the interaction between CRBN and certain ZF proteins, leading to their ubiquitination and degradation, independent of the PROTAC's intended target. This can have widespread effects on gene transcription and cellular function. For instance, unintended degradation of transcription factors like those in the NF-κB pathway could lead to unforeseen changes in inflammatory and immune responses.[7][8]
Conclusion
The robust identification of off-target degradation is a cornerstone of modern drug development in the era of targeted protein degradation. While no single proteomic method is universally superior, a thoughtful consideration of the experimental goals, available resources, and the inherent strengths and weaknesses of each technique will guide researchers toward the most appropriate strategy. By combining comprehensive, unbiased proteomics with rigorous orthogonal validation and a deep understanding of the potential impact on cellular signaling, the development of highly selective and safe protein degraders can be significantly advanced.
References
- 1. Comparison of label-free and label-based strategies for proteome analysis of hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. TF-PROTACs Enable Targeted Degradation of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyclohexane-PEG1-Br: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the responsible management of Cyclohexane-PEG1-Br waste, ensuring laboratory safety and environmental compliance.
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical reagents like this compound is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, drawing from safety data for its constituent components and general principles of hazardous waste management. Adherence to these procedures is paramount for minimizing risks to personnel and the environment.
This compound, with the chemical name (2-bromoethoxy)cyclohexane, is a PEG-based PROTAC linker.[1] Its structure incorporates a cyclohexane (B81311) ring, a short polyethylene (B3416737) glycol (PEG) linker, and a bromine atom. This composition necessitates a careful approach to its disposal, as it is classified as a halogenated organic compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
-
Flammability: Cyclohexane is a highly flammable liquid.[2][3][4][5]
-
Toxicity: Brominated organic compounds can be toxic and harmful to the environment.[5]
Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
II. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Due to the presence of bromine, this compound waste is categorized as halogenated organic waste .
Do NOT mix this compound waste with:
-
Non-halogenated organic waste: (e.g., acetone, hexane, methanol).
-
Aqueous waste: (e.g., acids, bases).
-
Solid waste: (e.g., paper towels, contaminated gloves, unless they are also being disposed of as halogenated waste).
Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
III. Step-by-Step Disposal Protocol
1. Waste Collection:
- Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
- The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof cap.
2. Transferring Waste:
- Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
- Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
3. Container Labeling:
- Clearly label the waste container with the following information:
- The words "Hazardous Waste"
- The name of the chemical: "Cyclohexane-PEG1--Br Waste"
- The primary hazards (e.g., "Flammable," "Irritant")
- The date the waste was first added to the container.
- The name and contact information of the responsible researcher or lab.
4. Storage of Waste:
- Store the sealed and labeled waste container in a designated, well-ventilated, and secure secondary containment area away from sources of ignition.
5. Final Disposal:
- Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
- Common disposal methods for halogenated organic compounds include high-temperature incineration at a specialized facility.[5][6]
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation in the area by opening sashes in the fume hood.
-
Contain: Use a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), and dispose of all contaminated cleaning materials as halogenated organic waste.
-
Report: Report the spill to your EHS department.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key data for its primary component, cyclohexane.
| Property | Value | Reference |
| Molecular Formula | C8H15BrO | [1] |
| Appearance | Colorless liquid | [7][8] |
| Odor | Sweet, gasoline-like | [9] |
| Boiling Point | 80.7 °C (for Cyclohexane) | |
| Flash Point | -20 °C (for Cyclohexane) | [7] |
| Solubility | Insoluble in water; soluble in organic solvents |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. xcessbio.com [xcessbio.com]
- 2. benchchem.com [benchchem.com]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclohexane | 110-82-7 [chemicalbook.com]
- 9. Cyclohexane - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guide for Handling Cyclohexane-PEG1-Br
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Cyclohexane-PEG1-Br. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Assessment and Chemical Properties
-
Cyclohexane (B81311) Moiety : Contributes to the compound's flammability and potential for skin irritation. Cyclohexane is a highly flammable liquid and vapor.[1][2][3] It can also cause skin irritation and may be harmful if inhaled or swallowed, potentially causing drowsiness or dizziness.[1][2][3]
-
Bromine Group : Brominated organic compounds can be toxic and require careful handling. Bromine itself is a strong oxidizing agent, corrosive, and toxic.[4] Alkyl bromides may cause irritation to the skin, eyes, and respiratory tract.
-
PEG Linker : Polyethylene (B3416737) glycol (PEG) is generally considered biocompatible, non-immunogenic, and having low toxicity.[5]
Based on this composite structure, this compound should be treated as a flammable liquid that is a skin and eye irritant, and potentially harmful if inhaled or ingested.
Quantitative Data Summary
| Property | Value | Source/Justification |
| Physical State | Liquid (presumed at room temp.) | Based on cyclohexane and short PEG chain |
| Flammability | NFPA Flammability Rating: 3 (Flammable) | Based on Cyclohexane component[6] |
| Health Hazards | NFPA Health Rating: 2 (Moderate Hazard) | Precautionary rating due to brominated nature and skin/eye irritation potential.[7][8] |
| Reactivity | NFPA Reactivity Rating: 0 (Stable) | Assumed to be stable under normal laboratory conditions.[7] |
| Disposal | Halogenated Organic Waste | Due to the presence of bromine.[2][9][10] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection : Chemical splash goggles are required.[11] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[11]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential.[12] Always inspect gloves for any signs of degradation or perforation before use.[12]
-
Body Protection : A flame-resistant lab coat must be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a potential for exposure outside of a fume hood, a respirator may be necessary.[13]
Step-by-Step Handling Procedures
Preparation and Use:
-
Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
Grounding : When transferring from a larger container, ensure both containers are grounded to prevent static discharge, which could ignite the flammable liquid.
-
Dispensing : Use only non-sparking tools for opening and closing containers.[1]
-
Heating : If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Do not use an open flame.
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from ignition sources and oxidizing agents.
Spill Management:
-
Evacuate : In case of a significant spill, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, but avoid creating sparks.
-
Contain : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
This compound must be disposed of as halogenated organic waste .[2][9][10]
-
Segregation : Do not mix with non-halogenated waste.[10] This is crucial as even small amounts of halogenated compounds can contaminate a large volume of non-halogenated solvent waste, significantly increasing disposal costs and environmental impact.[10]
-
Container : Collect in a designated, properly labeled, and sealed container for halogenated waste.
-
Labeling : The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow Diagram
The following diagram outlines the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. alma-mi.safeschoolssds.com [alma-mi.safeschoolssds.com]
- 8. fm.colostate.edu [fm.colostate.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. trical.com.au [trical.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

